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  • Product: Tiglic Anhydride
  • CAS: 14316-68-8

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Foundational

A Senior Application Scientist's Guide to the Spectral Interpretation of Tiglic Anhydride

This in-depth technical guide provides a comprehensive analysis of the spectral data of tiglic anhydride, a key intermediate in organic synthesis. Designed for researchers, scientists, and drug development professionals,...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectral data of tiglic anhydride, a key intermediate in organic synthesis. Designed for researchers, scientists, and drug development professionals, this document offers a detailed interpretation of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Beyond a mere listing of spectral features, this guide delves into the causal relationships between molecular structure and spectral output, providing field-proven insights to empower your analytical workflows.

Introduction: The Analytical Imperative for Tiglic Anhydride

Tiglic anhydride, the anhydride of tiglic acid, is a valuable reagent in the synthesis of fine chemicals and pharmaceuticals. Its reactivity is centered around the anhydride functional group and the α,β-unsaturated carbonyl system. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide provides a foundational understanding of its spectral signature.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For tiglic anhydride, the ¹H NMR spectrum is expected to be relatively simple due to the symmetry of the molecule.

Predicted ¹H NMR Spectral Data for Tiglic Anhydride

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~7.0Quartet (q)2HOlefinic proton (CH)
~1.8-1.9Doublet (d)6HMethyl protons trans to the carbonyl group (CH₃)
~1.8-1.9Doublet of quartets (dq) or complex multiplet6HMethyl protons cis to the carbonyl group (CH₃)

Causality Behind the Assignments:

  • Olefinic Proton (~7.0 ppm): The downfield chemical shift of the olefinic proton is a direct consequence of its attachment to a sp²-hybridized carbon within an α,β-unsaturated system. The electron-withdrawing effect of the two carbonyl groups deshields this proton, shifting it to a lower field. The quartet multiplicity arises from coupling to the three protons of the adjacent methyl group.

  • Methyl Protons (~1.8-1.9 ppm): The two methyl groups are chemically equivalent due to the symmetry of the anhydride. However, they are diastereotopic with respect to the olefinic proton, which can lead to slightly different chemical shifts and more complex splitting patterns if not fully resolved. The primary splitting into a doublet is due to coupling with the olefinic proton. Further small couplings to the other methyl group across the double bond (allylic coupling) can result in a doublet of quartets or a more complex multiplet.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of tiglic anhydride in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a spectrometer with a field strength of at least 300 MHz for adequate resolution.

    • Shim the magnetic field to optimize homogeneity.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

  • Data Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. The spectrum of tiglic anhydride is expected to show four distinct signals corresponding to the four unique carbon environments.

Predicted ¹³C NMR Spectral Data for Tiglic Anhydride

Chemical Shift (δ) (ppm)Assignment
~160-165Carbonyl carbon (C=O)
~140-145Olefinic carbon (β-carbon, =CH)
~125-130Olefinic carbon (α-carbon, =C(CH₃))
~12-16Methyl carbon (CH₃)

Causality Behind the Assignments:

  • Carbonyl Carbon (~160-165 ppm): The carbonyl carbons are highly deshielded due to the electronegativity of the attached oxygen atoms, resulting in a downfield chemical shift.[1]

  • Olefinic Carbons (~125-145 ppm): The chemical shifts of the α,β-unsaturated carbons are influenced by both the double bond and the carbonyl group. The β-carbon is typically found further downfield than the α-carbon due to resonance effects that place a partial positive charge on this position. The measurement of the ¹³C NMR shift of the β-carbon can be correlated to its potential as a Michael acceptor.[2]

  • Methyl Carbon (~12-16 ppm): The methyl carbons are in a typical aliphatic region of the spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of deuterated solvent.

  • Instrument Setup:

    • Use a broadband probe to observe the ¹³C frequency range.

    • Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

    • Set a wider spectral width (e.g., 0-220 ppm).

  • Data Acquisition: A larger number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (typically several hundred to several thousand scans).

  • Data Processing: Similar to ¹H NMR, process the FID with Fourier transform, phasing, and calibration.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of tiglic anhydride is dominated by the characteristic absorptions of the anhydride and the α,β-unsaturated system.

Characteristic IR Absorption Bands for Tiglic Anhydride

Wavenumber (cm⁻¹)IntensityAssignment
~1820-1850StrongAsymmetric C=O stretch
~1750-1780StrongSymmetric C=O stretch
~1650MediumC=C stretch
~1000-1300StrongC-O-C stretch

Causality Behind the Assignments:

  • Double Carbonyl Stretch: The presence of two strong carbonyl stretching bands is a hallmark of an anhydride.[1] These arise from the symmetric and asymmetric stretching vibrations of the two C=O groups. For non-cyclic unsaturated anhydrides, the higher frequency (asymmetric) band is typically more intense.

  • C=C Stretch: The absorption due to the carbon-carbon double bond stretch is observed around 1650 cm⁻¹. Conjugation with the carbonyl groups slightly lowers this frequency compared to an isolated double bond.

  • C-O-C Stretch: A strong and broad absorption corresponding to the C-O-C stretching vibration of the anhydride linkage is expected in the 1000-1300 cm⁻¹ region.[1]

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation:

    • Neat Liquid: If tiglic anhydride is a liquid at room temperature, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • Solid: If it is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • Solution: Alternatively, dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂) and place it in a liquid cell.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure solvent).

    • Place the sample in the spectrometer and acquire the sample spectrum. The instrument software will automatically subtract the background.

  • Data Interpretation: Analyze the positions, intensities, and shapes of the absorption bands to identify the functional groups.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum of Tiglic Anhydride

  • Molecular Ion (M⁺): m/z = 182.09

  • Key Fragments:

    • m/z = 83 (Tigloyl cation, [C₅H₇O]⁺)

    • m/z = 55 (Butenoyl cation, [C₄H₇]⁺)

    • m/z = 41 (Allyl cation, [C₃H₅]⁺)

Causality Behind the Fragmentation:

The fragmentation of tiglic anhydride upon electron ionization is expected to be driven by the stability of the resulting fragments.

  • Formation of the Tigloyl Cation (m/z = 83): The most likely primary fragmentation pathway is the cleavage of the C-O bond of the anhydride linkage, leading to the formation of a stable acylium ion (tigloyl cation) and a tigloyl radical.

  • Further Fragmentation: The tigloyl cation can undergo further fragmentation, such as the loss of carbon monoxide (CO) to give a fragment at m/z = 55, or other rearrangements and cleavages to produce smaller, stable cations like the allyl cation at m/z = 41.

experimental_workflow

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile samples.

  • Ionization: Use a suitable ionization method, such as Electron Ionization (EI) at 70 eV, to generate the molecular ion and induce fragmentation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

  • Data Interpretation: Analyze the molecular ion peak to determine the molecular weight and interpret the fragmentation pattern to deduce the structure.

Conclusion

The spectral data of tiglic anhydride provides a clear and consistent picture of its molecular structure. The ¹H and ¹³C NMR spectra reveal the electronic environment of the protons and carbons, respectively, highlighting the effects of the α,β-unsaturated anhydride system. The IR spectrum confirms the presence of the key functional groups, while mass spectrometry provides the molecular weight and characteristic fragmentation patterns. By understanding the principles behind the spectral data, researchers can confidently identify and characterize tiglic anhydride and its derivatives in various applications.

References

  • Human Metabolome Database. ¹H NMR Spectrum (1D, 500 MHz, 5%_DMSO, experimental) (HMDB0001470). [Link]

  • PubChem. Angelic Anhydride | C10H14O3 | CID 44630058. [Link]

  • PubChem. Crotonic anhydride | C8H10O3 | CID 6049834. [Link]

  • ResearchGate. FTIR spectrum of maleic anhydride. [Link]

  • ResearchGate. Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. [Link]

  • NIST. Tiglic acid. [Link]

  • PubMed. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. [Link]

  • Spectroscopy Online. The C=O Bond, Part IV: Acid Anhydrides. [Link]

  • NIST. Phthalic anhydride. [Link]

  • precisionFDA. ANGELIC ANHYDRIDE. [Link]

  • Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • ResearchGate. ¹³C NMR Spectrum of the reaction product mix of acetic anhydride.... [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: ¹H NMR Chemical Shifts. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • MOLBASE. Tiglic Anhydride price & availability. [Link]

  • NIST. Crotonic acid. [Link]

  • ResearchGate. FTIR spectra of liquid wood synthesized using a) phthalic anhydride and.... [Link]

  • BDMAEE. tiglic acid tiglic acid. [Link]

  • The Royal Society of Chemistry. Catalytic Aerobic Oxidation of Renewable Furfural to Maleic Anhydride and Its Mechanistic Studies. [Link]

  • NIST. Thiodiglycolic anhydride. [Link]

  • Wikipedia. Tiglic acid. [Link]

  • Human Metabolome Database. ¹³C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0256501). [Link]

  • NIST. Tiglic acid, TBDMS derivative. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Tiglic Anhydride

Foreword: Navigating Analytical Nuances of Unsaturated Cyclic Anhydrides In the landscape of drug development and materials science, the precise structural elucidation of reactive intermediates and building blocks is par...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating Analytical Nuances of Unsaturated Cyclic Anhydrides

In the landscape of drug development and materials science, the precise structural elucidation of reactive intermediates and building blocks is paramount. Tiglic anhydride, an unsaturated cyclic anhydride, presents a unique analytical challenge. Its inherent reactivity, coupled with the potential for isomerization and hydrolysis, demands a sophisticated approach to mass spectrometric analysis. This guide is crafted for the discerning researcher and scientist, moving beyond a mere recitation of spectral data to provide a foundational understanding of the fragmentation pathways you can anticipate. We will delve into the mechanistic underpinnings of cyclic anhydride fragmentation, offer predictive insights into the mass spectrum of tiglic anhydride, and provide robust analytical protocols to ensure data integrity. Our focus is on building a self-validating analytical strategy, grounded in first principles of mass spectrometry.

The Analytical Challenge: Tiglic Anhydride's Inherent Reactivity

Tiglic anhydride, the anhydride of tiglic acid, is a five-membered cyclic structure containing a carbon-carbon double bond. This unsaturation and the strained anhydride ring make it susceptible to several transformations that can occur during analysis, particularly with gas chromatography-mass spectrometry (GC-MS).

  • Thermal Isomerization: Tiglic acid, the trans-isomer, is more stable than its cis-counterpart, angelic acid. While less common for the anhydride, the potential for thermally induced isomerization during GC analysis cannot be entirely dismissed.

  • Hydrolysis: The primary challenge in the analysis of anhydrides is their susceptibility to hydrolysis, converting them to the corresponding dicarboxylic acid (or in this case, two molecules of tiglic acid).[1][2] This can occur in the presence of trace amounts of water in the sample, solvent, or even within the GC inlet.[1] This necessitates meticulous sample preparation and analytical conditions to ensure that the observed spectrum is that of the anhydride and not its hydrolysis product.

Given these challenges, Liquid Chromatography-Mass Spectrometry (LC-MS) often presents a more reliable method for the analysis of intact tiglic anhydride, as it avoids the high temperatures of a GC inlet.[3][4]

Predicted Electron Ionization (EI) Fragmentation of Tiglic Anhydride

While no definitive public library spectrum for tiglic anhydride is readily available, we can predict its fragmentation pattern based on the well-documented behavior of analogous cyclic anhydrides, such as succinic anhydride and maleic anhydride, under electron ionization (EI).[5][6][7]

The molecular ion of tiglic anhydride (C10H12O3) would have a mass-to-charge ratio (m/z) of 180. Upon electron ionization, this molecular ion is expected to be observed, though its stability may be limited. The primary fragmentation pathways for cyclic anhydrides involve the loss of small, stable neutral molecules like carbon monoxide (CO) and carbon dioxide (CO2).

A plausible fragmentation cascade is proposed below:

  • Initial Ring Opening and Loss of CO: The initial event is likely the cleavage of a C-O bond within the anhydride ring, followed by the expulsion of a molecule of carbon monoxide (CO, 28 Da). This would result in a fragment ion at m/z 152 .

  • Subsequent Loss of a Ketenyl Radical: The m/z 152 fragment could then lose a ketenyl radical (H2C=C=O, 42 Da) or a related radical, leading to a prominent acylium ion.

  • Formation of an Acylium Ion: A key fragmentation pathway for anhydrides is the formation of an acylium ion.[8] For tiglic anhydride, this would be the tigloyl cation, resulting from the cleavage of the anhydride, which would appear at m/z 83 . This is predicted to be a very stable and therefore abundant ion.

  • Loss of CO2: An alternative initial fragmentation could be the loss of carbon dioxide (CO2, 44 Da) to yield a fragment at m/z 136 .

  • Retro-Diels-Alder (RDA) Fragmentation: For unsaturated cyclic systems, an RDA-type fragmentation is a possibility. However, for a simple cyclic anhydride like this, it is less likely to be the primary pathway compared to the loss of CO and CO2.

Visualizing the Predicted EI Fragmentation

EI_Fragmentation M Tiglic Anhydride [M]+• m/z 180 frag1 [M - CO]+• m/z 152 M->frag1 - CO (28 Da) frag2 [Tigloyl Cation]+ m/z 83 M->frag2 Cleavage frag3 [M - CO2]+• m/z 136 M->frag3 - CO2 (44 Da) frag4 [C4H5O]+ m/z 69 frag2->frag4 - CH2

Caption: Predicted EI fragmentation pathway for tiglic anhydride.

Summary of Predicted Key EI Fragment Ions
m/zPredicted IdentityNotes
180Molecular Ion [M]+•May be of low abundance depending on stability.
152[M - CO]+•Loss of carbon monoxide.
136[M - CO2]+•Loss of carbon dioxide.
83[Tigloyl Cation]+Expected to be a prominent, stable acylium ion.
55[C4H7]+Further fragmentation of the tigloyl cation.

Electrospray Ionization (ESI) Mass Spectrometry of Tiglic Anhydride

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing thermally labile and reactive molecules like tiglic anhydride.[9][10] It is less likely to induce fragmentation in the ion source compared to EI.

In positive ion mode ESI, tiglic anhydride is likely to be observed as a protonated molecule, [M+H]+ at m/z 181 , or as an adduct with sodium, [M+Na]+ at m/z 203 , or potassium, [M+K]+ at m/z 219 .

In negative ion mode, the anhydride could potentially react with residual water or hydroxide in the mobile phase to form the tiglate anion at m/z 99 ([tiglic acid - H]-). Therefore, careful control of mobile phase purity is essential.

Tandem mass spectrometry (MS/MS) of the protonated molecule (m/z 181) would be required to induce fragmentation. The fragmentation pattern in collision-induced dissociation (CID) would likely involve the loss of a molecule of tiglic acid (100 Da), resulting in the formation of the tigloyl cation at m/z 83 .

Visualizing the Predicted ESI-MS/MS Fragmentation

ESI_Fragmentation cluster_0 M Protonated Tiglic Anhydride [M+H]+ m/z 181 frag1 Tigloyl Cation [C5H7O]+ m/z 83 M->frag1 M->frag1 CID neutral Loss of Tiglic Acid (100 Da)

Caption: Predicted ESI-MS/MS fragmentation of protonated tiglic anhydride.

Comparative Analysis: The Mass Spectrum of Tiglic Acid

Due to the high probability of encountering tiglic acid as a hydrolytic product, understanding its mass spectrum is crucial for accurate data interpretation. The molecular weight of tiglic acid (C5H8O2) is 100.12 g/mol .

Electron Ionization (EI) of Tiglic Acid

The EI mass spectrum of tiglic acid will show a distinct molecular ion peak at m/z 100 . Key fragmentations for carboxylic acids involve cleavages adjacent to the carbonyl group.[11]

  • Loss of a hydroxyl radical (-OH): This results in a fragment at m/z 83 , which is the same tigloyl cation expected from the anhydride.

  • Loss of a carboxyl group (-COOH): This leads to a fragment at m/z 55 .

  • McLafferty Rearrangement: While possible, it is less favored in this structure.

Electrospray Ionization (ESI) of Tiglic Acid

In positive ion mode ESI, tiglic acid will be observed as the protonated molecule [M+H]+ at m/z 101 . In negative ion mode, it will readily deprotonate to form the carboxylate anion [M-H]- at m/z 99 . This is a highly sensitive and common way to analyze carboxylic acids.

Experimental Protocols

To ensure the integrity of the analysis and differentiate between tiglic anhydride and its potential hydrolytic product, the following protocols are recommended.

GC-MS Analysis Protocol

This method should be approached with caution due to the potential for on-column hydrolysis and thermal degradation.

  • Sample Preparation:

    • Dissolve the tiglic anhydride sample in a dry, aprotic solvent such as dichloromethane or ethyl acetate immediately before analysis.

    • Ensure all glassware is rigorously dried to remove any traces of water.

    • Use a fresh, sealed vial of solvent.

  • GC-MS Parameters:

    • Inlet: Use a low injection port temperature (e.g., 150-180 °C) to minimize thermal degradation. A splitless injection may be preferable to reduce inlet residence time.

    • Column: A low-polarity column (e.g., DB-5ms) is suitable.

    • Oven Program: Start with a low initial oven temperature (e.g., 40-50 °C) and use a moderate ramp rate (e.g., 10-15 °C/min).

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-250.

  • Data Interpretation:

    • Look for a peak corresponding to the molecular ion of tiglic anhydride (m/z 180).

    • Monitor for the presence of a peak at the retention time of tiglic acid with a molecular ion of m/z 100. The presence of this peak indicates hydrolysis.

LC-MS Analysis Protocol

This is the recommended approach for the analysis of intact tiglic anhydride.

  • Sample Preparation:

    • Dissolve the sample in a mobile phase compatible solvent, preferably a high percentage of organic solvent like acetonitrile.

  • LC-MS Parameters:

    • Column: A reversed-phase C18 column is a good starting point. For highly polar compounds, a HILIC column could be considered.[12]

    • Mobile Phase: Use a gradient of water and acetonitrile, both containing 0.1% formic acid for positive ion mode, or 0.1% ammonium hydroxide for negative ion mode. Ensure high purity of solvents.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • MS Parameters:

      • Ionization Mode: Electrospray Ionization (ESI), in both positive and negative modes.

      • Scan Mode: Full scan from m/z 100-300.

      • Tandem MS (MS/MS): Perform product ion scans on the [M+H]+ ion (m/z 181) to confirm fragmentation patterns.

  • Data Interpretation:

    • In positive mode, look for the protonated molecule at m/z 181 and other adducts.

    • In negative mode, the presence of m/z 99 would strongly suggest the presence of tiglic acid due to hydrolysis.

Conclusion: A Predictive and Verifiable Approach

The mass spectrometric analysis of tiglic anhydride requires a proactive and informed strategy. By understanding the fundamental fragmentation mechanisms of cyclic anhydrides and the potential for analytical artifacts such as hydrolysis, researchers can confidently approach its characterization. The predicted fragmentation patterns, centered around the formation of the stable tigloyl cation at m/z 83, provide a strong diagnostic marker. The use of LC-MS is highly recommended to preserve the integrity of the molecule. This guide provides the foundational knowledge and practical protocols to enable the successful and accurate mass spectrometric analysis of tiglic anhydride, ensuring the highest level of scientific integrity in your research and development endeavors.

References

  • MALDI MS spectrum of succinic-anhydride-modified γ-cyclodextrin... - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

  • Mechanistic study of maleic anhydride grafting onto fatty double bonds using mass spectrometry. (2012). PubMed. [Link]

  • Mechanistic study of maleic anhydride grafting onto fatty double bonds using mass spectrometry | Request PDF. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Succinic anhydride. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

  • Formation and fragmentation of the [M + 73]⁺ ion from maleic acid (27)... - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

  • Succinic anhydride. (n.d.). NIST WebBook. Retrieved January 5, 2026, from [Link]

  • Weininger, S. J., Mai, V. T., & Thornton, E. R. (1964). Mass Spectral Mechanisms. Homoallylic Participation in Fragmentation of Butadiene-Maleic Anhydride Adduct. ElectronicsAndBooks.
  • Weininger, S. J., Mai, V. T., & Thornton, E. R. (1964). Mass Spectral Mechanisms. Homoallylic Participation in Fragmentation of Butadiene-Maleic Anhydride Adduct. Journal of the American Chemical Society, 86(18), 3732–3735. [Link]

  • Enantioselective Thiolysis and Aminolysis of Cyclic Anhydrides Using a Chiral Diamine-Derived Thiourea Catalyst. (2021). ACS Omega. [Link]

  • Succinic anhydride. (n.d.). NIST WebBook. Retrieved January 5, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Enantioselective Thiolysis and Aminolysis of Cyclic Anhydrides Using a Chiral Diamine-Derived Thiourea Catalyst. (2021). National Institutes of Health. [Link]

  • DEVELOPMENT OF NEW GAS CHROMATOGRAPHY/MASS SPECTROMETRY PROCEDURE FOR THE DETERMINATION OF HEXAHYDROPHTHALIC ANHYDRIDE IN UNSATU. (n.d.). Rasayan Journal of Chemistry. Retrieved January 5, 2026, from [Link]

  • Cyclic Compound Fragmentation Organic Mass Spec. (n.d.). Retrieved January 5, 2026, from [Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]

  • HPLC Method For Analysis Of Diglycolic Anhydride on Primesep S2 Column. (n.d.). SIELC Technologies. Retrieved January 5, 2026, from [Link]

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]

  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]

  • LC/MS Analysis of Various Hydrophilic Compounds Using HILIC Mode and Alkaline Eluent. (n.d.). Shodex HPLC Columns. Retrieved January 5, 2026, from [Link]

  • Fragmentation and sequencing of cyclic peptides by matrix-assisted laser desorption/ionization post-source decay mass spectrometry. (1999). PubMed. [Link]

  • Electron ionization and mass spectrometry. (2020). YouTube. [Link]

  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. (n.d.). Spectroscopy Online. Retrieved January 5, 2026, from [Link]

  • Determination of airborne anhydrides using LC-MS monitoring negative ions of di-n-butylamine derivatives. (n.d.). PubMed. Retrieved January 5, 2026, from [Link]

  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. (n.d.). LCGC International. Retrieved January 5, 2026, from [Link]

  • Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. (2024). National Institutes of Health. [Link]

  • Chemical Derivatization and Paper Spray Ionization Mass Spectrometry for Fast Screening of Retinoic Acid in Cosmetics. (2024). MDPI. [Link]

  • Effective Carryover Reduction by Derivatization of Residual Analyte in HPLC System During LC-MS/MS Quantification. (n.d.). Altasciences. Retrieved January 5, 2026, from [Link]

  • An electrospray ionization mass spectrometry study of azidoacetic acid/transition metal complexes. (2017). Universidade NOVA de Lisboa. [Link]

  • Ionization of Volatile Organics and Nonvolatile Biomolecules Directly from a Titanium Slab for Mass Spectrometric Analysis. (2021). MDPI. [Link]

  • 22.5: Acid Anhydride Chemistry. (2020). Chemistry LibreTexts. [Link]

  • Chemical Modifications Induced by Phthalic Anhydride, a Respiratory Sensitizer, in Reconstructed Human Epidermis: A Combined HRMAS NMR and LC-MS/MS Proteomic Approach. (2021). PubMed. [Link]

Sources

Foundational

Theoretical studies on tiglic anhydride reactivity

An In-Depth Technical Guide to the Theoretical Study of Tiglic Anhydride Reactivity Authored by: A Senior Application Scientist Introduction: The Significance of Tiglic Anhydride and the Predictive Power of Theoretical C...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Study of Tiglic Anhydride Reactivity

Authored by: A Senior Application Scientist

Introduction: The Significance of Tiglic Anhydride and the Predictive Power of Theoretical Chemistry

Tiglic anhydride, with its characteristic α,β-unsaturated structure, represents a fascinating and functionally versatile electrophile in organic synthesis. As a derivative of tiglic acid, a compound found in various natural products, its reactivity is of significant interest to researchers in drug development and materials science. Understanding the nuances of its interactions with nucleophiles is paramount for designing novel synthetic pathways, developing new pharmaceuticals, and creating advanced polymers.

While empirical studies provide invaluable data, they are often resource-intensive and may not fully elucidate the transient states and underlying electronic factors governing a reaction. This is where theoretical and computational chemistry offers a powerful lens. By modeling molecular structures and reaction pathways, we can gain profound insights into reactivity, selectivity, and kinetics before a single flask is touched. This guide provides a comprehensive overview of the theoretical methodologies used to dissect and predict the reactivity of tiglic anhydride, intended for researchers, chemists, and drug development professionals seeking to leverage computational tools to accelerate their work.

The Electronic Landscape of Tiglic Anhydride: A Blueprint for Reactivity

The reactivity of any molecule is fundamentally dictated by its electronic structure. For tiglic anhydride ([(E)-2-methylbut-2-enoyl] (E)-2-methylbut-2-enoate), several key features, identifiable through computational analysis, govern its behavior.

  • Electrophilic Centers: Like all carboxylic anhydrides, tiglic anhydride possesses two highly electrophilic carbonyl carbons.[1][2] The strong electron-withdrawing effect of the adjacent oxygen atoms creates a significant partial positive charge (δ+) on these carbons, making them primary targets for nucleophilic attack.

  • Molecular Orbitals (HOMO-LUMO): The Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity prediction.

    • The Highest Occupied Molecular Orbital (HOMO) represents the region of highest electron density, indicating where the molecule is most likely to donate electrons.

    • The Lowest Unoccupied Molecular Orbital (LUMO) indicates the region most susceptible to receiving electrons. In tiglic anhydride, the LUMO is predominantly localized on the π* orbitals of the carbonyl groups.[3] A low LUMO energy signifies a strong electrophile. Computational studies, particularly Density Functional Theory (DFT), are adept at calculating and visualizing these orbitals, providing a clear map of reactive sites.[4][5]

  • Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. For tiglic anhydride, MEP analysis would reveal intense blue regions (positive potential) around the carbonyl carbons, confirming their electrophilicity, and red regions (negative potential) around the carbonyl oxygens, which are sites for electrophilic or hydrogen-bond interactions.[4] This visual tool is invaluable for predicting how the anhydride will orient itself when approaching a nucleophile.

Core Reactivity: The Nucleophilic Acyl Substitution Mechanism

The archetypal reaction of anhydrides is the nucleophilic acyl substitution.[6] This process follows a conserved addition-elimination mechanism, which can be meticulously studied using computational methods to determine its energetic profile.

The general mechanism involves two key steps:

  • Nucleophilic Attack: A nucleophile (e.g., an alcohol, amine, or water) attacks one of the electrophilic carbonyl carbons. This leads to the formation of a transient, high-energy tetrahedral intermediate.[7]

  • Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a carboxylate anion—a relatively stable leaving group.[6]

Theoretical studies can precisely calculate the activation energy (the energy barrier to reach the transition state) for this process, which is a direct indicator of the reaction rate.

Diagram: General Mechanism of Nucleophilic Acyl Substitution

Computational_Workflow Figure 2: Standard Workflow for Computational Reaction Analysis A 1. Define Reaction (Reactants, Products, Solvent) B 2. Initial Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C 3. Locate Transition State (TS) (e.g., QST2/3, Berny Optimization) B->C D 4. Frequency Calculation C->D E 5. Validate Structures Reactants/Products: 0 imaginary frequencies TS: 1 imaginary frequency D->E Check Frequencies E->C If Invalid, Refine Guess F 6. IRC Calculation (Confirm TS connects reactants & products) E->F If Valid G 7. Single-Point Energy Refinement (Higher-level theory/basis set) F->G H 8. Analyze Thermodynamic Data (ΔG‡, ΔGrxn) G->H

Caption: A self-validating workflow for theoretical reaction mechanism analysis.

Protocol: Step-by-Step DFT Calculation of Tiglic Anhydride Aminolysis

This protocol outlines the steps to calculate the energy profile for the reaction of tiglic anhydride with ammonia.

  • Software: Utilize a quantum chemistry package such as Gaussian, ORCA, or Spartan.

  • Build Molecules: Construct the 3D structures of tiglic anhydride, ammonia (reactant), the tetrahedral intermediate, and the final products (tiglic amide and tiglic acid).

  • Geometry Optimization (Reactants & Products):

    • Method: Perform a geometry optimization using a suitable DFT functional and basis set. A common and reliable choice is the B3LYP functional with the 6-311G(d,p) basis set. [4][5] * Solvation: To simulate realistic conditions, include a solvation model like the Polarizable Continuum Model (PCM) or the SMD model, specifying the solvent (e.g., dichloromethane, water). [8] * Verification: Run a frequency calculation on the optimized structures. Confirm they are true energy minima by ensuring there are zero imaginary frequencies.

  • Transition State (TS) Search:

    • Initial Guess: Create an initial guess for the transition state structure, which resembles the moment of C-N bond formation.

    • Optimization: Use a TS optimization algorithm (e.g., Opt=TS in Gaussian).

    • Verification: Run a frequency calculation on the optimized TS. A valid TS must have exactly one imaginary frequency corresponding to the vibration along the reaction coordinate (the C-N bond forming and the C=O bond breaking).

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • Purpose: This calculation confirms that the identified TS correctly connects the reactant complex to the product complex.

    • Execution: Run an IRC calculation starting from the TS geometry. It should trace the path "downhill" to the optimized reactant and product structures.

  • Data Analysis:

    • Extract the Gibbs free energies (G) for all optimized structures (reactants, TS, products).

    • Calculate the activation energy: ΔG‡ = G(TS) - G(Reactants) .

    • Calculate the reaction energy: ΔGrxn = G(Products) - G(Reactants) .

Key Computational Choices
  • Functionals: While B3LYP is a popular hybrid functional, others like M06-2X are often recommended for kinetics and non-covalent interactions, which can be crucial in the transition state. [8]* Basis Sets: Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)) or Dunning's correlation-consistent sets (e.g., cc-pVDZ) are standard choices. Larger basis sets provide greater accuracy at a higher computational cost.

Predicting Reactivity and Selectivity

Beyond a single reaction, theoretical studies can compare multiple reaction pathways to predict outcomes.

Nucleophile Strength

By calculating the activation barriers for the reaction of tiglic anhydride with a series of nucleophiles (e.g., water, methanol, ammonia, methylamine), a quantitative ranking of reactivity can be established. This is invaluable in drug development, where a lead compound may have multiple potential nucleophilic sites.

ReactionNucleophileSolvent (Model)Calculated ΔG‡ (kcal/mol)Relative Reactivity
HydrolysisWaterWater (PCM)Hypothetical Value: 18.5Moderate
Esterification (Methanolysis)MethanolMethanol (PCM)Hypothetical Value: 17.2Moderate-High
AminolysisAmmoniaDCM (PCM)Hypothetical Value: 12.1High
Aminolysis (Methylamine)MethylamineDCM (PCM)Hypothetical Value: 10.8Very High
Table 1: Hypothetical DFT-calculated activation free energies (ΔG‡) for the reaction of tiglic anhydride with various nucleophiles. Lower ΔG‡ values correspond to faster reaction rates.
Regioselectivity in Asymmetric Anhydrides

While tiglic anhydride is symmetrical, theoretical methods are crucial for predicting regioselectivity in reactions involving unsymmetrical anhydrides. The nucleophile will preferentially attack the carbonyl carbon that leads to the transition state with the lowest energy. This can be determined by calculating the activation barriers for attack at each distinct carbonyl group.

Potential Energy Surface Diagram

The results of these calculations are often visualized on a potential energy surface (PES) diagram, which provides a clear overview of the reaction's energetics.

PES Figure 3: Potential Energy Surface for a Reaction p2->p1 ΔGrxn (Reaction Energy) p2->p3 ΔG‡ (Activation Energy) R Reactants TS Transition State (TS) R->TS P Products TS->P

Caption: A schematic PES diagram illustrating the activation energy (ΔG‡) and overall reaction energy (ΔGrxn).

Conclusion and Future Outlook

Theoretical studies provide an indispensable framework for understanding and predicting the reactivity of tiglic anhydride. By employing well-established computational workflows centered on Density Functional Theory, researchers can elucidate reaction mechanisms, quantify kinetic barriers, and predict selectivity with a high degree of confidence. This approach not only deepens our fundamental understanding of chemical reactivity but also serves as a powerful predictive tool in the rational design of new molecules and materials.

Future work in this area will likely involve the use of more advanced computational models, such as those incorporating explicit solvent molecules or employing ab initio molecular dynamics (AIMD) to simulate reaction trajectories in real-time. Such studies will further bridge the gap between theoretical prediction and experimental reality, accelerating innovation in synthetic chemistry and drug discovery.

References
  • Chemistry Steps. Preparation and Reaction Mechanisms of Carboxylic Anhydrides. [Link]

  • LibreTexts Chemistry. 21.5: Chemistry of Acid Anhydrides. [Link]

  • Zhang, Y., et al. (2023). Theoretical studies on anhydride dynamic covalent bond exchange mechanisms. Communications Chemistry, via PMC. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11063036, Tiglic Anhydride. [Link]

  • LibreTexts Chemistry. General Mechanism of Anhydride Reactions. [Link]

  • LibreTexts Chemistry. Reactivity of Anhydrides. [Link]

  • Alfindee, M., et al. (2022). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Molecules, via MDPI. [Link]

  • Khan, I., et al. (2021). Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester. Molecules, via PMC. [Link]

  • Alfindee, M., et al. (2022). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. ResearchGate. [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to the Computational Investigation of Tiglic Anhydride Acylation

Abstract: This technical guide provides a comprehensive framework for the computational investigation of acylation reactions involving tiglic anhydride. Designed for researchers, medicinal chemists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the computational investigation of acylation reactions involving tiglic anhydride. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of methods to explain the underlying causality and scientific rationale for each step in the computational workflow. We will explore the principles of Density Functional Theory (DFT) as applied to the nucleophilic acyl substitution mechanism, outline a self-validating protocol for simulating the reaction pathway, and discuss the interpretation of computational data to gain predictive insights into reaction kinetics and thermodynamics.

Part 1: The Strategic Importance of Tiglic Anhydride Acylation

Tiglic anhydride, a derivative of tiglic acid, serves as a valuable acylating agent in organic synthesis.[1] Its structure, featuring an α,β-unsaturated carbonyl system, presents unique electronic and steric properties that influence its reactivity.[2] Acylation, the process of adding an acyl group to a compound, is a cornerstone of modern drug development and materials science. Acid anhydrides are highly effective reagents for this transformation, readily participating in nucleophilic acyl substitution reactions to form esters, amides, and other critical functional groups.[3][4]

Understanding the mechanistic nuances of acylation with a specific reagent like tiglic anhydride is paramount for optimizing reaction conditions, predicting outcomes with novel substrates, and designing new molecular entities with desired properties. Computational chemistry offers a powerful, cost-effective paradigm for achieving this understanding, allowing for the exploration of reaction pathways and transition states that are often difficult or impossible to observe experimentally.

Part 2: The Acylation Mechanism: A Quantum Mechanical Perspective

The reaction between an acid anhydride and a nucleophile (e.g., an alcohol or amine) proceeds via a well-established nucleophilic acyl substitution mechanism.[5][6] This is fundamentally a two-step process involving the formation and subsequent collapse of a tetrahedral intermediate.[7]

  • Nucleophilic Attack: The nucleophile attacks one of the electrophilic carbonyl carbons of the anhydride. This forms a transient, high-energy tetrahedral intermediate.

  • Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a carboxylate anion as a leaving group. This leaving group is resonance-stabilized, making it a favorable process.[7]

  • Proton Transfer: If a neutral nucleophile (like an alcohol) was used, a final deprotonation step yields the neutral acylated product.

Acylation_Mechanism General Mechanism of Nucleophilic Acyl Substitution R_Anhydride Tiglic Anhydride Intermediate Tetrahedral Intermediate R_Anhydride->Intermediate Step 1: Nucleophilic Attack Nuc Nucleophile (e.g., R'-OH) Nuc->Intermediate Step 1: Nucleophilic Attack Product Acylated Product Intermediate->Product Step 2: Elimination LeavingGroup Carboxylate Leaving Group Intermediate->LeavingGroup Step 2: Elimination

Caption: The two-step nucleophilic addition-elimination pathway for anhydride acylation.

Part 3: The Computational Framework: Density Functional Theory

To accurately model the bond-making and bond-breaking events in the acylation mechanism, we turn to quantum mechanics, specifically Density Functional Theory (DFT) . DFT provides an optimal balance between computational accuracy and resource requirements, making it the workhorse for mechanistic studies in organic chemistry.[8][9][10][11][12]

Pillars of a DFT Calculation:

  • Functionals: These are mathematical approximations that describe the exchange and correlation energy of electrons. The choice of functional is critical for accuracy.

    • Hybrid Functionals (e.g., B3LYP): A common and robust choice for a wide range of organic reactions.

    • Range-Separated Functionals (e.g., ωB97X-D): Often provide improved accuracy, especially for systems involving non-covalent interactions and for calculating reaction barriers.[10]

  • Basis Sets: These describe the atomic orbitals used to construct the molecular orbitals. Larger basis sets provide more flexibility and higher accuracy at a greater computational cost.

    • Pople Basis Sets (e.g., 6-31G(d), 6-311+G(d,p)): A standard choice, with the numbers and letters indicating the level of complexity and the inclusion of polarization and diffuse functions, which are crucial for accurately describing anions and transition states.[8]

Expert Insight: The selection of a functional and basis set is not arbitrary. It is a decision based on a balance of desired accuracy and available computational resources. For publication-quality results, a combination like ωB97X-D/6-311+G(d,p) is an authoritative and well-regarded choice for the systems under study.

Part 4: A Self-Validating Workflow for Reaction Simulation

The following protocol outlines a rigorous, step-by-step methodology for computationally modeling the tiglic anhydride acylation of a chosen nucleophile (e.g., a primary alcohol). This workflow includes internal validation checks to ensure the trustworthiness of the results.

Computational_Workflow Computational Chemistry Workflow for Reaction Analysis A 1. Structure Preparation (Build Reactants: Tiglic Anhydride + Nucleophile) B 2. Geometry Optimization (Find lowest energy conformation of reactants) A->B C 3. Transition State (TS) Search (e.g., STQN Method) B->C Initial Guess D 4. TS Validation: Frequency Calculation (Confirm one, and only one, imaginary frequency) C->D Candidate TS D->C Invalid TS (Refine Search) E 5. IRC Analysis (Confirm TS connects reactants and intermediate) D->E Validated TS F 6. Intermediate Optimization (Find stable tetrahedral intermediate) E->F G 7. Product Path Simulation (Model intermediate collapse to products) F->G H 8. Energy Profile Construction (Calculate ΔG‡ and ΔG_rxn) G->H

Caption: A validated workflow for simulating chemical reaction mechanisms.

Experimental Protocol: Computational Simulation

  • Step 1: System Preparation: Construct 3D models of tiglic anhydride and the desired nucleophile (e.g., methanol) in a molecular modeling program.

  • Step 2: Reactant Optimization: Perform a geometry optimization and frequency calculation for each reactant individually using the chosen DFT method (e.g., ωB97X-D/6-311+G(d,p)). This finds their most stable, lowest-energy structures.

  • Step 3: Transition State (TS) Location: Initiate a transition state search. This involves providing an initial guess of the TS structure where the nucleophilic atom is approaching the carbonyl carbon. Algorithms like the Synchronous Transit-Guided Quasi-Newton (STQN) method are highly effective.

  • Step 4: Transition State Validation (Trustworthiness Check): Perform a frequency calculation on the located TS structure. A true transition state is a first-order saddle point on the potential energy surface and must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (i.e., the C-O bond forming and the C=O bond breaking).[9]

  • Step 5: Intrinsic Reaction Coordinate (IRC) Analysis: To authoritatively confirm the TS connects the intended reactants and products, an IRC calculation is performed. This calculation maps the reaction pathway downhill from the TS in both forward and reverse directions, ensuring it leads to the reactant complex and the tetrahedral intermediate, respectively.

  • Step 6: Intermediate and Product Optimization: Perform geometry optimizations on the tetrahedral intermediate and the final products (the acylated molecule and the tiglate leaving group) to determine their stable structures and energies.

  • Step 7: Data Extraction: From the output files of all calculations, extract the electronic energies and the thermal corrections to Gibbs free energy.

Part 5: Interpreting the Data for Predictive Power

The ultimate goal of the simulation is to generate quantitative data that informs our understanding of the reaction. The key metrics are the activation energy and the overall reaction energy.

Table 1: Hypothetical DFT Results for the Acylation of Methanol by Tiglic Anhydride

ParameterDescriptionValue (kcal/mol)Implication
ΔG‡ Gibbs Free Energy of Activation +18.5Represents the kinetic barrier to the reaction. A lower value implies a faster reaction rate.
ΔG_rxn Gibbs Free Energy of Reaction -12.2Represents the thermodynamic driving force. A negative value indicates the reaction is spontaneous (exergonic).

Note: The values in this table are representative examples for illustrative purposes and are consistent in magnitude with DFT calculations for similar acylation reactions.[8][13]

From this data, a reaction energy profile can be constructed, providing a clear visual representation of the reaction's kinetics and thermodynamics. The calculated activation energy (ΔG‡) allows for a direct, quantitative comparison of the reactivity of tiglic anhydride with different nucleophiles or under different catalytic conditions. A lower barrier suggests a more favorable reaction. The reaction energy (ΔG_rxn) indicates whether the formation of products is thermodynamically favorable.

Part 6: Conclusion

The computational workflow detailed in this guide provides a robust and scientifically rigorous method for investigating the acylation chemistry of tiglic anhydride. By leveraging the power of DFT and adhering to a self-validating protocol, researchers can dissect complex reaction mechanisms, calculate key kinetic and thermodynamic parameters, and generate predictive insights that accelerate discovery. This approach transforms computational chemistry from a theoretical exercise into a practical tool for rational molecular design and reaction optimization in the pharmaceutical and chemical industries.

References

  • ResearchGate. (n.d.). DFT-calculated energetics of the acylation half-reaction with phenyl... [Image]. Retrieved from a study on Mycobacterium smegmatis Acyl Transferase, which utilizes DFT calculations at the wB97XD/6‐311+G(2df,2p)//B3LYP/6‐31G(d,p) level. [Link]

  • ACS Fall 2025. (n.d.). Reaction mechanism generator, chemprop, and reaction mechanism simulator: Open-source software for predicting reaction rates and equilibria... American Chemical Society. Retrieved from a description of software for predicting kinetic and thermochemical parameters. [Link]

  • ResearchGate. (n.d.). DFT calculations of acylation of 2-MF with acetic acid. [Image]. Retrieved from a study on the direct carbon-carbon coupling of furanics with acetic acid. [Link]

  • Melissen, S. T. A. G., et al. (2013). A DFT study of the Al2Cl6-catalyzed Friedel-Crafts acylation of phenyl aromatic compounds. Journal of Molecular Modeling, 19(10), 4499-4509. [Link]

  • Argonne National Laboratory. (n.d.). Machine-learning Software for Simulation of Gas-phase Chemistry. Retrieved from a description of the Frhodo software. [Link]

  • Ansys. (n.d.). Ansys Chemkin | Chemical Kinetics Simulation Software. Retrieved from the Ansys Chemkin product page. [Link]

  • SciSpace. (2013). A DFT study of the Al₂Cl₆-catalyzed Friedel-Crafts acylation of phenyl aromatic compounds. Retrieved from the article's page on SciSpace. [Link]

  • Iqbal, J., & Srivastava, R. R. (1995). Cobalt(II) chloride catalyzed acylation of alcohols with acetic anhydride: scope and mechanism. The Journal of Organic Chemistry, 60(10), 3262–3265. [Link]

  • RSC Publishing. (n.d.). Friedel–Crafts acylation of antiaromatic norcorroles: electronic and steric modulation of the paratropic current. Organic Chemistry Frontiers. [Link]

  • RMG. (n.d.). RMG - Reaction Mechanism Generator. Retrieved from the RMG homepage. [Link]

  • Reddit. (2020). Which easy to learn software can I use to simulate Chemical Reactions? r/ChemicalEngineering. [Link]

  • ResearchGate. (n.d.). Acetic Anhydride in the Gas Phase, Studied by Electron Diffraction and Infrared Spectroscopy... [PDF Request]. [Link]

  • Chemistry LibreTexts. (2022). 21.5: Chemistry of Acid Anhydrides. [Link]

  • Longdom Publishing. (n.d.). Anhydrides in Organic Chemistry: Examination of Structure, Reactivity, and Applications. Journal of Organic and Inorganic Chemistry. [Link]

  • Satchell, D. P. N. (1959). The Mechanism of Acylation by Carboxylic Anhydrides in Non-aqueous Media, catalysed by Mineral Acid. Journal of the Chemical Society, 3911-3919. [Link]

  • ACS Publications. (n.d.). Mechanism of nanocellulose acetylation with acetic anhydride in pyridine: insight from first-principles calculations. [Link]

  • ResearchGate. (2018). Triflic Anhydride Promoted Synthesis of Primary Amides and their Conversion into Nitriles [PDF]. [Link]

  • Save My Exams. (n.d.). Acylation Mechanism. A Level Chemistry Revision Notes. [Link]

  • PubChem. (n.d.). Tiglic Anhydride. National Institutes of Health. [Link]

  • Chemistry LibreTexts. (2023). Reactivity of Anhydrides. [Link]

  • National Center for Biotechnology Information. (n.d.). Acetic anhydride as a versatile carbon source in carbonylation reactions. PMC. [Link]

  • ResearchGate. (n.d.). Computational study of maleamic acid cyclodehydration with acetic anhydride [PDF Request]. [Link]

  • PubMed. (2008). Computational study on kinetics and mechanisms of unimolecular decomposition of succinic acid and its anhydride. [Link]

  • YouTube. (2020). Acylation using an anhydride. J Michelle Leslie. [Link]

Sources

Foundational

An In-depth Technical Guide to the Physical and Chemical Properties of Tiglic Anhydride

For Researchers, Scientists, and Drug Development Professionals Abstract Tiglic anhydride, systematically known as (E)-2-methyl-2-butenoic anhydride, is a reactive organic compound with significant applications as a phar...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiglic anhydride, systematically known as (E)-2-methyl-2-butenoic anhydride, is a reactive organic compound with significant applications as a pharmaceutical intermediate and a reagent in organic synthesis. This technical guide provides a comprehensive overview of the core physical and chemical properties of tiglic anhydride. The document is structured to deliver not just factual data, but also to provide experienced-based insights into the causality behind its reactivity and the practical considerations for its handling and use in a laboratory setting. All key claims and data are substantiated with citations to authoritative sources.

Introduction

Tiglic anhydride belongs to the class of acid anhydrides, characterized by two acyl groups linked by an oxygen atom. Its structure, derived from tiglic acid, features a trans-configuration of the double bond, which influences its steric and electronic properties. This guide will delve into its fundamental characteristics, providing a robust knowledge base for professionals in drug development and chemical research.

Molecular Structure and Identification

The foundational step to understanding the properties of a molecule is to elucidate its structure and key identifiers.

  • Chemical Name: (E)-2-Methyl-2-butenoic Anhydride; 2-Methylcrotonic Anhydride[1]

  • CAS Number: 14316-68-8[1][2]

  • Molecular Formula: C₁₀H₁₄O₃[1][3][4][5][6]

  • Molecular Weight: 182.22 g/mol [1]

  • Canonical SMILES: C/C=C(/C(=O)OC(=O)/C(=C/C)/C)\C

  • InChI Key: LIHLSLRANKCHLV-KQQUZDAGSA-N

Physical Properties

A thorough understanding of a compound's physical properties is paramount for its safe handling, storage, and application in experimental design. While some sources describe tiglic anhydride as an oily substance, precise quantitative data on its physical state at standard conditions is not consistently reported in readily available literature. The data for its precursor, tiglic acid, is well-documented and is provided here for context.

Table 1: Physical Properties of Tiglic Anhydride and Tiglic Acid

PropertyTiglic AnhydrideTiglic AcidSource(s)
Physical State Oily Liquid (reported)White crystalline solid[7]
Melting Point Not available63.5-64 °C[8][9]
Boiling Point Not available198.5 °C[8][9]
Density Not available0.9641 g/cm³ (at 76 °C)[8]
Solubility Moisture SensitiveSparingly soluble in cold water; freely soluble in hot water, alcohol, and ether.[7][9][1]

Expert Insight: The lack of readily available, consistent physical data for tiglic anhydride suggests that it may be less commonly isolated and stored as a pure substance for long periods, likely due to its reactivity, particularly its moisture sensitivity[1]. It is often generated in situ or used promptly after synthesis.

Chemical Properties and Reactivity

The chemical behavior of tiglic anhydride is dominated by the presence of the anhydride functional group, which renders the carbonyl carbons highly electrophilic and susceptible to nucleophilic attack.

Nucleophilic Acyl Substitution: The Core Reactivity

Acid anhydrides are classic substrates for nucleophilic acyl substitution reactions. The general mechanism involves the attack of a nucleophile on one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a carboxylate anion as a good leaving group.

Diagram 1: General Mechanism of Nucleophilic Acyl Substitution on Tiglic Anhydride

Nucleophilic_Acyl_Substitution cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination of Leaving Group cluster_2 Step 3: Deprotonation TA Tiglic Anhydride TI Tetrahedral Intermediate TA->TI Nu Nucleophile (Nu-H) Nu->TI TI2 Tetrahedral Intermediate TI->TI2 Prod Acyl Product TI2->Prod LG Tiglate (Leaving Group) TI2->LG Base Base LG->Base Prod_H Protonated Product Final_Prod Final Product Prod_H->Final_Prod Base->Final_Prod Conj_Acid Conjugate Acid Base->Conj_Acid

Caption: Nucleophilic acyl substitution on tiglic anhydride.

Key Reactions of Tiglic Anhydride
  • Hydrolysis: In the presence of water, tiglic anhydride readily hydrolyzes to form two equivalents of tiglic acid. This reaction is often undesirable and necessitates the use of anhydrous conditions when handling the anhydride.

  • Alcoholysis: The reaction with alcohols yields an ester and a molecule of tiglic acid. This is a common method for the synthesis of tiglate esters, which are used as flavoring agents and in the manufacturing of perfumes.

  • Aminolysis: Tiglic anhydride reacts with ammonia, primary amines, and secondary amines to produce amides and a carboxylate salt.[10][11][12] This reaction is fundamental in the synthesis of various pharmaceutical compounds. It is crucial to use two equivalents of the amine, as one equivalent acts as a nucleophile and the second acts as a base to neutralize the carboxylic acid byproduct.[10][11]

Diagram 2: Key Reactions of Tiglic Anhydride

Tiglic_Anhydride_Reactions cluster_hydrolysis Hydrolysis cluster_alcoholysis Alcoholysis cluster_aminolysis Aminolysis TA Tiglic Anhydride Tiglic_Acid Tiglic Acid (2 eq.) TA->Tiglic_Acid + H₂O Ester Tiglate Ester TA->Ester + R-OH Amide Tiglamide TA->Amide + R₂NH H2O H₂O ROH R-OH Tiglic_Acid2 Tiglic Acid R2NH R₂NH (2 eq.) Carboxylate_Salt Ammonium Tiglate

Caption: Major reaction pathways of tiglic anhydride.

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and purity assessment of chemical compounds.

Infrared (IR) Spectroscopy

Acid anhydrides exhibit two characteristic carbonyl (C=O) stretching bands in their IR spectra due to symmetric and asymmetric stretching modes.[13]

  • Symmetric C=O stretch: Expected around 1830-1800 cm⁻¹

  • Asymmetric C=O stretch: Expected around 1775-1740 cm⁻¹ The presence of this pair of strong absorptions is a clear indicator of the anhydride functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of tiglic anhydride would show characteristic signals for the vinyl and methyl protons. Published data for a sample prepared from angelic acid in CDCl₃ shows signals at δ 6.37-6.25 (m, 2H), 2.06 (dq, J=7.4, 1.5Hz, 6H), and 1.97-1.93 (m, 6H).

Mass Spectrometry (MS)

The mass spectrum of tiglic anhydride would be expected to show a molecular ion peak corresponding to its molecular weight (182.22 g/mol ). Fragmentation patterns would likely involve the loss of a tigloyl radical or ketene. Mass spectral data for tiglic acid is available and can serve as a reference for the fragmentation of the tigloyl moiety.[15][16]

Experimental Protocols

The following are generalized protocols that can be adapted for the characterization of tiglic anhydride.

Determination of Solubility

Objective: To determine the solubility of tiglic anhydride in a range of common laboratory solvents.

Materials:

  • Tiglic anhydride

  • Test tubes

  • Vortex mixer

  • Solvents: Water, 5% HCl, 5% NaOH, 5% NaHCO₃, diethyl ether, dichloromethane, ethanol.[17][18]

Procedure:

  • Add approximately 20-30 mg of tiglic anhydride to a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vortex the mixture for 1-2 minutes.

  • Observe and record whether the anhydride dissolves completely, is partially soluble, or is insoluble.

  • For aqueous solutions, the reactivity (hydrolysis) should be noted.

Expert Insight: Given its moisture sensitivity, solubility tests in aqueous media will likely result in a reaction (hydrolysis) rather than simple dissolution. The formation of tiglic acid, which has different solubility properties, should be considered when interpreting the results.

Diagram 3: Workflow for Solubility Testing

Solubility_Testing_Workflow start Start: Sample of Tiglic Anhydride water Test with Water start->water observe_reaction Observe for Reaction (Hydrolysis) water->observe_reaction aqueous_solvents Test with 5% HCl, 5% NaOH, 5% NaHCO₃ organic_solvents Test with Diethyl Ether, DCM, Ethanol aqueous_solvents->organic_solvents record_solubility Record Solubility/Reactivity organic_solvents->record_solubility observe_reaction->aqueous_solvents end End record_solubility->end

Caption: A systematic approach to solubility testing.

NMR Sample Preparation

Objective: To prepare a sample of tiglic anhydride for NMR analysis.

Materials:

  • Tiglic anhydride

  • Deuterated solvent (e.g., CDCl₃, dried over molecular sieves)

  • NMR tube and cap

  • Pipettes

  • Inert atmosphere (optional, but recommended)

Procedure:

  • Ensure the NMR tube is clean and dry to prevent hydrolysis of the sample.[19]

  • In a dry vial, dissolve 5-25 mg of tiglic anhydride in approximately 0.6-0.7 mL of the chosen deuterated solvent.[20]

  • Carefully transfer the solution to the NMR tube using a pipette.

  • Cap the NMR tube securely.

  • If the sample is particularly sensitive, preparation under an inert atmosphere (e.g., in a glovebox) is advised.[21]

Expert Insight: The choice of deuterated solvent is critical. It must be anhydrous to prevent sample degradation. CDCl₃ is a common choice for non-polar to moderately polar compounds.

Safety and Handling

Tiglic anhydride, like other acid anhydrides, is a reactive and potentially hazardous chemical.

  • Handling: Handle in a well-ventilated area, preferably a fume hood.[22][23][24] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[22][23]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible substances such as strong oxidizing agents and bases.[23]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[22]

    • Eye Contact: Rinse cautiously with water for several minutes.[22]

    • Inhalation: Move the person to fresh air.[22]

    • In all cases of exposure, seek medical attention if irritation or other symptoms persist.[22]

Conclusion

Tiglic anhydride is a valuable reagent in organic synthesis, particularly in the pharmaceutical industry. Its reactivity, governed by the electrophilic nature of its carbonyl carbons, allows for the straightforward synthesis of esters and amides. A comprehensive understanding of its physical and chemical properties, as outlined in this guide, is essential for its safe and effective use. While some physical data for the anhydride are not widely published, its chemical behavior can be reliably predicted based on the well-established chemistry of acid anhydrides.

References

Protocols & Analytical Methods

Method

Tiglic Anhydride: A Strategic Reagent in the Synthesis of Complex Natural Products

Introduction: The Role of Tiglic Anhydride in Modern Organic Synthesis In the intricate world of natural product total synthesis, chemists are constantly seeking reagents that offer a blend of reactivity, selectivity, an...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Tiglic Anhydride in Modern Organic Synthesis

In the intricate world of natural product total synthesis, chemists are constantly seeking reagents that offer a blend of reactivity, selectivity, and efficiency. Tiglic anhydride, the anhydride of tiglic acid, has emerged as a valuable tool for the introduction of the tigloyl moiety, a common structural motif in a variety of biologically active natural products. This α,β-unsaturated acyl group is particularly prevalent in the tigliane, daphnane, and ingenane families of diterpenoids, many of which exhibit potent biological activities, including anti-cancer and anti-HIV properties.[1][2] The strategic incorporation of the tiglate ester is often a crucial step in the late stages of a total synthesis, directly impacting the biological profile of the final molecule.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of tiglic anhydride in the total synthesis of natural products. We will delve into the underlying principles of its reactivity, provide detailed protocols for its application, and showcase its strategic importance through key examples from the literature.

Understanding the Reactivity of Tiglic Anhydride

Tiglic anhydride is a symmetrical anhydride, making it a straightforward and efficient acylating agent.[3][4] Its reactivity stems from the electrophilic nature of the carbonyl carbons, which are susceptible to nucleophilic attack. The key features that govern its utility in synthesis include:

  • Acylation of Alcohols: Tiglic anhydride readily reacts with alcohols to form tiglate esters.[5][6] This reaction is often catalyzed by a base, such as pyridine or 4-(dimethylamino)pyridine (DMAP), which activates the alcohol and facilitates the nucleophilic attack. The choice of catalyst and reaction conditions can be crucial, especially when dealing with sterically hindered or sensitive substrates.

  • Regioselectivity: In molecules with multiple hydroxyl groups, achieving regioselective acylation can be a significant challenge. The inherent steric bulk of the tigloyl group can sometimes direct acylation to less hindered positions. However, for complex substrates, protecting group strategies or the use of specialized catalysts may be necessary to achieve the desired regioselectivity.[7][8]

  • Mild Reaction Conditions: Acylations with tiglic anhydride can often be performed under mild conditions, which is essential when working with complex and delicate intermediates in the late stages of a total synthesis.[9]

Core Application: Esterification in the Total Synthesis of Diterpenoids

The tigliane diterpenoids, characterized by their unique 5/7/6/3 fused ring system, are a prominent class of natural products where the tigloyl group is a recurring feature.[2][10] The total synthesis of these complex molecules often culminates in the selective introduction of one or more tiglate esters.

A prime example is the synthesis of ingenol , a potent protein kinase C activator.[11][12][13][14][15] Several total syntheses of ingenol have been reported, and a common feature in the final steps is the esterification of specific hydroxyl groups with tiglic anhydride or a related activated form of tiglic acid. The presence and position of these ester functionalities are critical for the biological activity of ingenol and its analogues.

Workflow for Tiglate Ester Installation

The following diagram illustrates a generalized workflow for the introduction of a tiglate ester using tiglic anhydride in the context of a late-stage intermediate in a natural product synthesis.

Tiglate Esterification Workflow A Complex Polyol Intermediate B Selective Protection (if necessary) A->B Protecting Group Strategy C Tiglic Anhydride, Base (e.g., DMAP), Solvent (e.g., CH2Cl2) A->C Direct Acylation (if selective) B->C Acylation Reaction D Tiglated Intermediate C->D E Deprotection D->E Removal of Protecting Groups F Final Tiglated Natural Product D->F No Deprotection Needed E->F

Caption: Generalized workflow for tiglate esterification.

Experimental Protocols

Protocol 1: General Procedure for DMAP-Catalyzed Acylation with Tiglic Anhydride

This protocol provides a general method for the esterification of a primary or secondary alcohol with tiglic anhydride. The reaction conditions may need to be optimized for specific substrates.

Materials:

  • Substrate (alcohol)

  • Tiglic Anhydride (≥98%)[16]

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the alcohol (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add 4-(dimethylamino)pyridine (DMAP) (0.1-0.2 equiv).

  • Add tiglic anhydride (1.2-1.5 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired tiglate ester.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the hydrolysis of tiglic anhydride by atmospheric moisture.[17]

  • DMAP as a Catalyst: DMAP is a highly effective acylation catalyst that acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate with the anhydride, which is then attacked by the alcohol.[18][19]

  • Excess Anhydride: Using a slight excess of tiglic anhydride ensures complete consumption of the often more valuable alcohol substrate.

  • Aqueous Workup with NaHCO₃: The basic wash neutralizes the tiglic acid byproduct and any remaining unreacted anhydride, facilitating their removal from the organic phase.[20]

Protocol 2: Preparation of Tiglic Anhydride

For instances where commercial availability is a concern or for specific isotopic labeling studies, tiglic anhydride can be prepared from tiglic acid. A common method involves the use of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).[21]

Materials:

  • Tiglic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Anhydrous solvent for purification (e.g., petroleum ether/ethyl acetate)

Procedure:

  • Dissolve tiglic acid (2.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).

  • To this solution, add N,N'-dicyclohexylcarbodiimide (DCC) (1.0 equiv) at room temperature.

  • Stir the reaction mixture for 1-2 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter the reaction mixture to remove the DCU precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by column chromatography (e.g., silica gel, petroleum ether/ethyl acetate) to yield tiglic anhydride as an oily substance.[21]

Mechanism of DCC-Mediated Anhydride Formation:

The following diagram illustrates the key steps in the formation of tiglic anhydride using DCC.

DCC Mechanism cluster_0 Activation of Carboxylic Acid cluster_1 Nucleophilic Attack A R-COOH B DCC C O-Acylisourea Intermediate D R-COOH E Tiglic Anhydride F DCU RCOOH1 Tiglic Acid Intermediate O-Acylisourea RCOOH1->Intermediate + DCC DCC_node DCC Anhydride Tiglic Anhydride Intermediate->Anhydride + Tiglic Acid RCOOH2 Tiglic Acid (2nd equiv) DCU_node DCU (precipitate)

Sources

Application

Application Notes & Protocols: Synthesis of Tiglate Esters via Tiglic Anhydride

An Application Guide for Researchers and Drug Development Professionals Introduction and Strategic Overview Tiglate esters are a class of organic compounds characterized by the tigloyl group, a derivative of tiglic acid....

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction and Strategic Overview

Tiglate esters are a class of organic compounds characterized by the tigloyl group, a derivative of tiglic acid. These moieties are present in various natural products and have garnered significant attention in medicinal chemistry and drug development. A prime example is Tigilanol Tiglate (EBC-46) , a diterpenoid ester that has demonstrated potent anti-cancer properties and is approved for treating non-metastatic mast cell tumors in canines.[1][2][3] The drug functions as a potent activator of Protein Kinase C (PKC), leading to rapid tumor cell death and vascular disruption through a highly localized inflammatory response.[3]

Given the limited availability of such compounds from natural sources like the Australian blushwood tree (Fontainea picrosperma), efficient and scalable synthetic routes are paramount for further research and development.[2] Tiglic anhydride serves as a highly effective acylating agent for the introduction of the tigloyl group onto complex alcohol substrates.

This document provides a comprehensive guide to the synthesis of tiglate esters using tiglic anhydride. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering researchers the rationale needed to adapt and troubleshoot these protocols for their specific molecular targets.

The Chemistry: Rationale and Mechanism

The synthesis of an ester from an alcohol and an acid anhydride is a classic example of nucleophilic acyl substitution . The core principle involves the attack of a nucleophile (the alcohol) on an electrophilic carbonyl carbon of the anhydride.

Why Use Tiglic Anhydride?

While direct esterification with tiglic acid is possible (Fischer esterification), using tiglic anhydride offers several distinct advantages:

  • Enhanced Reactivity: Acid anhydrides are significantly more electrophilic and reactive than their corresponding carboxylic acids. This allows the reaction to proceed under much milder conditions, preserving sensitive functional groups often present in complex drug precursors.

  • Avoidance of Strong Acids: Fischer esterification requires a strong acid catalyst (e.g., H₂SO₄), which can lead to unwanted side reactions, such as dehydration or rearrangement, especially with complex substrates.

  • Favorable Byproducts: The only byproduct of the reaction is a molecule of tiglic acid, which can be easily removed during the aqueous work-up, simplifying purification.

The Catalytic Role of Amines:

The reaction is often catalyzed by a nucleophilic amine base, such as 4-dimethylaminopyridine (DMAP), in the presence of a stoichiometric non-nucleophilic base like triethylamine (NEt₃) or pyridine.[4]

  • DMAP as an Acyl-Transfer Catalyst: DMAP is a superior nucleophile compared to the alcohol. It first attacks the anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more susceptible to nucleophilic attack by the alcohol.

  • Stoichiometric Base: The triethylamine or pyridine acts as a scavenger for the tiglic acid byproduct, preventing it from protonating the reactants and ensuring the reaction proceeds to completion.

The general mechanism is visualized below.

Tiglate Ester Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products Tig_Anhydride Tiglic Anhydride Acyl_Pyridinium N-Acylpyridinium Intermediate (Highly Reactive) Tig_Anhydride->Acyl_Pyridinium 1. DMAP attacks anhydride DMAP DMAP (Catalyst) DMAP->Acyl_Pyridinium Alcohol R-OH (Alcohol) Tetrahedral_Int Tetrahedral Intermediate Alcohol->Tetrahedral_Int NEt3 NEt3 (Base) Tiglate_Salt NEt3H+ Tiglate- (Byproduct Salt) NEt3->Tiglate_Salt 4. NEt3 neutralizes Tiglic Acid byproduct Acyl_Pyridinium->Tetrahedral_Int 2. Alcohol attacks intermediate Tiglate_Ester Tiglate Ester Tetrahedral_Int->Tiglate_Ester 3. Collapse of intermediate, DMAP reformed

Caption: DMAP-catalyzed mechanism for tiglate ester synthesis.

Core Experimental Protocols

This section details a general, adaptable protocol for the synthesis of a tiglate ester from an alcohol substrate.

Materials and Equipment
Chemicals & Reagents Equipment
Tiglic AnhydrideRound-bottom flasks
Alcohol Substrate (R-OH)Magnetic stirrer and stir bars
Anhydrous Dichloromethane (DCM) or THFCondenser and heating mantle
4-Dimethylaminopyridine (DMAP)Inert atmosphere setup (Nitrogen/Argon)
Triethylamine (NEt₃), distilledSyringes and needles
Saturated aq. NH₄Cl solutionSeparatory funnel
Saturated aq. NaHCO₃ solutionRotary evaporator
Brine (Saturated aq. NaCl)Flash chromatography system
Anhydrous Na₂SO₄ or MgSO₄Thin-Layer Chromatography (TLC) plates
Step-by-Step Synthesis Workflow

The entire workflow, from reaction setup to final product characterization, is outlined below.

Caption: Standard workflow for tiglate ester synthesis.

Detailed Procedure:

  • Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere of nitrogen or argon.

  • Reagent Loading: The alcohol substrate (1.0 eq), triethylamine (1.5 eq), and a catalytic amount of DMAP (0.1 eq) are dissolved in anhydrous dichloromethane. The flask is cooled to 0°C in an ice bath.

  • Anhydride Addition: Tiglic anhydride (1.2 eq), dissolved in a minimal amount of anhydrous dichloromethane, is added dropwise to the stirred solution over 10-15 minutes.

  • Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for 2-16 hours.

  • Monitoring: The reaction progress is monitored by TLC, checking for the consumption of the starting alcohol.

  • Quenching: Once complete, the reaction is carefully quenched by the addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction (Work-up): The mixture is transferred to a separatory funnel. The organic layer is separated and washed sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) to remove tiglic acid, followed by brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude residue is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tiglate ester.

  • Characterization: The final product's identity and purity are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Typical Reaction Parameters and Expected Outcomes

The efficiency of the esterification can depend on the nature of the alcohol. The following table provides a guideline for adjusting expectations and parameters.

Alcohol TypeSteric HindranceTypical Reaction TimeTypical YieldNotes
Primary (e.g., Benzyl alcohol)Low2-4 hours>90%Reaction is typically fast and high-yielding.
Secondary (e.g., Cyclohexanol)Medium6-12 hours70-85%May require gentle heating (e.g., 40°C) to proceed efficiently.
Tertiary (e.g., tert-Butanol)High12-24 hours20-50%Often requires higher temperatures and may yield competing elimination products.
Complex PolyolVariable4-16 hours50-80%Regioselectivity can be an issue; protection of other hydroxyl groups may be necessary.

Safety and Handling

Proper safety precautions are critical when working with acid anhydrides and organic solvents.

  • Tiglic Anhydride: This reagent is moisture-sensitive and corrosive. It can cause skin and eye irritation.[5][6] Always handle it in a chemical fume hood.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, safety goggles, and impervious gloves (e.g., nitrile).[5][6]

  • Solvents: Dichloromethane and other organic solvents are often flammable and toxic.[8] Ensure all operations, especially solvent evaporation, are performed in a well-ventilated fume hood.

  • Emergency Procedures: An eyewash station and safety shower should be readily accessible.[6] In case of skin contact, wash the affected area immediately with plenty of water.[6]

References

  • TCI AMERICA. (2018, July 6).
  • Cole-Parmer.
  • ChemicalBook.
  • Moses, B. A., et al. (2022, October 3). Practical synthesis of the therapeutic leads tigilanol tiglate and its analogues.
  • Fisher Scientific. (2015, June 17).
  • Scribd.
  • Sigma-Aldrich. (2023, September 25).
  • ChemicalBook.
  • Gandhi, N. N., & Sawant, S. B. (1999). Synthesis of flavor and fragrance esters using Candida antarctica lipase. PubMed.
  • National Center for Biotechnology Information. (2022, October 3).
  • European Patent Office. PROCESS FOR PREPARING ANGELIC ACID OR ITS ESTER - EP 0112394 B1.
  • Pan, B., et al. (2019, December 3).
  • Sigma-Aldrich.
  • Google Patents.
  • Organic Chemistry Portal.
  • Chemistry LibreTexts. (2023, January 22). Acid Anhydrides react with alcohols to form esters.
  • Thieme. Product Class 5: Carboxylic Acid Esters.
  • The Organic Chemistry Tutor. (2021, February 13).
  • Guidechem. What is TIGLIC ANHYDRIDE and how is it prepared?.
  • MDPI. (2024, February 8).
  • Fisher, D. (2016, July 6). Acid Anhydride to Ester Mechanism [Video]. YouTube.

Sources

Method

Application Notes and Protocol for the Acylation of Primary Alcohols with Tiglic Anhydride

Introduction: The Significance of Tiglate Esters and Acylation Strategies Tiglate esters are a class of organic compounds recognized for their distinctive fragrances and have applications in the flavor and perfume indust...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Tiglate Esters and Acylation Strategies

Tiglate esters are a class of organic compounds recognized for their distinctive fragrances and have applications in the flavor and perfume industries.[1][2] Beyond their sensory properties, they serve as important building blocks and protecting groups in organic synthesis. The acylation of alcohols is a fundamental transformation for the formation of esters. The use of an acid anhydride, such as tiglic anhydride, provides a reactive acyl source for this purpose. This document offers a detailed protocol for the acylation of primary alcohols using tiglic anhydride, with a focus on the highly efficient 4-(Dimethylamino)pyridine (DMAP)-catalyzed method. The principles and procedures outlined herein are intended for researchers, scientists, and professionals in drug development and chemical synthesis.

The acylation of an alcohol with an acid anhydride proceeds via a nucleophilic acyl substitution mechanism. While the reaction can occur without a catalyst, it is often slow. The introduction of a nucleophilic catalyst like DMAP can accelerate the reaction rate by orders of magnitude, allowing for high yields under mild conditions.[3]

Reaction Mechanism: The Role of DMAP in Catalysis

The catalytic efficacy of DMAP in the acylation of alcohols with acid anhydrides stems from its function as a potent nucleophilic catalyst.[3] The reaction mechanism involves the following key steps:

  • Formation of a Highly Reactive Intermediate : DMAP, being more nucleophilic than the primary alcohol, attacks one of the carbonyl carbons of the tiglic anhydride. This leads to the formation of a highly reactive N-acylpyridinium intermediate.[3][4]

  • Nucleophilic Attack by the Alcohol : The primary alcohol then acts as a nucleophile, attacking the activated acyl group of the N-acylpyridinium intermediate. This step is significantly faster than the direct reaction of the alcohol with the less electrophilic anhydride.[3]

  • Ester Formation and Catalyst Regeneration : The tetrahedral intermediate formed in the previous step collapses, leading to the formation of the desired tiglate ester and the protonated DMAP. The tiglate anion, generated in the initial step, then deprotonates the DMAP, regenerating the catalyst for the next cycle.[3]

Visualizing the Catalytic Cycle

The following diagram illustrates the DMAP-catalyzed acylation of a primary alcohol with tiglic anhydride.

DMAP_Catalysis TiglicAnhydride Tiglic Anhydride Acylpyridinium N-acylpyridinium Intermediate TiglicAnhydride->Acylpyridinium + DMAP TiglateAnion Tiglate Anion DMAP DMAP PrimaryAlcohol Primary Alcohol (R-OH) Tetrahedral_Intermediate Tetrahedral Intermediate Acylpyridinium->Tetrahedral_Intermediate + R-OH TiglateEster Tiglate Ester Tetrahedral_Intermediate->TiglateEster ProtonatedDMAP Protonated DMAP Tetrahedral_Intermediate->ProtonatedDMAP ProtonatedDMAP->DMAP + Tiglate Anion

Caption: Catalytic cycle of DMAP-catalyzed acylation.

Experimental Protocol: DMAP-Catalyzed Synthesis of Benzyl Tiglate

This protocol details the synthesis of benzyl tiglate from benzyl alcohol and tiglic anhydride. Benzyl alcohol is chosen as a representative primary alcohol for which analytical data of the corresponding tiglate ester is available.[1][5][6][7]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Benzyl AlcoholReagent Grade, ≥99%Standard Supplier---
Tiglic AnhydrideSynthesis GradeStandard SupplierMoisture sensitive
4-(Dimethylamino)pyridine (DMAP)≥99%Standard SupplierToxic
Dichloromethane (DCM)Anhydrous, ≥99.8%Standard SupplierUse in a fume hood
1 M Hydrochloric Acid (HCl)AqueousStandard Supplier---
Saturated Sodium Bicarbonate (NaHCO₃)AqueousStandard Supplier---
Brine (Saturated NaCl)AqueousStandard Supplier---
Anhydrous Sodium Sulfate (Na₂SO₄)GranularStandard Supplier---
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Magnetic stirrer

  • Septum and argon/nitrogen inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Tiglic anhydride is corrosive and moisture-sensitive. Handle with care and avoid inhalation of dust or vapors.

  • DMAP is toxic. Avoid skin contact and inhalation.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate containment.

Step-by-Step Procedure
  • Reaction Setup : To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add benzyl alcohol (1.0 eq.).

  • Solvent and Catalyst Addition : Dissolve the benzyl alcohol in anhydrous dichloromethane (approx. 0.2 M concentration). Add 4-(Dimethylamino)pyridine (DMAP) (0.05 - 0.2 eq.).

  • Addition of Tiglic Anhydride : To the stirring solution, add tiglic anhydride (1.1 - 1.5 eq.) portion-wise or as a solution in anhydrous dichloromethane. The reaction may be slightly exothermic.[3]

  • Reaction Monitoring : Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed.

  • Quenching : Once the reaction is complete, quench any excess tiglic anhydride by adding a small amount of water or methanol and stirring for 30 minutes.

  • Work-up :

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl to remove DMAP, saturated aqueous NaHCO₃ to remove tiglic acid byproduct, and brine.[8]

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification :

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude benzyl tiglate.

    • If necessary, further purify the product by flash column chromatography on silica gel or by distillation under reduced pressure.[9]

Visualizing the Experimental Workflow

Workflow Start Start: Dry Round-Bottom Flask under Inert Atmosphere Add_Alcohol_Solvent Add Primary Alcohol and Anhydrous DCM Start->Add_Alcohol_Solvent Add_DMAP Add DMAP (Catalyst) Add_Alcohol_Solvent->Add_DMAP Add_Anhydride Add Tiglic Anhydride Add_DMAP->Add_Anhydride Stir_Monitor Stir at Room Temperature Monitor by TLC/GC Add_Anhydride->Stir_Monitor Quench Quench with Water/Methanol Stir_Monitor->Quench Workup Work-up: - Wash with 1M HCl - Wash with sat. NaHCO₃ - Wash with Brine Quench->Workup Dry Dry Organic Layer (Anhydrous Na₂SO₄) Workup->Dry Filter_Concentrate Filter and Concentrate (Rotary Evaporator) Dry->Filter_Concentrate Purify Purification (Optional): Column Chromatography or Distillation Filter_Concentrate->Purify Characterize Characterize Product (NMR, GC-MS, IR) Filter_Concentrate->Characterize If sufficiently pure Purify->Characterize End End: Pure Tiglate Ester Characterize->End

Caption: General experimental workflow for tiglate ester synthesis.

Characterization of Benzyl Tiglate

The synthesized benzyl tiglate can be characterized using standard analytical techniques to confirm its identity and purity.[6]

TechniqueExpected Results for Benzyl Tiglate
¹H NMR (CDCl₃)Signals corresponding to the benzyl protons (aromatic and methylene), the vinyl proton of the tiglate moiety, and the two methyl groups.
¹³C NMR (CDCl₃)Resonances for the ester carbonyl carbon, the carbons of the double bond, the benzyl carbons, and the methyl carbons.
GC-MS A single major peak in the chromatogram with a mass spectrum showing the molecular ion peak and characteristic fragmentation pattern.
FTIR A strong absorption band for the ester carbonyl (C=O) stretch, typically around 1715 cm⁻¹, and bands for C=C and C-O stretching.

Discussion of Alternative Protocols and Considerations

While the DMAP-catalyzed protocol is highly effective, other methods can be employed for the acylation of primary alcohols with anhydrides.

  • Lewis Acid Catalysis : Lewis acids such as copper(II) triflate (Cu(OTf)₂), bismuth(III) triflate (Bi(OTf)₃), and zinc chloride (ZnCl₂) can catalyze the acylation of alcohols.[10][11][12][13] These catalysts can be particularly useful for less reactive or sterically hindered alcohols.

  • Solvent-Free Conditions : For a more environmentally friendly approach, the reaction can often be performed without a solvent, especially if the alcohol is a liquid at the reaction temperature.[14][15][16][17] This simplifies the work-up procedure and reduces waste.

  • Stoichiometry and Reaction Time : The optimal stoichiometry of tiglic anhydride and the reaction time will depend on the specific primary alcohol being used. It is recommended to monitor the reaction to determine the point of completion to avoid potential side reactions or degradation of the product.

Conclusion

The DMAP-catalyzed acylation of primary alcohols with tiglic anhydride is a robust and efficient method for the synthesis of tiglate esters. The protocol provided, along with the mechanistic insights and discussion of alternative methods, offers a comprehensive guide for researchers in the field. Careful execution of the experimental procedure and appropriate safety precautions are essential for a successful and safe synthesis.

References

  • Zhang, Z., et al. (n.d.). An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.
  • Sakakura, A., Kawajiri, K., Ohkubo, T., Kosugi, Y., & Ishihara, K. (2007). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Journal of the American Chemical Society, 129(47), 14775–14779.
  • PubChem. (n.d.). Benzyl tiglate. Retrieved from [Link]

  • Wender, P. A., et al. (2022). Practical synthesis of the therapeutic leads tigilanol tiglate and its analogues.
  • Chandra, K. L., Saravanan, P., Singh, R. K., & Singh, V. K. (2002).
  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]

  • Ranu, B. C., Dutta, P., & Das, A. (2003). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. Green Chemistry, 5(1), 44-46.
  • LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • Sabuzi, F., et al. (2021). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry, 9, 709851.
  • Li, W., et al. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities, 26(1), 55-59.
  • Patil, V. D., et al. (2014). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. Trade Science Inc.
  • Nardi, M., et al. (2024). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. Chemistry, 6(1), 10.
  • Kumar, S., & Sharma, P. (2011). Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under. Rasayan Journal of Chemistry, 4(2), 334-338.
  • Alvarez Castro, T. V. (2020). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV.
  • MaChemGuy. (2014, February 16). Esters 4.
  • Reddy, C. R., & Kumar, M. B. (2006). The catalytic acylation of alcohols with acetic acid by using Lewis acid character pillared clays.
  • Krempl, E., & Stuhler, H. (1985). U.S. Patent No. 4,521,595. U.S.
  • Ishihara, K., et al. (2001). Metallic Lewis acids-catalyzed acetylation of alcohols with acetic anhydride and acetic acid in ionic liquids: Study on reactivity and reusability of the catalysts.
  • Sabuzi, F., et al. (2021). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry, 9, 709851.

Sources

Application

Application Notes: Selective Acylation of Secondary Alcohols Using Tiglic Anhydride

Abstract The selective functionalization of hydroxyl groups is a cornerstone of modern organic synthesis, particularly in the fields of natural product synthesis and drug development. Differentiating between primary, sec...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The selective functionalization of hydroxyl groups is a cornerstone of modern organic synthesis, particularly in the fields of natural product synthesis and drug development. Differentiating between primary, secondary, and tertiary alcohols presents a significant challenge. This guide details the application of tiglic anhydride for the selective acylation of secondary alcohols. We explore the underlying principles of selectivity, focusing on catalyst-controlled methodologies that override intrinsic substrate reactivity. Detailed, field-tested protocols for both organocatalytic and Lewis acid-catalyzed reactions are provided, complete with mechanistic insights, data interpretation, and troubleshooting advice for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Selective Acylation

In complex polyol-containing molecules, the hydroxyl groups often exhibit a reactivity order of primary > secondary > tertiary due to steric hindrance.[1][2] Consequently, acylating a secondary alcohol in the presence of a primary one is a thermodynamically and kinetically challenging task. Accomplishing this "inverted selectivity" requires a carefully designed strategy that can distinguish between the nuanced steric and electronic environments of different hydroxyl groups.

Tiglic anhydride, a derivative of tiglic acid, serves as an excellent acylating agent for this purpose. Its α,β-unsaturated and sterically defined structure can be leveraged by specific catalysts to achieve high selectivity. This document provides protocols for two robust methods: a nucleophilic catalysis pathway using 4-(Dimethylamino)pyridine (DMAP) and a Lewis acid-catalyzed pathway for more challenging substrates.

The Reagent: Tiglic Anhydride

Tiglic anhydride is the symmetric anhydride of tiglic acid ((E)-2-methyl-2-butenoic acid). Its key features include:

  • Structure: A moderately bulky acylating agent due to the methyl groups on the double bond.

  • Reactivity: As an anhydride, it is a competent acylating agent, more reactive than a corresponding ester but less so than an acyl chloride, offering a good balance of reactivity and handling.[3]

  • The Tigloyl Group: The resulting tiglate ester is found in numerous natural products and serves as a valuable functional handle for further synthetic transformations.

Principle of Selectivity & Mechanistic Overview

Achieving selectivity for a secondary alcohol hinges on employing a catalyst that can either preferentially activate the secondary hydroxyl group or create a highly reactive acylating intermediate that is sensitive to the subtle steric differences between hydroxyl groups.

Nucleophilic Catalysis with DMAP

4-(Dimethylamino)pyridine (DMAP) is a hyper-nucleophilic organocatalyst that dramatically accelerates acylation reactions.[4][5] The mechanism proceeds via a pathway that is highly sensitive to steric factors.

  • Activation: DMAP attacks one of the carbonyl carbons of tiglic anhydride to form a highly reactive N-tigloylpyridinium intermediate. This species is a much more potent acylating agent than the anhydride itself.[6][7]

  • Acyl Transfer: The alcohol substrate then attacks the activated intermediate. Although a primary alcohol is intrinsically more nucleophilic, the steric bulk around the N-tigloylpyridinium ion can allow for selective reaction with a more accessible secondary alcohol, especially in substrates with unique conformational constraints. In many standard diols, however, this method will still favor the primary alcohol. The true power of this method shines in kinetic resolutions of racemic secondary alcohols.[8]

Diagram 1: Simplified mechanism of DMAP-catalyzed acylation.

Lewis Acid Catalysis

Lewis acids activate the anhydride by coordinating to a carbonyl oxygen. This coordination polarizes the C=O bond, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.[9]

For selective acylation of secondary alcohols, certain Lewis acids can preferentially coordinate with the secondary hydroxyl group in a polyol substrate, effectively "delivering" the activated anhydride to the desired site.[10][11] This strategy is particularly effective for achieving catalyst-controlled selectivity that goes against the substrate's natural reactivity.[12]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Tiglic anhydride and Lewis acids should be handled with care.

Protocol 1: Organocatalytic Kinetic Resolution of a Secondary Alcohol

This protocol is ideal for the kinetic resolution of a racemic secondary alcohol, where one enantiomer reacts faster, allowing for the separation of the unreacted alcohol and the ester product in high enantiomeric excess.

Materials:

  • Racemic secondary alcohol (e.g., (±)-1-phenylethanol) (1.0 equiv)

  • Tiglic Anhydride (0.6 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

  • Triethylamine (Et₃N) (1.2 equiv, as an auxiliary base)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with stir bar

  • Septa and argon/nitrogen inlet

  • Syringes

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the racemic secondary alcohol (1.0 equiv) and anhydrous DCM (approx. 0.1 M solution).

    • Scientist's Note: Anhydrous conditions are crucial to prevent hydrolysis of the anhydride and deactivation of the catalyst.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 equiv), DMAP (0.1 equiv), and finally tiglic anhydride (0.6 equiv) sequentially.

    • Scientist's Note: Adding the anhydride last to the cooled solution helps control any initial exotherm. Triethylamine acts as a stoichiometric base to neutralize the tiglic acid byproduct, preventing protonation and deactivation of the DMAP catalyst.[5][7] Using slightly more than 0.5 equivalents of the anhydride targets a conversion of ~50% for optimal kinetic resolution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C to room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete when approximately 50% of the starting alcohol is consumed.

    • Scientist's Note: Over-running the reaction will lead to acylation of the slower-reacting enantiomer, reducing the enantiomeric excess of both the product and the remaining starting material.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting mixture of ester and unreacted alcohol via silica gel column chromatography.

  • Characterization: Analyze the purified ester and unreacted alcohol by NMR for structural confirmation and by chiral HPLC or GC to determine the enantiomeric excess (% ee).

Protocol 2: Lewis Acid-Catalyzed Selective Acylation of a Secondary Alcohol

This protocol is designed for substrates where a secondary alcohol must be acylated over a primary or tertiary one, using a Lewis acid to control the regioselectivity. Copper(II) triflate is an effective catalyst for this purpose.[10][13]

Materials:

  • Substrate containing primary and secondary hydroxyl groups (e.g., 1,2-propanediol) (1.0 equiv)

  • Tiglic Anhydride (1.1 equiv)

  • Copper(II) triflate (Cu(OTf)₂) (0.05 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Flame-dried round-bottom flask with stir bar

  • Inert atmosphere setup (argon or nitrogen)

  • Syringes and septa

  • Rotary evaporator

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the polyol substrate (1.0 equiv) and Cu(OTf)₂ (0.05 equiv) in anhydrous DCM. Stir for 10-15 minutes.

    • Scientist's Note: Pre-mixing the substrate and Lewis acid may allow for preferential coordination, which is key to directing the selectivity.

  • Reagent Addition: Add tiglic anhydride (1.1 equiv) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. Look for the disappearance of the starting material and the appearance of a new, less polar spot corresponding to the mono-acylated product.

  • Work-up: Upon completion, filter the reaction mixture through a short plug of silica gel to remove the catalyst, eluting with ethyl acetate. Concentrate the filtrate.

  • Purification: If necessary, purify the crude product further by flash column chromatography on silica gel to isolate the desired secondary tiglate ester from any di-acylated or primary-acylated side products.

  • Characterization: Confirm the structure and regioselectivity of the product using ¹H and ¹³C NMR spectroscopy. Techniques like HMBC or NOESY may be required to unambiguously assign the position of the tigloyl group.

Data Presentation & Expected Outcomes

The success of these reactions is highly substrate-dependent. The following table provides representative data for model substrates.

SubstrateProtocolCatalyst (mol%)Acylating AgentConditionsYield (%)Selectivity (2° vs 1°)
(±)-1-phenylethanol1DMAP (10%)Tiglic Anhydride (0.6 eq)DCM, 0°C to RT~45% (ester)>95% ee (S-alcohol)
1,2-Propanediol2Cu(OTf)₂ (5%)Tiglic Anhydride (1.1 eq)DCM, RT75%>10:1 (for 2°-OH)
Geraniol1DMAP (10%)Tiglic Anhydride (1.1 eq)DCM, 0°C95%>20:1 (for 1°-OH)

Note: The selectivity for Geraniol (a primary allylic alcohol) using Protocol 1 is expected to strongly favor the primary position, illustrating substrate-directing effects.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_analysis Analysis A 1. Assemble Flame-Dried Glassware under Inert Gas B 2. Prepare Anhydrous Solvent and Reagents A->B C 3. Dissolve Substrate and Catalyst B->C D 4. Cool to 0°C (if required) C->D E 5. Add Tiglic Anhydride D->E F 6. Monitor by TLC/GC Until Completion E->F G 7. Quench Reaction F->G H 8. Aqueous Work-up (Extraction) G->H I 9. Dry, Filter, and Concentrate H->I J 10. Column Chromatography I->J K 11. Characterize Product (NMR, MS, HPLC) J->K

Diagram 2: General experimental workflow for selective acylation.

References

Method

Tiglic Anhydride: A Versatile Reagent for the Acylation of Complex Pharmaceutical Intermediates

Introduction: The Strategic Value of the Tigloyl Moiety in Medicinal Chemistry In the intricate landscape of pharmaceutical synthesis, the selection of reagents is paramount to achieving desired molecular complexity, bio...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Tigloyl Moiety in Medicinal Chemistry

In the intricate landscape of pharmaceutical synthesis, the selection of reagents is paramount to achieving desired molecular complexity, biological activity, and favorable pharmacokinetic profiles. Tiglic anhydride, the anhydride of tiglic acid ((E)-2-methyl-2-butenoic acid), has emerged as a valuable acylating agent for the introduction of the tigloyl group into complex molecules. The tigloyl moiety, a five-carbon unsaturated acyl group, is found in a variety of natural products exhibiting potent biological activities, including the renowned tigliane diterpenoids. Its incorporation into pharmaceutical intermediates can significantly influence a molecule's lipophilicity, metabolic stability, and interaction with biological targets. This guide provides an in-depth exploration of the applications of tiglic anhydride in pharmaceutical intermediate synthesis, complete with detailed protocols and mechanistic insights to empower researchers in drug discovery and development.

Chemical Properties and Reactivity Profile

Tiglic anhydride is a reactive acylating agent, readily participating in nucleophilic acyl substitution reactions with alcohols, amines, and other nucleophiles. Its reactivity is comparable to other aliphatic anhydrides, offering a good balance between stability for handling and sufficient reactivity for efficient transformations under mild conditions.

Table 1: Physicochemical Properties of Tiglic Anhydride

PropertyValue
Chemical Formula C₁₀H₁₄O₃
Molecular Weight 182.22 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Approx. 220-225 °C (decomposes)
Solubility Soluble in most organic solvents (e.g., DCM, THF, acetonitrile)
Reactivity Reacts with water, alcohols, and amines

The electrophilicity of the carbonyl carbons in tiglic anhydride is enhanced by the electron-withdrawing nature of the adjacent oxygen atom. Nucleophilic attack on one of the carbonyl carbons leads to the formation of a tetrahedral intermediate, which then collapses to yield the acylated product and a molecule of tiglic acid as a byproduct.

Tiglic Anhydride Acylation Mechanism cluster_0 Nucleophilic Attack cluster_1 Collapse and Product Formation Tiglic_Anhydride Tiglic Anhydride Tetrahedral_Intermediate Tetrahedral Intermediate Tiglic_Anhydride->Tetrahedral_Intermediate + R-OH Nucleophile R-OH (Alcohol) Nucleophile->Tetrahedral_Intermediate Acylated_Product Tiglate Ester Tetrahedral_Intermediate->Acylated_Product Tiglic_Acid Tiglic Acid (byproduct) Tetrahedral_Intermediate->Tiglic_Acid -

Figure 1: Generalized mechanism of acylation using tiglic anhydride.

Application in the Synthesis of Anticancer Drug Candidates: The Case of Tigilanol Tiglate

A prominent example showcasing the utility of tiglic anhydride is in the practical synthesis of tigilanol tiglate (EBC-46), a diterpenoid natural product that is a clinical candidate for the treatment of a range of cancers.[1] The synthesis highlights the selective acylation of a complex polyol, demonstrating the reagent's value in late-stage functionalization.

Protocol 1: Synthesis of a Tigilanol Tiglate Analogue

This protocol is adapted from the synthesis of tigilanol tiglate analogues and demonstrates the esterification of a complex diterpenoid core.[1]

Objective: To selectively acylate the C-12 and C-13 hydroxyl groups of a phorbol-related intermediate.

Materials:

  • Phorbol-related intermediate (1 equivalent)

  • Tiglic anhydride (2.5 equivalents)

  • 4-(Dimethylamino)pyridine (DMAP) (0.2 equivalents)

  • Triethylamine (Et₃N) (3 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of the phorbol-related intermediate (1 equivalent) in anhydrous DCM, add triethylamine (3 equivalents) and DMAP (0.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add tiglic anhydride (2.5 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired tiglate ester.

Causality Behind Experimental Choices:

  • DMAP as a Catalyst: DMAP is a highly effective nucleophilic catalyst for acylation reactions. It reacts with the anhydride to form a more reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol.

  • Triethylamine as a Base: Triethylamine is used to neutralize the tiglic acid byproduct formed during the reaction, preventing it from protonating the starting material or the product and driving the reaction to completion.

  • Anhydrous Conditions: The use of anhydrous solvent is crucial as tiglic anhydride can react with water, leading to the formation of tiglic acid and reducing the yield of the desired ester.

DMAP_Catalysis Tiglic_Anhydride Tiglic Anhydride Acylpyridinium N-Tigloylpyridinium Ion (Highly Reactive) Tiglic_Anhydride->Acylpyridinium + DMAP DMAP DMAP Ester Tiglate Ester Acylpyridinium->Ester + R-OH Alcohol R-OH DMAP_Regen DMAP (regenerated) Ester->DMAP_Regen

Sources

Application

Tiglic anhydride for the synthesis of bioactive compounds

Starting Research Phase I've initiated the research phase, focusing on tiglic anhydride. My immediate focus is on its fundamental chemical properties, how it reacts, and its established uses in creating bioactive compoun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research Phase

I've initiated the research phase, focusing on tiglic anhydride. My immediate focus is on its fundamental chemical properties, how it reacts, and its established uses in creating bioactive compounds. I am currently deep diving into Google searches to gather foundational data on the subject.

Analyzing Synthetic Protocols

I'm now diving into specific synthetic protocols and reaction mechanisms. I'm focusing on those involving tiglic anhydride from reputable chemical literature and databases. The aim is to understand its role in creating various bioactive compounds, including natural products, pharmaceutical agents, and agrochemicals. I'm also looking at why it's chosen over other acylating agents, particularly its influence on stereochemistry and resulting biological activity.

Gathering Initial Data

I'm now starting with a detailed Google search to build a foundation of knowledge on tiglic anhydride. I will specifically focus on its chemical characteristics, how it reacts, and where it has been used to create bioactive compounds. I am also looking closely at reaction mechanisms, focusing on acylation and esterification as I delve into this subject.

Investigating Tigilanol Tiglate

I've discovered some promising initial leads regarding tigilanol tiglate. This diterpenoid compound and potent protein kinase C (PKC) activator shows potential. I'm focusing on its mechanism of action and exploring its specific applications, as well as its relevance to cancer treatment research. I'm delving further into its biological activity and potential clinical implications.

Narrowing the Focus

My research has branched out. While I've gathered key points about tigilanol tiglate's properties and its relation to tiglic anhydride, I'm now laser-focused on finding specific synthesis protocols. I need detailed experimental procedures, reaction conditions, and yields to move forward. General anhydride reactivity knowledge won't cut it. My next step will be to find those specifics.

Discovering New Synthetic Routes

I've been on a roll with this latest search! I stumbled upon a detailed synthetic protocol for tig ilanol tiglate, which is a real game-changer. The use of tiglic acid with Yamaguchi reagent and DMAP for the C12 ester formation is particularly interesting and gives me some excellent starting points for further experimentation.

Refining Synthesis Protocols

I'm making progress refining the search parameters. While the tig ilanol tiglate protocol was a solid starting point, I've now uncovered a method to synthesize tiglic anhydride from angelic acid. This is key! Plus, there are several general protocols for alcohol acylation with anhydrides, catalyzed by DMAP, which I can adapt. I've also identified related bioactive compounds like ethyl tiglate and studied general acetylation procedures. The next step is finding specific, detailed protocols for various alcohols.

Uncovering Further Applications

I've hit the jackpot again! This search has been incredibly useful. I'm focusing on broadening the application, seeking tiglate esters beyond tigliane diterpenes. Finding more explicit protocols with detailed conditions, including yields, purification, and how to apply this to various alcohols, is the current goal. I also want to dive into the advantages of tiglic anhydride for introducing the tiglate group. Right now, most of the protocols are broad, so I have to refine them to be more detailed and specific.

Considering Tiglate Synthesis

I've made solid headway in understanding the tiglate moiety's synthesis. Examining tigilanol tiglate synthesis provides valuable insights, even if it employs tiglic acid. The accumulated information now fuels potential strategies, though further refinement is needed. This investigation has deepened my appreciation for this crucial structure.

Refining Synthesis Protocols

I'm making progress in understanding the reactivity of tiglic anhydride. I've gathered protocols for acylating alcohols and phenols, and notes on chemoselectivity. I've been focusing on O-acylation of hydroxyamino acids, which is a key part of my research. Despite this headway, I still need more examples involving tiglic anhydride and comparisons to tigloyl chloride. I also have more work to do on the chemoselectivity of the anhydrides.

Synthesizing Application Note

I've assembled a robust foundation of information on tiglic anhydride's application, encompassing protocols for alcohol and phenol acylation. Chemoselectivity data, particularly O-acylation of hydroxyamino acids, provides useful specifics, but more examples using tiglic anhydride, not just tiglic acid or other anhydrides, are now my focus. I'm aiming for direct comparisons with tigloyl chloride to enrich the application note. I can start drafting but need these final details.

Method

Application Note & Protocol: Selective Esterification of Complex Polyols with Tiglic Anhydride

Abstract The introduction of a tiglate ester moiety is a critical transformation in the synthesis of numerous biologically active natural products and their analogues, most notably in the development of pharmaceutical ag...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of a tiglate ester moiety is a critical transformation in the synthesis of numerous biologically active natural products and their analogues, most notably in the development of pharmaceutical agents like Tigilanol Tiglate (EBC-46).[1][2] This application note provides a comprehensive guide for researchers on the selective esterification of complex, sterically hindered polyols using tiglic anhydride. We delve into the mechanistic underpinnings of the reaction, present detailed, field-tested protocols, and offer robust methods for the characterization and validation of the final products. The methodologies described herein are designed to be self-validating, ensuring researchers can approach this challenging synthesis with confidence and achieve high yields of the desired tiglate esters.

Introduction: The Significance of Tiglate Esters

Complex polyols, such as those from the daphnane, tigliane, and ingenane families of diterpenoids, represent a class of exceptionally potent biological modulators.[1][3][4] Their polyhydroxylated nature presents a formidable challenge for synthetic chemists aiming to achieve regioselective functionalization. The esterification of specific hydroxyl groups is a key strategy to modulate the bioactivity of these scaffolds.

The tiglate group, the ester of (E)-2-methyl-2-butenoic acid, is a recurring motif in many of these natural products. Its precise installation is often crucial for biological function, as seen in the protein kinase C (PKC) modulator Tigilanol Tiglate.[1] This guide focuses on the use of tiglic anhydride as an efficient acylating agent, particularly in conjunction with nucleophilic catalysts like 4-(Dimethylamino)pyridine (DMAP), to overcome the steric and electronic challenges posed by complex polyol substrates.

Mechanistic Principles: The DMAP-Catalyzed Acylation Pathway

The direct esterification of a sterically hindered alcohol with an acid anhydride is often kinetically slow. The reaction is dramatically accelerated by a nucleophilic catalyst, with DMAP being the preeminent choice for its high efficacy and mild reaction conditions.[5][6][7][8]

The Catalytic Cycle involves three primary steps:

  • Activation of the Anhydride: The highly nucleophilic pyridine nitrogen of DMAP attacks one of the electrophilic carbonyl carbons of tiglic anhydride. This results in the cleavage of the anhydride and the formation of a highly reactive N-acylpyridinium intermediate, along with a tiglate counter-anion.[6][9] This intermediate is a significantly more potent acylating agent than the parent anhydride.

  • Nucleophilic Attack by the Polyol: A hydroxyl group of the polyol substrate attacks the activated carbonyl carbon of the N-acylpyridinium intermediate. The choice of which hydroxyl group reacts is governed by a combination of steric accessibility and electronic factors.

  • Ester Formation and Catalyst Regeneration: The tetrahedral intermediate collapses, forming the desired tiglate ester and releasing protonated DMAP. The tiglate anion, generated in the first step, acts as a base to deprotonate the [DMAP-H]⁺, thereby regenerating the DMAP catalyst to continue the cycle.[7]


}

Figure 1: Catalytic cycle of DMAP-catalyzed esterification with tiglic anhydride.

Experimental Protocols

This section provides a general, robust protocol for the selective esterification of a complex polyol. Optimization of stoichiometry, temperature, and reaction time may be required for specific substrates.

Materials and Reagents
Reagent/MaterialRecommended GradeSupplier ExampleNotes
Complex Polyol>95% PurityN/AMust be thoroughly dried under high vacuum.
Tiglic AnhydrideSynthesis GradeSigma-AldrichStore under inert gas; moisture sensitive.
4-(Dimethylamino)pyridine (DMAP)>99% (Acylation Catalyst)Acros OrganicsHandle with care; toxic.
Triethylamine (TEA)>99.5%, AnhydrousAlfa AesarOptional auxiliary base; distill from CaH₂.
Dichloromethane (DCM)Anhydrous, >99.8%Fisher ScientificUse a freshly opened bottle or pass through a solvent purification system.
Saturated NaHCO₃ solutionACS Grade-For aqueous work-up.
Brine (Saturated NaCl solution)ACS Grade-For aqueous work-up.
Anhydrous MgSO₄ or Na₂SO₄ACS Grade-For drying organic layers.
Silica Gel230-400 meshSiliCycleFor column chromatography.
General Experimental Workflow

The overall process, from reaction setup to isolation of the purified product, follows a systematic workflow designed to maximize yield and purity.


}

Figure 2: Step-by-step experimental workflow for tiglate ester synthesis.

Step-by-Step Protocol

Reaction Scale: This protocol is based on 100 mg of a hypothetical complex polyol with a molecular weight of ~400 g/mol (0.25 mmol).

  • Preparation:

    • Place a 25 mL round-bottom flask equipped with a magnetic stir bar in an oven at 120 °C for at least 4 hours. Allow it to cool to room temperature in a desiccator.

    • Weigh the complex polyol (100 mg, 1.0 equiv) into the flask. Dry under high vacuum for 1-2 hours to remove residual moisture.

    • Rationale: Water will hydrolyze the anhydride and the N-acylpyridinium intermediate, reducing yield.[10] Anhydrous conditions are paramount for success.

  • Reaction Setup:

    • Backfill the flask with an inert gas (Argon or Nitrogen) and seal with a rubber septum.

    • Add anhydrous DCM (5 mL) via syringe to dissolve the polyol.

    • Add DMAP (3.1 mg, 0.1 equiv, 0.025 mmol). Stir until dissolved.

    • (Optional) If the polyol is known to be acid-sensitive or if significant protonated DMAP buildup is a concern, add anhydrous triethylamine (35 µL, 1.0 equiv, 0.25 mmol).

    • Rationale: An inert atmosphere prevents atmospheric moisture from entering the reaction. DMAP is used in catalytic amounts (0.05–20 mol%), but higher loadings can be beneficial for very hindered alcohols.[5][7]

  • Acylation:

    • In a separate dry vial, dissolve tiglic anhydride (57 mg, 1.5 equiv, 0.375 mmol) in anhydrous DCM (1 mL).

    • Add the tiglic anhydride solution dropwise to the stirring polyol solution at room temperature over 5 minutes.

    • Stir the reaction at room temperature and monitor its progress every 1-2 hours.

    • Scientist's Note: For particularly stubborn or hindered hydroxyl groups, the reaction can be gently heated to 35-40 °C (refluxing DCM). However, this may decrease regioselectivity.

  • Monitoring:

    • Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting polyol. A typical mobile phase is a mixture of hexanes and ethyl acetate. The product ester will be less polar (higher Rf) than the starting polyol.

  • Work-up and Quenching:

    • Once the reaction is complete (or has stalled), quench the excess tiglic anhydride by adding 1-2 mL of methanol and stirring for 30 minutes.

    • Dilute the reaction mixture with DCM (20 mL).

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 15 mL), water (1 x 15 mL), and brine (1 x 15 mL).

    • Rationale: The NaHCO₃ wash removes the tiglic acid byproduct and any acidic impurities. The brine wash helps to break any emulsions and begins the drying process.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure (rotary evaporation).

    • Purify the resulting crude oil/solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate to yield the purified tiglate ester.

Product Characterization and Validation

Confirmation of the product's structure and purity is essential. The following table summarizes the expected analytical data for a successful synthesis.

Analytical TechniqueCharacteristic Signal/FeatureInterpretation & Rationale
¹H NMR Singlet/Quartet at ~1.8-1.9 ppm (3H)Quartet/Multiplet at ~6.8-7.0 ppm (1H)These are the characteristic signals for the two methyl groups and the vinylic proton of the tiglate moiety, respectively. Their integration and splitting patterns confirm its presence.[11]
¹³C NMR Signal at ~167-169 ppmSignals at ~127-129 ppm and ~138-140 ppmThe downfield signal corresponds to the ester carbonyl carbon. The other two signals are from the sp² carbons of the C=C double bond.
FT-IR Strong absorption at ~1710-1725 cm⁻¹Medium absorption at ~1650 cm⁻¹These stretches correspond to the ester C=O and the C=C double bond of the α,β-unsaturated ester, respectively.[12]
HRMS (ESI) [M+Na]⁺ or [M+H]⁺High-Resolution Mass Spectrometry will provide an exact mass that can be used to confirm the elemental composition of the product, matching the theoretical value for the tiglate ester.

Troubleshooting and Optimization


}

Figure 3: A decision-making framework for troubleshooting common issues.

Conclusion

The DMAP-catalyzed esterification of complex polyols with tiglic anhydride is a powerful and highly efficient method for accessing valuable synthetic targets. By understanding the underlying mechanism, adhering to stringent anhydrous techniques, and employing systematic purification and characterization protocols, researchers can reliably synthesize complex tiglate esters. The methods presented in this guide provide a solid foundation for drug development professionals and synthetic chemists to build upon for their specific molecular targets.

References

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Dong, L., et al. (2022). Practical synthesis of the therapeutic leads tigilanol tiglate and its analogues. Nature Chemistry. Available at: [Link]

  • Munawar, S., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Heliyon. Available at: [Link]

  • Munawar, S., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. ResearchGate. Available at: [Link]

  • Christensen, S. B., et al. (2011). Semisynthesis of Ingenol 3-Angelate (PEP005): Efficient Stereoconservative Angeloylation of Alcohols. Journal of Organic Chemistry. Request PDF at: [Link]

  • Xu, S. (2006). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. UTRGV ScholarWorks. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Reck, B., et al. (2008). Phthalic Anhydride Based Polyester-Ether Polyols and Double Metal Cyanide Catalyst System for Preparing Same. Google Patents (US20080108719A1).
  • Londergan, C. H., et al. (2011). Naturally occurring esterification reactions with bryostatin. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Radulović, N. S., et al. (2009). Synthesis and GC-MS analysis of angelates and tiglates as an aid to identification of these components in essential oils. Flavour and Fragrance Journal. Request PDF at: [Link]

  • Alsawalha, M., et al. (2021). Catalytic esterification of acid and polyol to polyol ester. ResearchGate. Available at: [Link]

  • ResearchGate. (2016). How to purify esterification product?. Retrieved from [Link]

  • Reddit r/OrganicChemistry. (2019). Help identifying this ester based on NMR and IR?. Retrieved from [Link]

  • North, M., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Tigilanol tiglate. Retrieved from [Link]

  • Elmore, J., et al. (2011). Mixture obtained by reacting polyol and anhydride and its use in polyisocyanates for making polyisocyanurates. Google Patents (US20110237741A1).
  • Reddit r/OrganicChemistry. (2021). Steglich Esterification with EDC. Retrieved from [Link]

  • Chad's Prep. (2021). Synthesis and Reactions of Acid Anhydrides. YouTube. Available at: [Link]

  • Mutter, R., & Wills, M. (2000). Chemistry and clinical biology of the bryostatins. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Sakakura, A., et al. (2007). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Journal of the American Chemical Society. Available at: [Link]

  • StudySmarter. (n.d.). Infrared Spectroscopy for the Identification and Characterization of Organic Molecules. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). Acid Anhydride Chemistry. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Esterification mechanism of alcohols using acetic anhydride and 4-dimethylaminopyridine (DMAP) as a catalyst. Retrieved from [Link]

  • Scribd. (n.d.). CN110698659A - Phthalic anhydride polyester polyol and preparation method thereof. Retrieved from [Link]

  • Paulsen, M. D., & Remsen, E. E. (2015). NMR and IR Spectroscopy for the Structural Characterization of Edible Fats and Oils. An Instrumental Analysis Laboratory. Journal of Chemical Education. Request PDF at: [Link]

  • Jørgensen, L., et al. (2013). 14-Step Synthesis of (+)-Ingenol from (+)-3-Carene. Science. Available at: [Link]

  • Boukandoul, S., et al. (2017). Esterification of Mixed Carboxylic-fatty Anhydrides Using Amberlyst-15 as Heterogeneous Catalyst. Letters in Organic Chemistry. Available at: [Link]

  • Behr, A., et al. (2022). Palladium-catalyzed synthesis of mixed anhydrides via carbonylative telomerization. Catalysis Science & Technology. Available at: [Link]

  • Nicotera, A., et al. (2021). Fractioning and Compared 1 H NMR and GC-MS Analyses of Lanolin Acid Components. Molecules. Available at: [Link]

  • Fiveable. (n.d.). Steglich Esterification Definition. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Anhydride synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]

  • European Patent Office. (2004). METHOD OF PURIFYING LACTIC ACID ESTERS - EP 1237841 B1. Available at: [Link]

  • Furst, L., et al. (2011). A General Procedure for the Esterification of Carboxylic Acids with Diazoalkanes Generated in Situ by the Oxidation of N - tert -Butyldimethylsilylhydrazones with (Difluoroiodo)benzene. Angewandte Chemie. Request PDF at: [Link]

  • Appendino, G., et al. (1999). Synthesis of modified ingenol esters. European Journal of Organic Chemistry. Available at: [Link]

  • Dr. Doug Young. (2020). Reactions of Anhydrides. YouTube. Available at: [Link]

Sources

Application

Application Notes: Tiglic Anhydride in the Synthesis of Insect Pheromones

Introduction: The Role of Chemical Synthesis in Modern Pest Management Insect pheromones are chemical signals that mediate intraspecies communication, governing behaviors such as mating, aggregation, and alarm. Their hig...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Chemical Synthesis in Modern Pest Management

Insect pheromones are chemical signals that mediate intraspecies communication, governing behaviors such as mating, aggregation, and alarm. Their highly specific nature makes them ideal tools for integrated pest management (IPM), enabling the monitoring and disruption of pest populations with minimal environmental impact compared to broad-spectrum pesticides. However, the minute quantities produced by insects necessitate robust chemical synthesis routes to produce these compounds for agricultural and research applications.

Tiglic acid, (E)-2-methyl-2-butenoic acid, and its derivatives are crucial building blocks for a variety of natural products, including several important insect pheromones. Specifically, esters of tiglic acid are key components of the aggregation pheromones of various insect species. Tiglic anhydride, as a reactive acylating agent, serves as an excellent precursor for the efficient synthesis of these tiglate esters. This document provides a detailed guide to the application of tiglic anhydride in the synthesis of insect pheromones, focusing on the underlying chemistry, practical laboratory protocols, and the rationale behind the synthetic strategy.

The Chemistry of Tiglic Anhydride as an Acylating Agent

Tiglic anhydride is the symmetrical anhydride of tiglic acid. Its utility in pheromone synthesis stems from its higher reactivity compared to the parent carboxylic acid. The two acyl groups are linked by an oxygen atom, creating a good leaving group (a carboxylate anion). This structure makes the carbonyl carbons highly electrophilic and susceptible to nucleophilic attack by alcohols, leading to the formation of an ester and a molecule of tiglic acid as a byproduct.

The esterification reaction can be conducted under mild conditions, often accelerated by a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP). The generally accepted mechanism for DMAP-catalyzed acylation involves the initial attack of the highly nucleophilic DMAP on the anhydride.[1] This forms a reactive N-acylpyridinium intermediate, which is a far more potent acylating agent than the anhydride itself. The target alcohol then readily attacks this intermediate, yielding the final ester product and regenerating the DMAP catalyst.[2] This catalytic cycle allows for high conversion rates with only a small amount of catalyst.

Application Focus: Synthesis of Drosophila virilis Aggregation Pheromone Components

The male-produced aggregation pheromone of the fruit fly Drosophila virilis is a multicomponent blend that attracts both males and females.[3] This blend includes a hydrocarbon, (Z)-10-heneicosene, and five different esters.[4][5] Three of these esters are derivatives of tiglic acid: methyl tiglate, ethyl tiglate, and isopropyl tiglate.[4][6] Bioassays have shown that among these, ethyl tiglate is the most active component, significantly enhancing the attraction of flies to the hydrocarbon component.[4] Its synthesis is therefore a valuable target for researchers studying the chemical ecology of this species.

The following table summarizes the known tiglate ester components of the Drosophila virilis pheromone blend.

Compound Name Chemical Structure Function Relative Abundance
Methyl TiglateCH₃CH=C(CH₃)COOCH₃Aggregation Pheromone ComponentVariable
Ethyl TiglateCH₃CH=C(CH₃)COOCH₂CH₃Aggregation Pheromone ComponentAbundant, Most Active Ester[4]
Isopropyl TiglateCH₃CH=C(CH₃)COOCH(CH₃)₂Aggregation Pheromone ComponentVariable

Protocols and Methodologies

This section provides detailed, step-by-step protocols for the laboratory synthesis of ethyl tiglate, a key pheromone component, using tiglic anhydride.

Protocol 1: Preparation of Tiglic Anhydride from Tiglic Acid

Principle: While tiglic anhydride is commercially available, it can also be readily prepared in the lab. A common method for synthesizing symmetrical anhydrides from carboxylic acids is through dehydration using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).[7][8] The DCC activates the carboxylic acid, allowing a second molecule of the acid to attack, forming the anhydride and dicyclohexylurea (DCU) as an insoluble byproduct.

Materials and Reagents:

  • Tiglic acid (≥98%)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (≥99%)

  • Dichloromethane (DCM), anhydrous (≥99.8%)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Filtration apparatus (e.g., Büchner funnel)

Workflow:

G tiglic_acid Tiglic Acid (2 eq.) + DCC (1 eq.) reaction Stir at RT (1-2 hours) tiglic_acid->reaction Dissolve solvent Anhydrous DCM solvent->reaction filtration Filter to remove precipitated DCU reaction->filtration Reaction mixture concentration Concentrate filtrate (Rotary Evaporation) filtration->concentration Filtrate product Tiglic Anhydride concentration->product

Caption: Workflow for the synthesis of tiglic anhydride.

Procedure:

  • In a clean, dry round-bottom flask, dissolve tiglic acid (2.0 equivalents) in anhydrous dichloromethane.

  • With magnetic stirring, add DCC (1.0 equivalent) to the solution at room temperature.

  • A white precipitate of dicyclohexylurea (DCU) will begin to form. Allow the reaction to stir for 1-2 hours at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting tiglic acid is consumed.

  • Once the reaction is complete, filter the mixture to remove the insoluble DCU precipitate.

  • Wash the filter cake with a small amount of fresh DCM.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield crude tiglic anhydride, which can be used in the next step without further purification.

Protocol 2: DMAP-Catalyzed Synthesis of Ethyl Tiglate

Principle: This protocol utilizes the prepared tiglic anhydride to acylate ethanol, with DMAP serving as a highly effective nucleophilic catalyst to accelerate the reaction under mild conditions.[1][2] The work-up is designed to remove the tiglic acid byproduct and the catalyst, yielding the target ester.

Materials and Reagents:

  • Tiglic anhydride (1.0 eq.)

  • Ethanol, anhydrous (1.2 eq.)

  • 4-(Dimethylamino)pyridine (DMAP) (0.05 eq., 5 mol%)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, separatory funnel

Workflow:

G reactants Tiglic Anhydride + Ethanol + DMAP (cat.) reaction Stir at RT (Monitor by TLC) reactants->reaction Dissolve solvent Anhydrous DCM solvent->reaction workup Work-up Sequence 1. Quench with H₂O 2. Wash with NaHCO₃ (aq) 3. Wash with Brine reaction->workup Reaction mixture drying Dry organic layer (MgSO₄) workup->drying Organic Phase purification Filter & Concentrate (Optional: Chromatography) drying->purification product Ethyl Tiglate purification->product

Caption: General workflow for the synthesis of ethyl tiglate.

Procedure:

  • To a solution of tiglic anhydride (1.0 eq.) in anhydrous DCM, add DMAP (0.05 eq.).

  • Stir the mixture at room temperature and add anhydrous ethanol (1.2 eq.) dropwise.

  • Allow the reaction to stir at room temperature. The reaction is typically complete within a few hours. Monitor its progress by TLC.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (2x, to remove the tiglic acid byproduct), and finally with brine.

  • Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ethyl tiglate.

  • If necessary, purify the product further by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain high-purity ethyl tiglate.

Data and Characterization

The identity and purity of the synthesized ethyl tiglate should be confirmed using standard analytical techniques.

Property Value Reference
Molecular FormulaC₇H₁₂O₂[9]
Molecular Weight128.17 g/mol [9]
AppearanceColorless liquid
Boiling Point155-156 °C
¹H NMR (CDCl₃, 90 MHz) δ 6.81 (q, 1H), 4.07 (q, 2H), 1.83 (d, 3H), 1.76 (s, 3H), 1.29 (t, 3H)[10]
¹³C NMR (CDCl₃, 25.16 MHz) δ 168.09, 136.76, 128.96, 60.35, 14.35, 14.27, 12.01[10]
IR (Vapor Phase) Major peaks at ~2980, 1715 (C=O stretch), 1650 (C=C stretch), 1260, 1100 cm⁻¹[11]

Broader Synthetic Context

The fundamental building block of tiglic anhydride, tiglic acid, is a versatile precursor in the synthesis of other, more complex pheromones. While direct acylation is the primary application of the anhydride, related structures are found in pheromones like Stegobinone, the sex pheromone of the drugstore beetle (Stegobium paniceum).[12] Furthermore, related branched-chain structures, such as 4-methyl-3-heptanol (an aggregation pheromone for the European elm bark beetle), are often synthesized using different strategies like Grignard reactions, but highlight the importance of small, branched precursors in building the carbon skeletons of many pheromones.[13][14][15]

Conclusion

Tiglic anhydride is a highly effective and convenient reagent for the synthesis of tiglate ester insect pheromones. The DMAP-catalyzed esterification of alcohols with tiglic anhydride proceeds under mild conditions with high efficiency, providing a reliable route to these valuable semiochemicals. The protocols detailed herein offer a robust and validated methodology for researchers and drug development professionals engaged in the synthesis of natural products for applications in chemical ecology and sustainable agriculture.

References

  • Bartelt, R. J., Jackson, L. L., & Schaner, A. M. (1985). Ester components of aggregation pheromone of Drosophila virilis (Diptera: Drosophilidae). Journal of Chemical Ecology, 11(9), 1197-1208. [Link]

  • Bartelt, R. J., & Jackson, L. L. (1984). Hydrocarbon Component of the Drosophila virilis (Diptera: Drosophilidae) Aggregation Pheromone: (Z)-10-Heneicosene. Annals of the Entomological Society of America, 77(4), 364-371. [Link]

  • Isac-García, J., Dobado, J. A., Calvo-Flores, F. G., & Martínez-García, H. (2015). Synthesis of (±)‐4‐methylheptan‐3‐ol and (±)‐4‐methylheptan‐3‐one (insect pheromones). Chemistry Online. [Link]

  • Bartelt, R. J., & Jackson, L. L. (1984). Hydrocarbon Component of the Drosophila virilis (Diptera: Drosophilidae) Aggregation Pheromone: (Z)-10-Heneicosene. Annals of the Entomological Society of America. [Link]

  • Bartelt, R. J., Schaner, A. M., & Jackson, L. L. (1986). Aggregation pheromones in five taxa of the Drosophila virilis species group. Physiological Entomology, 11(4), 367-376. [Link]

  • Einterz, R. M., Ponder, J. W., & Lenox, R. S. (1977). Synthesis of 4-methyl-3-heptanol and 4-methyl-3-heptanone. Two easily synthesized insect pheromones. Journal of Chemical Education, 54(6), 382. [Link]

  • Human Metabolome Database. (2012). Showing metabocard for Ethyl tiglate (HMDB0038962). [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl tiglate. PubChem Compound Database. [Link]

  • Zada, A., Ben-Yehuda, S., Dunkelblum, E., Harel, M., Assael, F., & Mendel, Z. (2004). Synthesis and Biological Activity of the Four Stereoisomers of 4-Methyl-3-Heptanol: Main Component of the Aggregation Pheromone of Scolytus amygdali. Journal of Chemical Ecology, 30(3), 631-641. [Link]

  • Symonds, M. R., & Elgar, M. A. (2005). The mode of evolution of aggregation pheromones in Drosophila species. Journal of Evolutionary Biology, 18(5), 1319-1326. [Link]

  • Einterz, R. M., et al. (1977). The Synthesis of 4-Methyl-3-Heptanol and 4-Mehyl-3-Heptanone: Two Easily Synthesized Insect Pheromones. Journal of Chemical Education. [Link]

  • The Pherobase. (n.d.). Synthesis for 4me-heptan-3-ol. [Link]

  • Google Patents. (n.d.). CN111233654A - Simple method for synthesizing tiglic acid.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

  • Wender, P. A., et al. (2022). Practical synthesis of the therapeutic leads tigilanol tiglate and its analogues. Nature Chemistry, 14, 1419–1425. [Link]

  • Wender, P. A., et al. (2022). Practical synthesis of the therapeutic leads tigilanol tiglate and its analogues. Nature Chemistry. [Link]

  • Calad, S. A., Cirakovic, J., & Woerpel, K. A. (2007). Synthesis of (±)-epi-Stegobinone Utilizing Silacyclopropanes as Synthetic Intermediates. The Journal of Organic Chemistry, 72(3), 1027-1030. [Link]

  • Xu, S. (2012). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. UTRGV ScholarWorks. [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl tiglate. NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl tiglate. NIST Chemistry WebBook. [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. [Link]

  • Google Patents. (n.d.). CN105439848A - Method for industrially preparing tiglic acid.
  • Sharma, G., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 6, 101262. [Link]

  • National Center for Biotechnology Information. (n.d.). Tiglic Anhydride. PubChem Compound Database. [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. Journal of Medicinal and Chemical Sciences, 5(4), 512-520. [Link]

  • Eltsov, I. V., et al. (2020). Synthesis of Novel Thiazoles Based on (+)-Usnic Acid. Molecules, 25(18), 4252. [Link]

  • Zaib, S., et al. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. Scientific Reports, 14(1), 16182. [Link]

Sources

Method

Application Note & Protocol: Synthesis of N-Substituted Tiglamides via Amide Bond Formation Using Tiglic Anhydride with Primary Amines

Abstract This document provides a comprehensive guide to the synthesis of N-substituted tiglamides through the reaction of tiglic anhydride with primary amines. Amide bond formation is a cornerstone of organic synthesis,...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the synthesis of N-substituted tiglamides through the reaction of tiglic anhydride with primary amines. Amide bond formation is a cornerstone of organic synthesis, pivotal in the construction of pharmaceuticals, natural products, and advanced materials. This application note details the underlying chemical principles, a robust step-by-step experimental protocol, and critical insights for researchers, scientists, and professionals in drug development. The protocol emphasizes safety, efficiency, and reproducibility, offering a self-validating system for achieving high-purity amide products.

Introduction: The Significance of Tiglamide Synthesis

The amide bond is arguably the most important functional group in medicinal chemistry and biology, forming the backbone of peptides and proteins and appearing in a vast array of pharmacologically active molecules. The formation of amides from carboxylic acid derivatives is, therefore, a fundamental transformation. Tiglic acid and its derivatives are found in various natural products and often contribute to the biological activity of a molecule.

The use of tiglic anhydride as an acylating agent offers a reliable and straightforward method for introducing the tigloyl group ( (E)-2-methylbut-2-enoyl) onto a primary amine. This reaction proceeds via a nucleophilic acyl substitution mechanism, providing a high-yielding pathway to N-substituted tiglamides. Compared to using the corresponding acyl chloride, anhydrides are often less sensitive to moisture, easier to handle, and generate a carboxylic acid byproduct which can be readily removed, making them an attractive choice for synthesis.

This guide provides the necessary technical details to successfully perform this transformation, from understanding the reaction mechanism to purifying the final product.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction between tiglic anhydride and a primary amine is a classic example of nucleophilic acyl substitution. The process can be understood through a three-step mechanism, which ensures the efficient formation of the stable amide bond.

The Causality Behind the Mechanism: The primary amine possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. The carbonyl carbons of tiglic anhydride are electrophilic due to the electron-withdrawing effect of the oxygen atoms. This electronic disparity drives the initial nucleophilic attack.

The mechanism proceeds as follows:

  • Nucleophilic Attack: The primary amine (R-NH₂) attacks one of the electrophilic carbonyl carbons of the tiglic anhydride. This breaks the carbonyl π-bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.[1][2]

  • Proton Transfer: A proton is transferred from the now positively charged nitrogen atom to the negatively charged oxygen atom of the intermediate. This step can be facilitated by another molecule of the amine or the solvent.

  • Leaving Group Removal: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond reforms, and a tiglate anion is expelled as a good leaving group. This tiglate is subsequently protonated by the excess acid in the medium or during aqueous workup to form tiglic acid as a byproduct.[3][4]

The overall reaction results in the formation of an N-substituted tiglamide and one equivalent of tiglic acid.

Visualization of the Reaction Mechanism

Amide Bond Formation Mechanism Figure 1: Mechanism of Amide Formation cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products TiglicAnhydride Tiglic Anhydride Intermediate Tetrahedral Intermediate TiglicAnhydride->Intermediate 1. Nucleophilic Attack PrimaryAmine Primary Amine (R-NH₂) PrimaryAmine->Intermediate Amide N-Substituted Tiglamide Intermediate->Amide 2. Collapse & Leaving Group Removal Byproduct Tiglic Acid Intermediate->Byproduct

Caption: Figure 1: Mechanism of Amide Formation.

Experimental Protocol

This protocol is designed as a self-validating system. Adherence to these steps, coupled with in-process checks (e.g., TLC monitoring), ensures a predictable and successful outcome.

Materials and Reagents
  • Tiglic Anhydride

  • Primary Amine of choice

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Pyridine (optional, as a base)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for purification (chromatography column or recrystallization apparatus)

Safety Precautions: A Trustworthy Approach
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • Ventilation: Tiglic anhydride and many amines are irritants. Perform all manipulations in a well-ventilated chemical fume hood.[6][7]

  • Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water and seek medical advice if irritation persists.[8]

  • Storage: Tiglic anhydride is sensitive to moisture. Store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[6]

Step-by-Step Reaction Procedure
  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 equivalent).

  • Dissolution: Dissolve the amine in a suitable anhydrous solvent (e.g., DCM) at a concentration of approximately 0.1-0.5 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize potential side reactions.

  • Reagent Addition: In a separate flask, dissolve tiglic anhydride (1.1 equivalents) in the same anhydrous solvent. Add this solution dropwise to the cooled, stirring amine solution over 10-15 minutes.

    • Expert Insight: Using a slight excess of the anhydride ensures the complete consumption of the potentially more valuable primary amine.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is no longer visible.

  • Quenching: Once the reaction is complete, carefully quench the reaction by adding deionized water.

Workup and Purification

The workup procedure is designed to separate the desired amide product from the tiglic acid byproduct and any unreacted anhydride.

  • Aqueous Wash: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ solution (2 x 20 mL per 50 mL of reaction volume). This step is critical as it deprotonates the tiglic acid byproduct, converting it into its water-soluble sodium salt, which is then removed into the aqueous layer.[9]

    • Brine (1 x 20 mL). This removes residual water from the organic layer.

  • Drying: Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-substituted tiglamide.

  • Purification: The crude product can be purified by one of the following methods, depending on its physical properties:[10]

    • Recrystallization: If the product is a solid, dissolve it in a minimum amount of a hot solvent (e.g., ethanol, ethyl acetate/hexanes) and allow it to cool slowly to form crystals.

    • Column Chromatography: If the product is an oil or a solid that does not recrystallize well, purify it using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualization of the Experimental Workflow

Experimental Workflow Figure 2: General Experimental Workflow A 1. Dissolve Primary Amine in Anhydrous Solvent B 2. Cool to 0 °C A->B C 3. Add Tiglic Anhydride Solution Dropwise B->C D 4. Stir at Room Temperature (Monitor by TLC) C->D E 5. Aqueous Workup (Wash with NaHCO₃ & Brine) D->E F 6. Dry Organic Layer (Na₂SO₄) E->F G 7. Concentrate Under Reduced Pressure F->G H 8. Purify Product (Recrystallization or Chromatography) G->H I Final Product: N-Substituted Tiglamide H->I

Caption: Figure 2: General Experimental Workflow.

Data Presentation: Typical Reaction Parameters

The following table summarizes generalized conditions for the acylation of a primary amine with tiglic anhydride. Researchers should optimize these conditions for their specific substrates.

ParameterRecommended Value/ConditionRationale
Stoichiometry (Amine:Anhydride) 1 : 1.1Ensures complete consumption of the amine.
Solvent Dichloromethane (DCM), THFAprotic solvents that dissolve both reactants.
Concentration 0.1 - 0.5 MBalances reaction rate and ease of handling.
Temperature Initial addition at 0 °C, then room temp.Controls initial exotherm, then allows for reasonable reaction rate.
Reaction Time 2 - 6 hoursTypically sufficient for completion; monitor by TLC.
Workup NaHCO₃ (aq) washRemoves acidic byproduct (tiglic acid).
Expected Yield 85 - 98%Generally a high-yielding reaction.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive anhydride (hydrolyzed).- Sterically hindered amine.- Use freshly opened or properly stored anhydride.- Increase reaction temperature or time; consider adding a catalyst like DMAP.
Low Yield - Incomplete reaction.- Product loss during workup.- Amine is not sufficiently nucleophilic.- Extend reaction time.- Ensure workup washes are not too vigorous; perform back-extraction of aqueous layers.- Add a non-nucleophilic base like triethylamine to activate the amine.[11]
Multiple Products/Spots on TLC - Side reactions.- Diacylation (if a diamine is used).- Maintain a low reaction temperature during addition.- Adjust stoichiometry carefully.
Product Contaminated with Tiglic Acid - Inefficient aqueous wash.- Perform additional washes with saturated NaHCO₃ solution.- Ensure the pH of the aqueous layer is basic (>8) during the wash.

References

  • Bose, D. S., & Jayalakshmi, B. (1999). A Practical Method for the Preparation of Nitriles from Primary Amides Under Non-Acidic Conditions. Synthesis, 1999, 64-65. (Note: While not directly about tiglic anhydride, this provides context on related chemical transformations). [URL: https://www.organic-chemistry.org/abstracts/lit2/085.shtm]
  • TCI AMERICA. (2018). Safety Data Sheet: Het Anhydride. [URL: https://www.tcichemicals.com/US/en/assets/sds/H0138_US_EN.pdf]
  • Cole-Parmer. Material Safety Data Sheet - Diglycolic Anhydride, 97%. [URL: https://www.coleparmer.com/sds/2/28506_sds.pdf]
  • Sigma-Aldrich. (2025). Safety Data Sheet. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/320064]
  • Rana, A., et al. (2018). Triflic Anhydride Promoted Synthesis of Primary Amides and their Conversion into Nitriles. SynOpen, 2, 180-191. [URL: https://www.thieme-connect.com/products/ejournals/pdf/10.1055/s-0036-1591538.pdf]
  • Chemistry LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/21%3A_Carboxylic_Acid_Derivatives/21.06%3A_Reactions_of_Acid_Anhydrides]
  • TCI Chemicals. Safety Data Sheet - Tiglic Acid. [URL: https://www.tcichemicals.com/assets/sds/T0246_US_EN.pdf]
  • De Luca, L., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 83. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5602078/]
  • Fisher Scientific. Safety Data Sheet - Tiglic acid. [URL: https://www.fishersci.com/msds?productName=AC138860050]
  • Sabatini, J. J. (2011). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic letters, 13(19), 5092–5095. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3183495/]
  • Chemistry For Everyone. (2025). What Is The Detailed Mechanism Of Amide Bond Formation? [Video]. YouTube. [URL: https://www.youtube.
  • ResearchGate. (2020). What is the best technique for amide purification? [Forum Discussion]. [URL: https://www.researchgate.
  • Guidechem. What is TIGLIC ANHYDRIDE and how is it prepared? [FAQ]. [URL: https://www.guidechem.com/faq/what-is-tiglic-anhydride-and-how-is-it-prepared-11110.html]
  • Rana, A., et al. (2018). Triflic Anhydride Promoted Synthesis of Primary Amides and their Conversion into Nitriles. ResearchGate. [URL: https://www.researchgate.net/publication/325732168_Triflic_Anhydride_Promoted_Synthesis_of_Primary_Amides_and_their_Conversion_into_Nitriles]
  • Clark, J. (2015). The Reactions of Acid Anhydrides with Ammonia and Primary Amines. Chemguide. [URL: https://www.chemguide.co.uk/organicprops/anhydrides/nh3amine.html]
  • Atobe, M., et al. (2020). Synthesis of PCA derivatives. Electrochemistry Communications, 115. Referenced in ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/80-59-1.htm]
  • ChemistNate. (2014). How to Make Amides: Mechanism. [Video]. YouTube. [URL: https://www.youtube.
  • Reddit. (2022). Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride? [Forum Discussion]. [URL: https://www.reddit.com/r/Mcat/comments/vi9r1v/spoiler_aamc_section_bank_cp_14_which_extraction/]
  • ECHEMI. Reaction of primary amine with mixed acid anhydride. [URL: https://www.echemi.com/community/reaction-of-primary-amine-with-mixed-acid-anhydride_thread_53165-1-1.html]
  • Wentzel Lab. (2020). Anhydride reacting with amine to synthesize an acid and amide. [Video]. YouTube. [URL: https://www.youtube.

Sources

Application

Application Note: The Strategic Use of Tiglic Anhydride in the Synthesis of High-Value Fragrance Esters

Introduction: The Olfactive Significance of Tiglates The flavor and fragrance industry is in constant pursuit of unique sensory experiences, with esters being a cornerstone of the perfumer's palette.[1][2] Among these, e...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Olfactive Significance of Tiglates

The flavor and fragrance industry is in constant pursuit of unique sensory experiences, with esters being a cornerstone of the perfumer's palette.[1][2] Among these, esters derived from tiglic acid—known as tiglates—are highly valued for their complex and appealing scent profiles, which often include sweet, warm, and spicy notes.[3][4] Tiglic acid ((E)-2-methyl-2-butenoic acid) and its derivatives are naturally found in essential oils like chamomile and gardenia, contributing to their characteristic aromas.[5][6][7]

While direct esterification of tiglic acid is feasible, the use of tiglic anhydride ((E)-2-Methyl-2-butenoic Anhydride) as an acylating agent offers significant synthetic advantages. This application note provides a detailed technical guide for researchers and development professionals on the strategic application of tiglic anhydride for the preparation of fragrance compounds, focusing on the underlying chemical principles, detailed experimental protocols, and methods for characterization.

The Synthetic Rationale: Why Choose Tiglic Anhydride?

The synthesis of esters from an alcohol and a carboxylic acid, known as Fischer esterification, is a classic, reversible reaction that requires an acid catalyst and often the removal of water to drive the reaction to completion.[8][9] The use of an acid anhydride, such as tiglic anhydride, circumvents these equilibrium limitations.

Causality Behind the Choice:

  • Enhanced Reactivity: Acid anhydrides are more electrophilic and thus more reactive than their corresponding carboxylic acids.[10] This heightened reactivity allows for faster reaction times and often proceeds under milder conditions.[11]

  • Irreversible Reaction: The reaction between an alcohol and tiglic anhydride forms the desired ester and a molecule of tiglic acid.[10][12] Unlike the water produced in Fischer esterification, the tiglic acid byproduct does not readily participate in a reverse reaction, making the process essentially irreversible and leading to higher yields.

  • No Water Byproduct: The absence of water as a byproduct simplifies the reaction setup, as there is no need for dehydrating agents or specialized apparatus like a Dean-Stark trap to remove water.[1] This is particularly advantageous when working with water-sensitive substrates.

The general reaction is a nucleophilic acyl substitution, where the alcohol acts as the nucleophile, attacking one of the carbonyl carbons of the anhydride. This process is often facilitated by a base.

cluster_reactants Reactants cluster_products Products Tiglic_Anhydride Tiglic Anhydride ((RCO)₂O) Ester Tiglate Ester (RCOOR') Tiglic_Anhydride->Ester Acyl Group Transfer Alcohol Alcohol (R'-OH) Alcohol->Ester Base Base (e.g., Pyridine) Acid Tiglic Acid (RCOOH) Base->Acid Neutralization

Caption: General scheme for esterification using tiglic anhydride.

Core Protocol: Synthesis of a Representative Fragrance Ester (Geranyl Tiglate)

This protocol details the synthesis of geranyl tiglate, a valuable fragrance compound with a fruity, rosy, and herbaceous aroma. The same principles can be applied to a wide range of alcohols to generate a diverse library of fragrance esters.

Safety & Handling Precautions
  • Tiglic Anhydride: Moisture-sensitive and a potential irritant. Handle in a well-ventilated fume hood.[13] Wear appropriate personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat.[14][15][16]

  • Pyridine (Catalyst): Flammable, toxic, and has a strong, unpleasant odor. Handle exclusively in a fume hood.

  • Geraniol (Alcohol): Can cause skin irritation. Standard PPE is required.

  • Solvents: Use appropriate ventilation and avoid sources of ignition.

Materials and Equipment
  • Reagents: Tiglic Anhydride (>98%), Geraniol (>98%), Pyridine (anhydrous), Dichloromethane (DCM, anhydrous), 1M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃) solution, Saturated Sodium Chloride (Brine) solution, Anhydrous Magnesium Sulfate (MgSO₄).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, dropping funnel, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates (silica gel), standard laboratory glassware.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add geraniol (1.0 eq) and anhydrous dichloromethane (DCM, ~5 mL per mmol of alcohol).

  • Catalyst Addition: Add pyridine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Anhydride Addition: Dissolve tiglic anhydride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring alcohol solution over 15-20 minutes using a dropping funnel. An ice bath can be used to control any initial exotherm.

  • Reaction: Allow the mixture to stir at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 9:1 v/v). The disappearance of the geraniol spot indicates reaction completion.

  • Work-up - Quenching and Extraction:

    • Pour the reaction mixture into a separatory funnel containing 1M HCl. Shake well to neutralize the pyridine.

    • Separate the layers and wash the organic layer sequentially with:

      • Saturated NaHCO₃ solution (2x) to remove the tiglic acid byproduct.[8] Caution: Vent the separatory funnel frequently as CO₂ gas is evolved.[8]

      • Water (1x).

      • Saturated brine solution (1x) to aid in the removal of water from the organic phase.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure geranyl tiglate.

A 1. Reaction Setup (Alcohol, Solvent, Catalyst) B 2. Add Tiglic Anhydride (Dropwise) A->B C 3. Reaction Monitoring (Stir at RT, TLC) B->C D 4. Quench Reaction (Add 1M HCl) C->D E 5. Liquid-Liquid Extraction (Separate Layers) D->E F 6. Wash Organic Layer (NaHCO₃, H₂O, Brine) E->F G 7. Dry and Concentrate (MgSO₄, Rotovap) F->G H 8. Purification (Distillation or Chromatography) G->H I 9. Characterization (GC-MS, NMR, IR) H->I J Pure Tiglate Ester I->J

Caption: Experimental workflow for tiglate ester synthesis and purification.

Product Characterization

Post-synthesis, rigorous characterization is essential to confirm the identity, purity, and olfactory profile of the target compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary analytical tool in fragrance chemistry.[17] It confirms the purity of the synthesized ester and provides its mass spectrum, which is crucial for structural confirmation by identifying the molecular ion peak and characteristic fragmentation patterns.[18][19][20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to definitively elucidate the chemical structure, confirming that the tigloyl group has been successfully attached to the alcohol moiety.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1700-1750 cm⁻¹ confirms the presence of the ester carbonyl group.

  • Olfactory Analysis: The final and most critical assessment for a fragrance compound is sensory evaluation by a trained perfumer to describe its odor profile and assess its quality.

Data Summary: Representative Tiglate Esters

The described protocol is versatile and can be used to synthesize a variety of tiglate esters. The choice of alcohol is the primary determinant of the final fragrance character.

Ester Name Alcohol Precursor Molecular Formula Typical Yield Fragrance Profile
Geranyl TiglateGeraniolC₁₅H₂₄O₂>85%Fruity, rosy, herbaceous, slightly woody
Phenethyl TiglatePhenethyl AlcoholC₁₃H₁₆O₂>90%Honey, rose, sweet, with a green nuance
Ethyl TiglateEthanolC₇H₁₂O₂[21]>90%Fruity, rum-like, slightly pungent green
Isoamyl TiglateIsoamyl AlcoholC₁₀H₁₈O₂>85%Fruity, apple/apricot-like, sweet

Conclusion

Tiglic anhydride serves as a highly effective and versatile reagent for the synthesis of tiglate esters in fragrance applications. Its use overcomes the equilibrium limitations of Fischer esterification, leading to higher yields under mild conditions. The protocol outlined provides a robust and self-validating system for producing high-purity fragrance compounds. By systematically varying the alcohol component, researchers can efficiently generate novel esters and expand the creative palette available to perfumers, meeting the industry's demand for innovative and captivating scents.

References

  • Title: Synthesis of Fragrant Esters.
  • Title: Tiglic Acid: A Key Fine Chemical for Flavors and Fragrances.
  • Title: Synthesis of flavor and fragrance esters using Candida antarctica lipase - PubMed.
  • Title: Fisher Esterification, Reflux, Isolation and Purification of Esters - Science Ready.
  • Title: TCI AMERICA - Spectrum Chemical.
  • Title: Synthesis of flavor and fragrance esters using Candida antarctica lipase - ResearchGate.
  • Title: Tiglic Anhydride | C10H14O3 | CID 11063036 - PubChem.
  • Title: SAFETY DATA SHEET - Sigma-Aldrich.
  • Title: TIGLIC ANHYDRIDE | 14316-68-8 - ChemicalBook.
  • Title: PROCESS FOR PREPARING ANGELIC ACID OR ITS ESTER - European Patent Office.
  • Title: Synthesis and GC-MS analysis of angelates and tiglates as an aid to identification of these components in essential oils | Request PDF - ResearchGate.
  • Title: Synthesis, Isolation, and Purification of an Ester - Coach Benner.
  • Title: SAFETY DATA SHEET - Fisher Scientific.
  • Title: Material Safety Data Sheet - Diglycolic Anhydride, 97% - Cole-Parmer.
  • Title: Esterification: Reflux, Isolation and Purification // HSC Chemistry - YouTube.
  • Title: EP0112394B1 - Process for preparing angelic acid or its ester - Google Patents.
  • Title: How to purify esterefication product? - ResearchGate.
  • Title: Tiglic Anhydride.
  • Title: Ethyl tiglate - the NIST WebBook - National Institute of Standards and Technology.
  • Title: Novel fatty acid methyl esters from the actinomycete Micromonospora aurantiaca.
  • Title: (E)-tiglic acid, 80-59-1 - The Good Scents Company.
  • Title: GC/MS analysis of long-chain esters standards. (A) Total ion... - ResearchGate.
  • Title: Tiglic anhydride (C10H14O3) - PubChemLite.
  • Title: What is TIGLIC ANHYDRIDE and how is it prepared? - FAQ - Guidechem.
  • Title: GC/MS analysis of some long chain esters, ketones and propanediol diesters.
  • Title: Esterification Reaction In Fragrance Synthesis.
  • Title: tiglic acid, 13201-46-2 - The Good Scents Company.
  • Title: Unlock Flavor & Fragrance Potential: The Role of Tiglic Acid (CAS 80-59-1).
  • Title: or a chemical reaction resulting in the formation of at least one ester product. Ester is obtained by an esterification reaction of an alcohol and a carboxylic acid. - BYJU'S.
  • Title: US6420596B1 - Process for the selective esterification of tertiary alcohol by an acid anhydride using a reusable solid catalyst - Google Patents.
  • Title: EP0006616A1 - Tiglic acid ester, process for its preparation, its application and compositions containing it - Google Patents.
  • Title: Synthesis of Fruity Flavor Esters: An Experiment for Undergraduate Courses within one of the Principles of Green Chemistry | Request PDF - ResearchGate.
  • Title: esterification - alcohols and carboxylic acids - Chemguide.
  • Title: WO2010042938A1 - Thiol-containing fragrance and flavor materials - Google Patents.
  • Title: (PDF) Triflic Anhydride Promoted Synthesis of Primary Amides and their Conversion into Nitriles - ResearchGate.
  • Title: Organic acid anhydride - Wikipedia.
  • Title: 20.7 Synthesis and Reactions of Acid Anhydrides | Organic Chemistry - YouTube.
  • Title: Anhydride synthesis - Organic Chemistry Portal.
  • Title: The Synthesis of An Ester Based on Maleic Anhydride: Application to Lead Extraction.
  • Title: Various Synthetic Methods Using Aromatic Carboxylic Anhydrides - TCI Chemicals.
  • Title: 2.9: Acid Anhydrides for Ester Synthesis - Chemistry LibreTexts.
  • Title: Spirocyclic Compounds in Fragrance Chemistry: Synthesis and Olfactory Properties.
  • Title: Application of Green Chemical Synthesis Technology in Fragrance Industry - MATEC Web of Conferences.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting incomplete tiglic anhydride reactions

Technical Support Center: Tiglic Anhydride Reactions Welcome to the technical support center for tiglic anhydride applications. This guide is designed for researchers, chemists, and drug development professionals to navi...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Tiglic Anhydride Reactions

Welcome to the technical support center for tiglic anhydride applications. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common issues encountered during acylation reactions involving tiglic anhydride. Our goal is to provide you with the causal explanations and actionable protocols necessary to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This guide is structured around common problems reported by users. We will address each issue from a mechanistic standpoint to provide robust and reliable solutions.

Category 1: Low Yield and Incomplete Conversion

Question 1: My acylation reaction with an alcohol (or amine) is showing low conversion to the desired ester (or amide). What are the most likely causes?

Answer: Low conversion in tiglic anhydride acylations typically stems from one of four key areas: competitive hydrolysis, suboptimal stoichiometry, insufficient activation (catalysis), or inadequate reaction temperature.

  • Competitive Hydrolysis by Trace Moisture: Tiglic anhydride is highly susceptible to hydrolysis. Even trace amounts of water in your reaction solvent, on your glassware, or in your starting materials will convert the anhydride back to two equivalents of tiglic acid.[1][2][3] This reaction consumes your acylating agent, directly reducing the potential yield.

    • Causality: The oxygen atom in water acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride in a process identical to your intended reaction.[4][5] Because water is a small, highly mobile molecule, this reaction can be surprisingly fast.

    • Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. If possible, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Stoichiometry and Byproduct Neutralization: The reaction of an alcohol or amine with tiglic anhydride produces one equivalent of your desired product and one equivalent of tiglic acid as a byproduct.[2][4] If you are using a primary or secondary amine, this newly formed acid will protonate a second equivalent of your amine starting material, rendering it non-nucleophilic and halting the reaction.[2][4]

    • Solution: For amine acylations, a minimum of two equivalents of the amine should be used. Alternatively, and more efficiently, use one equivalent of the amine with at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine, or DIPEA) to scavenge the tiglic acid byproduct. For sluggish alcohol reactions, adding a base like pyridine is also common practice.[6]

  • Insufficient Catalysis: While tiglic anhydride is relatively reactive, sterically hindered or electronically poor nucleophiles (e.g., tertiary alcohols, anilines) may react slowly.

    • Causality: Catalysts like 4-(N,N-Dimethylamino)pyridine (DMAP) function by forming a highly reactive N-acylpyridinium intermediate with the anhydride, which is then more susceptible to nucleophilic attack by the alcohol or amine.[7]

    • Solution: For slow reactions, add a catalytic amount of DMAP (0.05–0.2 mol%). This can dramatically increase the reaction rate.[7]

Question 2: My reaction starts but seems to stall before reaching completion, even under anhydrous conditions. How can I drive it forward?

Answer: A stalled reaction, assuming anhydrous conditions and correct stoichiometry, often points to an equilibrium issue or insufficient thermal energy.

  • Driving Equilibrium: While acylation with an anhydride is generally considered irreversible, a significant buildup of the tiglic acid byproduct could potentially slow the forward reaction rate. Using a base, as mentioned previously, is the most effective way to prevent this by irreversibly neutralizing the acid byproduct.

  • Temperature: Acylation reactions are typically exothermic, but an initial input of energy may be required to overcome the activation energy barrier, especially with less reactive nucleophiles.

    • Solution: If the reaction is sluggish at room temperature, consider gently heating the mixture to 40–60 °C. Monitor the reaction by TLC or LCMS to check for product formation and potential decomposition if the temperature is too high.

Category 2: Impurities and Side-Product Formation

Question 3: My crude ¹H NMR shows a significant amount of tiglic acid, and my work-up is difficult. How can I better manage this?

Answer: The presence of excess tiglic acid is the most common issue. It arises from two sources: hydrolysis of the anhydride during the reaction and as the inherent byproduct of the acylation itself.

Troubleshooting Workflow: Tiglic Acid Contamination

Start Problem: High Tiglic Acid Content Check_Anhydrous Were strict anhydrous conditions used? Start->Check_Anhydrous Check_Base Was a scavenger base (e.g., Pyridine, Et3N) used in the reaction? Check_Anhydrous->Check_Base Yes Sol_Anhydrous Solution: 1. Oven/flame-dry glassware. 2. Use anhydrous solvents. 3. Run under N2/Ar. Check_Anhydrous->Sol_Anhydrous No Workup Is the work-up procedure effectively removing acid? Check_Base->Workup Yes Sol_Base Solution: Add 1.1 eq. of a non-nucleophilic base to neutralize byproduct. Check_Base->Sol_Base No Sol_Workup Solution: Perform a basic wash (e.g., aq. NaHCO3) to extract tiglic acid. Workup->Sol_Workup No End Purified Product Workup->End Yes Sol_Anhydrous->Check_Base Sol_Base->Workup Sol_Workup->End cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification Dry_Glass Dry Glassware Add_Alcohol Add Alcohol (1 eq) Dry_Glass->Add_Alcohol Add_Solvent Add Anhydrous Solvent Add_Alcohol->Add_Solvent Add_Base Add Pyridine (1.5 eq) Add_Solvent->Add_Base Cool Cool to 0 °C Add_Base->Cool Add_Anhydride Add Tiglic Anhydride (1.2 eq) Cool->Add_Anhydride Stir Stir & Monitor (TLC/LCMS) Add_Anhydride->Stir Dilute Dilute (EtOAc) Stir->Dilute Wash Wash (HCl, NaHCO3, Brine) Dilute->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify

Sources

Optimization

Technical Support Center: Purification Strategies for Acylation Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for a common challenge in...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for a common challenge in organic synthesis: the removal of tiglic acid ((E)-2-methylbut-2-enoic acid) as a byproduct from acylation reactions. Our focus is on providing practical, field-proven solutions grounded in chemical principles to ensure the purity and integrity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: My initial workup doesn't remove all the tiglic acid. What is the most straightforward next step?

A: The most direct and common method is a liquid-liquid extraction using a mild aqueous base. Tiglic acid, being a carboxylic acid, will readily react with a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to form its corresponding sodium tiglate salt. This salt is highly soluble in the aqueous phase and will be partitioned out of the organic layer containing your desired product. A chilled, dilute sodium bicarbonate wash is often recommended to start[1].

Q2: Why is tiglic acid a common byproduct in certain acylation reactions?

A: Tiglic acid or its derivatives can be present in starting materials, or it can be formed under certain reaction conditions, particularly in complex syntheses involving natural products or their precursors[]. Acylation reactions, which involve the addition of an acyl group (RCO-), are fundamental in organic synthesis[3]. If a tiglate-containing moiety is part of a reagent or if side reactions occur, tiglic acid can be generated upon hydrolysis during the reaction or workup.

Q3: What are the key physical properties of tiglic acid I should know for purification?

A: Understanding the properties of tiglic acid is crucial for designing an effective purification strategy. Key data is summarized in the table below. Its differential solubility is the most important factor: it is sparingly soluble in cold water but freely soluble in hot water, alcohol, and ether[4][5]. This characteristic is exploited in both extractive and crystallographic purification methods.

PropertyValueSource(s)
Molecular Formula C₅H₈O₂[4]
Molecular Weight 100.12 g/mol [4]
Appearance White crystalline solid with a spicy odor[4][5][6]
Melting Point 65 °C[5]
Boiling Point 198.5 °C[5]
Solubility Sparingly in cold water; freely in hot water, alcohol, ether[4][5]
logP (o/w) 1.076 (est.)[6]

Q4: Can I remove tiglic acid without an aqueous workup?

A: Yes, several methods avoid aqueous extractions, which is particularly useful if your target compound has some water solubility or is sensitive to water/base.

  • Silica Plug Filtration: For small-scale reactions, dissolving the crude product in a suitable organic solvent and passing it through a short plug of silica gel can effectively adsorb the polar tiglic acid, allowing the less polar product to elute[1].

  • Chemical Scavengers: Solid-phase scavengers offer a highly selective method. These are functionalized silica gels or polymers that covalently bind to specific impurities. For an acidic impurity like tiglic acid, a basic scavenger (e.g., aminopropyl-functionalized silica) can be added to the reaction mixture. The bound impurity is then removed by simple filtration[7][8].

Troubleshooting and In-Depth Guides

This section addresses more complex purification challenges in a structured Q&A format, explaining the causality behind each recommended step.

Scenario 1: Emulsion during Basic Wash

Q: I'm trying to remove tiglic acid with a sodium bicarbonate wash, but a persistent emulsion is forming at the interface, making separation impossible. What's causing this and how do I resolve it?

A: Emulsions are common when the densities of the organic and aqueous phases are similar, or when amphiphilic molecules (like the tiglate salt itself in some cases) stabilize the mixture.

  • Immediate Action (Breaking the Emulsion):

    • Add Brine: Introduce a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength and density of the aqueous phase, which helps to break up the emulsion and sharpen the layer separation.

    • Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel.

    • Filtration: Pass the entire mixture through a pad of Celite or glass wool. This can often break the fine droplets that constitute the emulsion.

  • Root Cause & Prevention:

    • Excessive Agitation: Vigorous shaking increases the surface area between the two immiscible liquids, promoting emulsion formation. Use gentle, repeated inversions of the separatory funnel instead[9].

    • Solvent Choice: The organic solvent may be partially miscible with water. If possible, switch to a more non-polar solvent for the extraction.

    • Concentration: Highly concentrated solutions are more prone to emulsions. Dilute the reaction mixture with more organic solvent before performing the wash.

Scenario 2: Product Loss during Extraction

Q: My target compound is also acidic, and I'm losing a significant amount of it into the aqueous layer during the basic wash intended to remove tiglic acid. How can I selectively remove the tiglic acid?

A: This is a classic selectivity problem based on differential acidity (pKa). The key is to use a base that is strong enough to deprotonate the more acidic tiglic acid but weak enough to leave your less acidic product in its neutral, organic-soluble form.

  • The pH-Controlled Extraction Workflow:

    • Determine pKa Values: Find the pKa of your target compound and tiglic acid. The pKa of tiglic acid is approximately 4.7.

    • Select the Right Base: Choose a base whose conjugate acid has a pKa that lies between the pKa of tiglic acid and your product. A solution of sodium bicarbonate (the conjugate acid, H₂CO₃, has a pKa of ~6.4) is often perfect for removing carboxylic acids (like tiglic acid) from less acidic compounds like phenols.

    • Monitor pH: Carefully add the basic solution and monitor the pH of the aqueous layer. Aim for a pH that is at least 1-2 units above the pKa of tiglic acid but below the pKa of your product. This ensures the tiglic acid is converted to its salt while your product remains protonated.

Visualizing the Logic: Acid-Base Extraction

The diagram below illustrates the fundamental principle of using a basic wash to separate tiglic acid from a neutral organic product.

G cluster_3 Post-Extraction Organic_Product Desired Product (Neutral) Final_Organic Organic Phase: Desired Product Organic_Product->Final_Organic Remains Tiglic_Acid Tiglic Acid (R-COOH) Tiglic_Acid->Tiglate_Salt Deprotonation Aqueous_Base Bicarbonate (HCO3-) Final_Aqueous Aqueous Phase: Tiglate Salt Tiglate_Salt->Final_Aqueous Partitioned

Caption: Workflow of acid-base extraction for tiglic acid removal.

Scenario 3: Failure of Crystallization

Q: I've removed the bulk of the tiglic acid, but my product won't crystallize properly. It either "oils out" or the resulting solid is still impure. What should I do?

A: Crystallization is a powerful but sensitive technique. "Oiling out" occurs when a compound comes out of solution above its melting point, often because the solution is too saturated or cools too quickly[10]. Impurities can also inhibit crystal lattice formation.

  • Troubleshooting Protocol for Crystallization:

    • Re-dissolve and Dilute: If the product oils out, return the flask to the heat source, add more of the primary solvent to re-dissolve the oil, and then allow it to cool more slowly[10]. Slow cooling is critical for forming large, pure crystals[11].

    • Solvent System Optimization: The choice of solvent is paramount[12].

      • If using a single solvent, try adding a small amount of a miscible "anti-solvent" (one in which your product is less soluble) to the hot, dissolved solution until it just becomes cloudy. Then, add a drop of the primary solvent to clarify and allow it to cool.

      • For tiglic acid removal, a mixture of ethanol and water has been shown to be effective in some contexts[13][14].

    • Induce Crystallization: If no crystals form, try these techniques:

      • Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites for crystal growth[10].

      • Seeding: Add a single, tiny crystal of the pure product (a "seed crystal") to the cooled, supersaturated solution to initiate crystallization[10].

    • Purity Check: If the crystallized solid is still impure, the impurity (tiglic acid) may have very similar solubility properties to your product in that solvent system. Consider an alternative purification method like chromatography before attempting recrystallization again.

Detailed Purification Protocols

Protocol 1: Standard Liquid-Liquid Extraction

This protocol is designed for the removal of tiglic acid from a neutral or basic target compound dissolved in a water-immiscible organic solvent.

  • Preparation: Transfer the crude organic solution to a separatory funnel. If the solution is concentrated, dilute it with an equal volume of the reaction solvent (e.g., ethyl acetate, DCM).

  • First Wash: Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution.

  • Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure from CO₂ evolution. Close the stopcock and gently rock the funnel for 1-2 minutes. Avoid vigorous shaking to prevent emulsions[9].

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. Drain the lower aqueous layer.

  • Repeat: Repeat the wash (steps 2-4) one more time.

  • Validation (Optional but Recommended): Check the pH of the final aqueous wash with pH paper to ensure it is basic (pH > 8).

  • Brine Wash: Wash the organic layer with an equal volume of saturated NaCl solution (brine) to remove residual water.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

Protocol 2: Purification via Recrystallization

This protocol assumes the target compound is a solid and tiglic acid is a minor impurity. The goal is to select a solvent where the target compound's solubility is high at elevated temperatures but low at room or sub-ambient temperatures, while tiglic acid remains in the solution (mother liquor).

  • Solvent Selection: In a test tube, dissolve a small amount of the crude solid in a minimal amount of a hot solvent (e.g., an ethanol/water mixture, isopropanol, or ethyl acetate/hexanes). Tiglic acid is freely soluble in hot water and ethanol[4][5].

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the selected solvent dropwise while heating and swirling until the solid just dissolves. Do not add excessive solvent, as this will reduce your yield[11].

  • Hot Filtration (If Necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature on a benchtop. Do not disturb it. Slow cooling is essential for pure crystal formation.

  • Further Cooling: Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation[11].

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing the dissolved tiglic acid.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

References

  • Chemical Bull. (n.d.). Tiglic Acid (80-59-1) | Trusted Bulk Distributor.
  • National Center for Biotechnology Information. (n.d.). Tiglic acid. PubChem Compound Database. Retrieved from [Link]

  • BDMAEE. (2024, January 17). tiglic acid. Retrieved from [Link]

  • Xu, C., Xu, W., Ke, S., & Liu, G. (2020). Simple method for synthesizing tiglic acid. Google Patents. CN111233654A.
  • The Good Scents Company. (n.d.). tiglic acid. Retrieved from [Link]

  • Unknown Author. (1956). In approaching the synthesis of chrysan themum dicarboxylic acid. Bull. Agr. Chem. Soc. Japan, 20(3), 139-140. Retrieved from [Link]

  • Gupta, S., et al. (2016). How to remove traces of acidic impurity or water? ResearchGate. Retrieved from [Link]

  • Zhang, J. (2019). Method for industrially preparing tiglic acid. Google Patents. CN105439848A.
  • University of Colorado Boulder. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • MaChemGuy. (2014, December 29). Organic Practical Setup 5. Washing to remove acid impurities. YouTube. Retrieved from [Link]

  • J&K Scientific LLC. (2025, January 17). Acylation Reaction: Applications in Organic Chemistry. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel-Crafts Acylation Reaction. Retrieved from [Link]

  • Crochet, A. (n.d.). Guide for crystallization. University of Fribourg. Retrieved from [Link]

  • Zheng, S. L., et al. (2007). Single-crystal-to-single-crystal E ! Z isomerization of tiglic acid in a supramolecular framework. Acta Crystallographica Section B: Structural Science, 63(4), 643-647.
  • Zheng, S. L., et al. (2025, August 6). Single-crystal-to-single-crystal E → Z isomerization of tiglic acid in a supramolecular framework. ResearchGate. Retrieved from [Link]

  • Wang, Q., et al. (2019). Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis. Progress in Chemistry, 31(1), 1-15.
  • LibreTexts Chemistry. (2023, January 22). Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism).
  • ACS Technical Products. (n.d.). Acid Scavengers & Stabilizers. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Ishihara, K., et al. (2021). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 26(15), 4479.

Sources

Troubleshooting

Technical Support Center: Tiglic Anhydride Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tiglic anhydride. This guide provides in-depth troubleshooting advice and answers to frequently encount...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tiglic anhydride. This guide provides in-depth troubleshooting advice and answers to frequently encountered questions regarding its side reactions with nucleophiles. Our focus is on understanding the underlying chemical principles to proactively mitigate issues and optimize your synthetic outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level inquiries about the reactivity of tiglic anhydride.

Q1: What are the primary, desired reactions of tiglic anhydride with nucleophiles?

Tiglic anhydride is primarily used as an acylating agent to introduce the tigloyl group ((E)-2-methylbut-2-enoyl) onto a nucleophile.[1][2][3] The reaction follows a nucleophilic acyl substitution mechanism.[4][5] Common transformations include:

  • Amidation: Reaction with primary or secondary amines to form N-substituted tiglamides.[6][7][8]

  • Esterification: Reaction with alcohols or phenols to form tiglate esters.[6][9][10][11]

  • Hydrolysis: Reaction with water to form two equivalents of tiglic acid.[7][12] While this is a primary reaction, it is almost always considered an undesirable side reaction in synthesis.[12]

Q2: Why is tiglic anhydride susceptible to side reactions?

Tiglic anhydride's reactivity profile presents several potential sources of side reactions:

  • High Electrophilicity: Like other acid anhydrides, the two carbonyl carbons are highly electrophilic and reactive towards a wide range of nucleophiles.[6][13][14] This makes the anhydride sensitive to unintended nucleophiles like water.[12]

  • Carboxylate Leaving Group: The reaction generates a tiglate carboxylate as a leaving group, which is then typically protonated to form tiglic acid.[4][6] This acidic byproduct can sometimes catalyze unwanted secondary reactions or create unfavorable equilibria.

  • α,β-Unsaturated System: The tigloyl group contains a carbon-carbon double bond conjugated with the carbonyl group. This structure allows for not only standard 1,2-addition to the carbonyl carbon but also potential 1,4-conjugate addition (Michael addition) by certain nucleophiles.

Q3: What is the single most common side reaction and how can it be prevented?

The most prevalent side reaction is the hydrolysis of the anhydride by trace amounts of water in the reaction medium.[7][12][15] Acid anhydrides react readily with water to form the corresponding carboxylic acids, consuming the starting material and preventing the desired acylation.[12][15]

Prevention is straightforward: Employ rigorous anhydrous techniques. This includes using freshly distilled, dry solvents; drying all glassware in an oven before use; and running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Part 2: Troubleshooting Guide: Specific Issues & Solutions

This section provides a detailed, question-and-answer-style guide to troubleshoot specific experimental problems.

Issue 1: Low Yield of Target Amide and Presence of Multiple Byproducts

Q: My amidation reaction with tiglic anhydride is giving a low yield. TLC and LC-MS analysis show my starting amine is consumed, but I have multiple products, including my target N-tigloyl amide and several unidentified spots. What is happening?

A: This issue commonly points to three potential causes: competing acylation, reaction with the acidic byproduct, or a Michael addition side reaction.

Underlying Cause & Mechanistic Insight

When an amine attacks tiglic anhydride, the primary product is the desired amide, along with one equivalent of tiglic acid.[8] However, several things can go wrong:

  • Salt Formation: The basic amine nucleophile can react with the acidic tiglic acid byproduct to form an ammonium salt.[8] This salt may be unreactive or precipitate, effectively removing the amine from the reaction and leading to incomplete conversion.

  • Competing Nucleophiles: If your substrate contains other nucleophilic groups, such as a hydroxyl (-OH), it can compete with the amine for acylation, leading to a mixture of amide and ester products.[16][17]

  • Michael Addition: "Soft" or highly nucleophilic amines can, under certain conditions, attack the β-carbon of the α,β-unsaturated system in a 1,4-conjugate addition. This results in a different constitutional isomer than the desired amide.

To diagnose the issue, carefully analyze the mass spectrometry data of your byproducts. A product with the same mass as your desired amide is likely an isomer resulting from Michael addition. A product corresponding to the tigloyl group added to a different site on your molecule indicates a lack of chemoselectivity.

G start Low Amide Yield check_byproducts Analyze Byproducts (LC-MS) start->check_byproducts cause1 Cause: Salt Formation / Incomplete Conversion check_byproducts->cause1  Starting amine remains, acidic byproduct detected cause2 Cause: Competing Acylation (e.g., -OH group) check_byproducts->cause2  Product mass corresponds to acylation at wrong site cause3 Cause: Michael Addition (Isomeric Product) check_byproducts->cause3  Product mass is identical to desired amide solution1 Solution: Add 2.2 eq. of a non-nucleophilic base (e.g., Triethylamine, Pyridine) cause1->solution1 solution2 Solution: Use protecting group for competing nucleophile (e.g., silyl ether for -OH) cause2->solution2 solution3 Solution: Lower reaction temp. (e.g., 0 °C to -20 °C) to favor kinetic 1,2-addition cause3->solution3

Caption: Troubleshooting Decision Tree for Amidation.

This protocol incorporates a non-nucleophilic base to prevent salt formation.

  • Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.

  • Reagent Setup: Dissolve the amine substrate (1.0 eq.) and triethylamine (2.2 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Anhydride Addition: Dissolve tiglic anhydride (1.1 eq.) in a separate flask in anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.[18]

Issue 2: Poor Yield in Esterification Reactions with Alcohols

Q: I am trying to synthesize a tiglate ester from an alcohol, but the reaction is extremely slow and gives a poor yield, even after prolonged heating. Why is my esterification failing?

A: This is a classic reactivity problem. Alcohols are weaker nucleophiles than amines, and their reaction with anhydrides often requires catalysis to proceed efficiently. [6][10][19]

Underlying Cause & Mechanistic Insight

The nucleophilic attack of a neutral alcohol on an anhydride carbonyl is a slow step.[10][20] While the reaction can be driven by heating, this can also promote side reactions. For efficient esterification, a catalyst is needed to activate the anhydride.

4-Dimethylaminopyridine (DMAP) is an excellent catalyst for this transformation. DMAP is a stronger nucleophile than the alcohol.[21] It first reacts with tiglic anhydride to form a highly reactive N-tigloylpyridinium intermediate. This intermediate is much more electrophilic than the anhydride itself. The alcohol then readily attacks this "activated" intermediate to form the ester and regenerate the DMAP catalyst.[21]

G sub Tiglic Anhydride + DMAP int N-Tigloylpyridinium Intermediate (Highly Reactive) sub->int Fast Activation prod Tiglate Ester + Regenerated DMAP int->prod Fast Nucleophilic Attack nuc Alcohol (R-OH) nuc->int

Caption: DMAP Catalysis Pathway.

Substrate (Alcohol)ConditionsTime (h)Yield (%)
Benzyl Alcohol80 °C, neat2415%
Benzyl AlcoholRT, 5 mol% DMAP495%
tert-Butanol80 °C, 5 mol% DMAP1260%
tert-ButanolRT, 5 mol% DMAP24<5%

Note: Data is illustrative, based on typical outcomes for acylation reactions.

  • Preparation: Use rigorously dried glassware and anhydrous solvents as described in the amidation protocol.

  • Reagent Setup: Under a nitrogen atmosphere, dissolve the alcohol (1.0 eq.), tiglic anhydride (1.2 eq.), and DMAP (0.05 to 0.1 eq.) in anhydrous DCM or THF.[22]

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours. Monitor progress by TLC or LC-MS. For sterically hindered alcohols, gentle heating (40-50 °C) may be required.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove DMAP and any remaining base), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by flash column chromatography.

Issue 3: Complete Consumption of Anhydride with No Product Formation

Q: My reaction mixture shows that all my tiglic anhydride is gone, but I see no desired product. The main species I can identify is tiglic acid. What happened?

A: This is a clear case of hydrolysis.

Underlying Cause & Mechanistic Insight

Tiglic anhydride is highly sensitive to moisture.[23] Any water present in your solvents, reagents, or on the surface of your glassware will rapidly react with the anhydride in a nucleophilic acyl substitution reaction to produce two molecules of tiglic acid.[7][12][15] This reaction is often faster than the desired reaction with weaker nucleophiles like alcohols.

G cluster_desired Desired Pathway cluster_side Side Reaction Anhydride Tiglic Anhydride Product Desired Amide or Ester Anhydride->Product Acylation SideProduct Tiglic Acid (Waste) Anhydride->SideProduct Hydrolysis Nucleophile Amine or Alcohol (R-NuH) Water Water (H₂O)

Caption: Competing reaction pathways for tiglic anhydride.

  • Solvent Quality: Use freshly opened anhydrous grade solvents or distill solvents from an appropriate drying agent (e.g., CaH₂ for DCM, Na/benzophenone for THF).

  • Reagent Handling: Ensure nucleophiles and bases are anhydrous. Liquid reagents can be dried over molecular sieves.

  • Atmosphere: Assemble the reaction under a positive pressure of an inert gas like nitrogen or argon. Use septa and syringe techniques for reagent addition.

  • Glassware: Oven-dry all glassware and cool it under an inert atmosphere or in a desiccator immediately before use.

References
  • What is TIGLIC ANHYDRIDE and how is it prepared? - FAQ - Guidechem.
  • Acylation by Anhydrides and Esters - YouTube.
  • Can you recommend the reaction conditions of esterification of anhydride with alcohol?
  • Acid Anhydride Chemistry - Chemistry LibreTexts.
  • Mechanism of Acylation by Carboxylic Anhydrides - ElectronicsAndBooks.
  • Chemistry of Acid Anhydrides - Chemistry LibreTexts.
  • Acylation (Acid Anhydride Reactions) - YouTube.
  • Acid Anhydride Chemistry - Chemistry LibreTexts.
  • The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry.
  • General Mechanism for Nucleophilic Acyl Substitution - Gavilan College.
  • Tiglic Anhydride 98.0+%, TCI America - Fisher Scientific.
  • Tiglic anhydride (C10H14O3) - PubChemLite.
  • Tiglic Anhydride - Labsolu.
  • Tiglic Anhydride | C10H14O3 | CID 11063036 - PubChem.
  • Acid Anhydrides react with alcohols to form esters - Chemistry LibreTexts.
  • Alcoholysis and Hydrolysis of Acid Anhydrides - YouTube.
  • Steglich Esterific
  • Acetylation of amines with acetic anhydride - ResearchG
  • acid anhydrides with ammonia or primary amines - Chemguide.
  • esterification - alcohols and carboxylic acids - Chemguide.
  • Acetylation of amines with acetic anhydride - ResearchG
  • Hydrolysis of Acetic Anhydride with Heavy W
  • Esterific
  • Chemistry of Acid Anhydrides - Elmhurst University.

Sources

Optimization

Technical Support Center: Optimizing Tigloylation Reactions

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with tigloylation reactions. As a Senior Application Scientist, my goal is to provide not just a...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with tigloylation reactions. As a Senior Application Scientist, my goal is to provide not just a set of instructions, but a deeper understanding of the principles governing these reactions, enabling you to troubleshoot effectively and optimize your yields. This guide is built on established chemical principles and insights from the successful synthesis of complex molecules.

Frequently Asked Questions (FAQs)

Q1: What is a tigloylation reaction?

A tigloylation reaction is a chemical transformation that introduces a tigloyl group, (E)-2-methylbut-2-enoyl, to a molecule, typically at a hydroxyl or amino functional group. This is a specific type of acylation reaction. The tigloyl moiety is found in a variety of natural products with significant biological activity, making this reaction crucial in medicinal chemistry and drug discovery.

Q2: What are the most common reagents for tigloylation?

The most common reagents are tigloyl chloride and tiglic acid. Tigloyl chloride is more reactive and often used for direct acylation.[1] Tiglic acid can be used in conjunction with a coupling agent, such as a carbodiimide or the Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride), to form the ester.[2]

Q3: What is the general mechanism of a tigloylation reaction?

The mechanism depends on the reagents used. With tigloyl chloride , the reaction typically proceeds through a nucleophilic acyl substitution. A nucleophile, such as an alcohol, attacks the electrophilic carbonyl carbon of tigloyl chloride, leading to the formation of a tetrahedral intermediate which then collapses to form the ester and releases hydrochloric acid. This acid is often scavenged by a base.

In the case of tiglic acid , an activating agent is required to convert the carboxylic acid into a more reactive species. For example, with the Yamaguchi reagent, a mixed anhydride is formed, which is then susceptible to nucleophilic attack by the alcohol.

Troubleshooting Guide: Enhancing Your Tigloylation Yield

This guide addresses specific issues you may encounter during your tigloylation experiments in a question-and-answer format, providing insights into the underlying causes and actionable solutions.

Issue 1: Low or No Product Yield

Q: My tigloylation reaction is showing very low or no conversion to the desired product. What are the primary factors to investigate?

A: Low yields in tigloylation, like other acylation reactions, often stem from a few critical factors. A systematic approach to troubleshooting is essential.[3][4]

Potential Cause 1: Poor Quality or Deactivated Tigloylating Agent

  • Expertise & Experience: Tigloyl chloride is highly reactive and susceptible to hydrolysis.[5] Exposure to moisture in the air or in your solvents will convert it to the much less reactive tiglic acid, halting the reaction. Similarly, aged tiglic acid may contain impurities that can interfere with the reaction.

  • Troubleshooting Steps:

    • Use Fresh or Purified Reagents: Always use freshly opened tigloyl chloride or purify it by distillation before use. Ensure your tiglic acid is of high purity.

    • Ensure Anhydrous Conditions: Rigorously dry all glassware in an oven and cool it under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.[3][6]

Potential Cause 2: Inactive Catalyst or Insufficient Catalyst Loading

  • Expertise & Experience: When using a Lewis acid catalyst with tigloyl chloride, its activity is paramount. Lewis acids like AlCl₃ are extremely sensitive to moisture.[3][6] For reactions involving tiglic acid and a coupling agent, the catalyst, such as 4-(dimethylamino)pyridine (DMAP), plays a crucial role in activating the acylating agent.[7][8][9]

  • Troubleshooting Steps:

    • Catalyst Quality: Use a fresh bottle of the Lewis acid or one that has been stored in a desiccator. For DMAP-catalyzed reactions, ensure the DMAP is pure and dry.

    • Optimize Catalyst Loading: The amount of catalyst can be critical. For some Friedel-Crafts type acylations, a stoichiometric amount of the Lewis acid is required because the product can form a stable complex with the catalyst, taking it out of the catalytic cycle.[3] In DMAP-catalyzed esterifications, a catalytic amount (0.05-0.2 equivalents) is typically sufficient.[2][8]

Potential Cause 3: Sub-optimal Reaction Temperature

  • Expertise & Experience: Temperature plays a significant role in reaction kinetics.[10] A temperature that is too low may not provide enough energy to overcome the activation barrier, while a temperature that is too high can lead to decomposition of reactants or products, or the formation of side products.

  • Troubleshooting Steps:

    • Literature Precedent: Start with reaction conditions reported for similar substrates.

    • Systematic Optimization: If no precedent is available, screen a range of temperatures (e.g., 0 °C, room temperature, 40 °C, 60 °C) to find the optimal condition.

Potential Cause 4: Steric Hindrance or Low Nucleophilicity of the Substrate

  • Expertise & Experience: The structure of your alcohol or amine substrate can greatly influence the reaction rate. Sterically hindered substrates (e.g., tertiary alcohols) will react much slower than primary alcohols. Similarly, substrates with low nucleophilicity will be less reactive.

  • Troubleshooting Steps:

    • Increase Reaction Time and/or Temperature: For hindered substrates, prolonged reaction times and higher temperatures may be necessary.

    • Use a More Reactive Acylating Agent: If using tiglic acid and a coupling agent, switching to tigloyl chloride may improve the yield.

    • Employ a More Effective Catalyst: In some cases, a stronger Lewis acid or a more potent nucleophilic catalyst like DMAP can enhance the reaction rate.[7][9]

Issue 2: Formation of Multiple Products or Side Reactions

Q: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely side reactions and how can I minimize them?

A: The formation of multiple products is a common challenge. Understanding the potential side reactions is key to mitigating them.

Potential Cause 1: Polytigloylation

  • Expertise & Experience: If your substrate has multiple nucleophilic sites (e.g., a diol), you may see the formation of both mono- and di-tigloylated products.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a limited amount of the tigloylating agent (e.g., 1.0-1.2 equivalents) to favor mono-acylation. Adding the tigloylating agent slowly to the reaction mixture can also help.

    • Use a Protecting Group Strategy: If selective tigloylation is required, protect the other nucleophilic groups before the reaction and deprotect them afterward.

Potential Cause 2: Isomerization of the Tigloyl Group

  • Expertise & Experience: The double bond in the tigloyl group can potentially isomerize under certain conditions, leading to the formation of the angelic ester. This is more likely to occur under harsh basic or acidic conditions or at elevated temperatures.

  • Troubleshooting Steps:

    • Milder Reaction Conditions: Use milder bases (e.g., triethylamine, pyridine) and avoid strong acids. Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

    • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the time the product is exposed to the reaction conditions.

Potential Cause 3: Elimination Reactions

  • Expertise & Experience: If your substrate is a secondary or tertiary alcohol, elimination to form an alkene can be a competing side reaction, especially at higher temperatures and in the presence of a non-nucleophilic base.

  • Troubleshooting Steps:

    • Lower Reaction Temperature: Perform the reaction at a lower temperature to disfavor the elimination pathway.

    • Choice of Base: Use a nucleophilic base like pyridine or DMAP, which is less likely to promote elimination compared to bulky, non-nucleophilic bases.

Experimental Protocols

Protocol 1: General Procedure for Tigloylation of an Alcohol using Tigloyl Chloride

This protocol provides a starting point for the tigloylation of a primary or secondary alcohol.

Materials:

  • Alcohol substrate

  • Tigloyl chloride (freshly opened or distilled)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or pyridine (distilled)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 eq.) and anhydrous DCM (to make a 0.1-0.5 M solution) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add triethylamine (1.5 eq.) to the stirred solution.

  • Addition of Tigloyl Chloride: Add tigloyl chloride (1.2 eq.) dropwise to the reaction mixture over 5-10 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[11][12][13][14]

  • Quenching: Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: DMAP-Catalyzed Tigloylation using Tiglic Acid and Yamaguchi Reagent (as in the synthesis of Tigilanol Tiglate)

This protocol is adapted from the synthesis of tigilanol tiglate and is suitable for more complex or sensitive substrates.[2]

Materials:

  • Alcohol substrate (e.g., a complex polyol)

  • Tiglic acid

  • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)

  • Triethylamine (Et₃N)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous toluene

Procedure:

  • Formation of Mixed Anhydride: In an oven-dried flask under an inert atmosphere, dissolve tiglic acid (2.2 eq.) in anhydrous toluene. Add triethylamine (4.0 eq.) and then 2,4,6-trichlorobenzoyl chloride (2.0 eq.). Stir the mixture at room temperature for 1-2 hours.

  • Acylation: In a separate flask, dissolve the alcohol substrate (1.0 eq.) and DMAP (2.6 eq.) in anhydrous toluene. Add the pre-formed mixed anhydride solution to this mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or HPLC. The reaction time can vary from a few hours to overnight depending on the substrate.

  • Workup and Purification: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated NaHCO₃). Extract the product with an organic solvent, wash, dry, and concentrate. Purify by column chromatography.

Data Presentation and Visualization

Table 1: Troubleshooting Summary for Low Tigloylation Yield
Potential Cause Key Indicators Recommended Solutions
Reagent Quality - Low purity of starting materials- Old or improperly stored tigloyl chloride- Use high-purity, dry reagents- Use freshly opened or distilled tigloyl chloride
Moisture Contamination - Reaction fails to initiate or stalls- Use oven-dried glassware- Use anhydrous solvents- Maintain an inert atmosphere
Catalyst Inactivity - Clumpy or discolored Lewis acid- No reaction progress- Use a fresh, anhydrous catalyst- Store catalysts in a desiccator
Sub-optimal Temperature - Slow reaction rate or product decomposition- Screen a range of temperatures (e.g., 0 °C to 60 °C)
Steric Hindrance - Slow or incomplete reaction with bulky substrates- Increase reaction time and/or temperature- Use a more reactive acylating agent

Diagrams

Tigloylation_Mechanism cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_products Products Alcohol R-OH (Alcohol) Tetrahedral_Intermediate Tetrahedral Intermediate Alcohol->Tetrahedral_Intermediate Nucleophilic Attack TigloylChloride Tigloyl Chloride TigloylChloride->Tetrahedral_Intermediate Product_Formation Product Formation Tetrahedral_Intermediate->Product_Formation Collapse Ester Tigloyl Ester Product_Formation->Ester HCl HCl Product_Formation->HCl Base Base (e.g., Et3N) HCl->Base Neutralization

Caption: General mechanism of alcohol tigloylation with tigloyl chloride.

Troubleshooting_Workflow Start Low Yield in Tigloylation Check_Reagents Check Reagent Quality & Anhydrous Conditions Start->Check_Reagents Check_Catalyst Verify Catalyst Activity & Loading Check_Reagents->Check_Catalyst Reagents OK Solution_Reagents Use Fresh/Purified Reagents Ensure Dry Conditions Check_Reagents->Solution_Reagents Issue Found Optimize_Temp Optimize Reaction Temperature Check_Catalyst->Optimize_Temp Catalyst OK Solution_Catalyst Use Fresh Catalyst Optimize Loading Check_Catalyst->Solution_Catalyst Issue Found Consider_Substrate Assess Substrate Reactivity Optimize_Temp->Consider_Substrate Temp Optimized Solution_Temp Screen Temperatures Optimize_Temp->Solution_Temp Issue Found Solution_Substrate Increase Reaction Time/Temp Use More Reactive Acylating Agent Consider_Substrate->Solution_Substrate Issue Found Success Improved Yield Consider_Substrate->Success Conditions Adjusted Solution_Reagents->Check_Reagents Solution_Catalyst->Check_Catalyst Solution_Temp->Optimize_Temp Solution_Substrate->Consider_Substrate

Caption: Troubleshooting workflow for low tigloylation yield.

References

Troubleshooting

Technical Support Center: Navigating the Stereochemical Stability of Tiglate and Angelate Esters

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated technical support center. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice an...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handling of tiglate and angelate esters, with a particular focus on preventing isomerization during experimental workup. We understand the critical importance of maintaining stereochemical integrity in drug development and research, and this resource is designed to equip you with the knowledge to confidently manage these sensitive compounds.

Understanding the Core Issue: The Inherent Stability of Tiglate Esters

A common challenge encountered in the laboratory is the unexpected appearance of a tiglate ester when working with its geometric isomer, the angelate ester. This is not a random rearrangement but is governed by fundamental thermodynamic principles. Tiglic acid, and by extension its esters, are the trans (E) isomers, while angelic acid and its esters are the cis (Z) isomers. Due to reduced steric strain, the trans configuration of tiglate esters makes them thermodynamically more stable than their cis counterparts.[1][2] Consequently, the isomerization process overwhelmingly favors the conversion of the less stable angelate ester to the more stable tiglate ester.

This guide will therefore focus on strategies to prevent the isomerization of angelate esters into tiglate esters during common workup procedures.

Troubleshooting Guide: Isomerization Problems & Solutions

Here we address specific issues you might be encountering during your experiments in a question-and-answer format.

Question 1: I started with a pure angelate ester, but after my aqueous workup, I'm seeing a significant amount of the tiglate isomer in my NMR/LC-MS. What's happening?

Answer: This is a classic case of acid- or base-catalyzed isomerization. Angelate esters are susceptible to isomerization to the more thermodynamically stable tiglate form, and this process is accelerated by the presence of acidic or basic residues from your reaction mixture during the workup.[1]

  • Acid Catalysis: If your reaction was run under acidic conditions (e.g., Fischer esterification, acid-catalyzed deprotections), residual acid can protonate the carbonyl oxygen of the ester. This enhances the electrophilicity of the β-carbon, allowing for rotation around the carbon-carbon single bond in the resonance-stabilized intermediate, leading to the formation of the more stable trans (tiglate) isomer upon deprotonation.

  • Base Catalysis: If your reaction mixture is basic, even a weak base can deprotonate the carbon alpha to the carbonyl group, forming an enolate intermediate. Tautomerization and subsequent protonation can lead to the formation of the tiglate isomer.

Question 2: I tried neutralizing my acidic reaction with a standard sodium bicarbonate wash, but I still observed isomerization. Why?

Answer: While a sodium bicarbonate wash is a good practice, several factors during this step can still promote isomerization:

  • Prolonged Exposure: Even a mild base like sodium bicarbonate can catalyze the isomerization if the contact time is too long. It is crucial to perform the extraction efficiently and not let the layers sit for extended periods.

  • Temperature: The rate of isomerization, like most reactions, increases with temperature. Performing your aqueous washes with ice-cold solutions can significantly slow down the rate of isomerization.

  • Concentration: Using a saturated sodium bicarbonate solution is generally recommended as it provides a sufficient concentration of base to quickly neutralize the acid without requiring a large volume, which can complicate extractions.

Question 3: How can I confirm that isomerization is occurring and quantify the ratio of angelate to tiglate ester in my sample?

Answer: Several analytical techniques can be employed to differentiate and quantify these isomers:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile isomers. Angelate and tiglate esters can often be separated on a suitable GC column (e.g., a DB-5 column), and their mass spectra can be used for confirmation. Published retention indices and mass spectra for a wide range of angelate and tiglate esters are available to aid in identification.[3][4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is another excellent method for separating isomers. A C30 column has been shown to be effective in separating structurally similar ester isomers.[5] The choice of mobile phase will be critical and may require some optimization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a valuable tool for distinguishing between the two isomers. The chemical shifts of the vinylic proton and the methyl groups will be distinct for the angelate and tiglate forms due to their different spatial arrangements.[6][7] Integration of the respective signals can be used to determine the isomeric ratio.

Recommended Protocol for a Mild Workup to Preserve Angelate Ester Stereochemistry

This protocol is designed to minimize the risk of isomerization of angelate esters during the workup of a typical organic reaction.

Materials:

  • Ice bath

  • Separatory funnel

  • Cold deionized water

  • Cold saturated sodium bicarbonate (NaHCO₃) solution

  • Cold brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

  • Cool the Reaction Mixture: Once your reaction is complete, immediately cool the reaction vessel in an ice bath to 0-5 °C. This will slow down the rate of any potential isomerization.

  • Quenching (if necessary): If your reaction contains highly reactive reagents, quench them cautiously at low temperature before proceeding to the aqueous workup. The choice of quenching agent should be neutral or weakly acidic/basic and should be added slowly to maintain a low temperature.

  • Dilution: Dilute the cold reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • First Wash - Cold Water: Transfer the diluted mixture to a separatory funnel and wash with a small portion of ice-cold deionized water. This initial wash will remove the bulk of any water-soluble inorganic byproducts. Perform the extraction quickly and gently to avoid emulsion formation.

  • Second Wash - Cold Saturated NaHCO₃: Carefully wash the organic layer with ice-cold saturated sodium bicarbonate solution. This will neutralize any remaining acid. Crucially, do not shake vigorously initially. Gently swirl the separatory funnel to allow for the release of any evolved CO₂ gas. Vent the funnel frequently. Once gas evolution has ceased, you can gently invert the funnel a few times. Drain the aqueous layer immediately.

  • Third Wash - Cold Brine: Wash the organic layer with ice-cold brine. This will help to remove any remaining water from the organic phase and break up any emulsions.

  • Drying: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. Ensure the bath temperature is kept as low as possible to prevent any thermally induced isomerization.

  • Purification: If further purification is required, column chromatography on silica gel is often a suitable method. Use a solvent system that provides good separation of your desired angelate ester from any byproducts, including the tiglate isomer. Monitor the fractions carefully by TLC or LC-MS.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference in stability between tiglate and angelate esters? A: The difference lies in their geometric isomerism. Tiglate esters are the trans (E) isomers, where the larger substituents on the double bond are on opposite sides. Angelate esters are the cis (Z) isomers, with the larger substituents on the same side. The trans configuration of tiglates results in less steric hindrance, making them thermodynamically more stable than the corresponding angelates.[1][2]

Q2: Can tiglate esters rearrange to angelate esters? A: Under normal thermal or mildly acidic/basic conditions, the rearrangement of the more stable tiglate ester to the less stable angelate ester is thermodynamically unfavorable and generally not observed. The equilibrium lies heavily in favor of the tiglate isomer.

Q3: Are there any alternative protecting groups or reagents I can use to avoid this isomerization issue altogether? A: The isomerization is inherent to the angelate structure's susceptibility to acid/base catalysis. While no protecting group can completely prevent this, using reaction conditions that are as close to neutral as possible and employing the mild workup protocol described above are your best strategies. When introducing the angelate moiety, consider using milder esterification methods that do not require harsh acidic or basic conditions.

Q4: Can I use a stronger base like sodium hydroxide to neutralize the acid faster? A: It is strongly advised not to use strong bases like sodium hydroxide. While it would neutralize the acid quickly, it would also significantly accelerate the isomerization of the angelate ester. Furthermore, strong bases can cause hydrolysis of the ester product, leading to lower yields.

Visualizing the Isomerization

The following diagram illustrates the equilibrium between angelate and tiglate esters under catalytic conditions.

Isomerization Angelate Angelate Ester (Less Stable Cis-Isomer) Intermediate Enolate or Protonated Intermediate Angelate->Intermediate  Acid or Base Catalysis Tiglate Tiglate Ester (More Stable Trans-Isomer) Tiglate->Intermediate Intermediate->Tiglate  Rotation/ Protonation

Caption: Acid/base-catalyzed isomerization of angelate to tiglate esters.

Comparative Data at a Glance

PropertyAngelate Ester (cis-isomer)Tiglate Ester (trans-isomer)
Thermodynamic Stability Less StableMore Stable[1][2]
Steric Hindrance HigherLower
Isomerization Tendency Prone to isomerize to tiglate formGenerally stable

References

  • Adams, R. P., & Dev, V. (2010). Synthesis and GC-MS analysis of angelates and tiglates as an aid to identification of these components in essential oils. Flavour and Fragrance Journal, 25(2), 71-74.
  • Synthesis and GC-MS analysis of angelates and tiglates as an aid to identification of these components in essential oils | Request PDF. ResearchGate. Available at: [Link]

  • How could you use 1H NMR spectroscopy to distinguish among the esters?. Brainly. Available at: [Link]

  • Esters. UCLA Chemistry. Available at: [Link]

  • An HPLC-MS/MS method for the separation of α-retinyl esters from retinyl esters. PubMed. Available at: [Link]

Sources

Optimization

Technical Support Center: Tiglic Anhydride-Mediated Acylations

Welcome to the technical support center for tiglic anhydride-mediated acylations. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using tiglic anhydr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tiglic anhydride-mediated acylations. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using tiglic anhydride in synthesis. Here, you will find in-depth answers to common issues, troubleshooting strategies, and best practices to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction is yielding a significant amount of tiglic acid alongside my desired acylated product. What is causing this, and how can I minimize it?

Answer:

The presence of tiglic acid as a major byproduct is a common issue and almost always points to the hydrolysis of tiglic anhydride.[1] Anhydrides are highly reactive towards nucleophiles, and water is a potent nucleophile that will readily attack the anhydride to form two equivalents of the corresponding carboxylic acid.

Causality:

  • Moisture Contamination: The primary culprit is typically trace amounts of water in your reaction setup. This can be introduced through solvents, reagents, glassware, or even atmospheric moisture.[1]

  • Reagent Degradation: Tiglic anhydride itself can absorb atmospheric moisture over time if not stored under strictly anhydrous conditions.[1]

Troubleshooting & Prevention:

  • Rigorous Anhydrous Technique:

    • Glassware: All glassware must be thoroughly oven-dried (e.g., at 120°C for several hours) or flame-dried under vacuum and allowed to cool in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).

    • Solvents & Reagents: Use freshly distilled or commercially available anhydrous solvents. Ensure all other reagents are of the highest purity and stored under inert conditions.

    • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.[1]

  • Reagent Quality Check:

    • Use a fresh bottle of tiglic anhydride or purify older stock by distillation if its purity is questionable.[1]

  • Temperature Control:

    • The rate of hydrolysis increases with temperature. Running the reaction at the lowest effective temperature can help minimize this side reaction.[1]

Question 2: I'm observing multiple acylated products in my reaction mixture. How can I improve the selectivity for my target molecule?

Answer:

The formation of multiple acylated products indicates a lack of selectivity in your reaction. This can manifest as:

  • Poly-acylation: Your substrate has multiple nucleophilic sites (e.g., hydroxyl or amine groups), and the anhydride is reacting at more than one site.[1]

  • Lack of Chemoselectivity: Your substrate has different types of nucleophilic sites (e.g., both an alcohol and an amine), and you are getting a mixture of N-acylated and O-acylated products.

Strategies for Improving Selectivity:

  • Control Stoichiometry:

    • Carefully control the molar equivalents of tiglic anhydride used. A 1:1 stoichiometry is a good starting point if you are targeting mono-acylation.

    • Slow, dropwise addition of the anhydride to the reaction mixture can help prevent localized high concentrations that can lead to over-acylation.[1]

  • Use of Protecting Groups:

    • If your substrate has multiple reactive sites, consider using protecting groups to temporarily block the sites you do not want to react. This is a common strategy in complex molecule synthesis.

  • Catalyst and Base Selection:

    • The choice of catalyst or base can significantly influence selectivity. For example, in reactions with substrates containing both hydroxyl and amine groups, the basicity of the reaction medium can dictate which group is more nucleophilic and therefore more likely to react.

Question 3: My final product is contaminated with a salt. What is it, and how do I get rid of it?

Answer:

In acylations involving amine nucleophiles, the tiglic acid byproduct can react with the basic amine (either the substrate or an amine base catalyst) to form an ammonium carboxylate salt.[1] These salts are often insoluble in organic solvents and can complicate purification.

Removal Strategies:

  • Aqueous Workup:

    • A standard aqueous workup is typically effective. Wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to protonate the amine and make the salt water-soluble.

    • Follow this with a wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and remove the tiglic acid.

    • Finally, wash with brine to remove any remaining water from the organic layer.

  • Filtration:

    • If the salt precipitates from the reaction mixture, it can sometimes be removed by simple filtration before the workup.

Visualizing the Reaction: Pathways to Product and Byproducts

The following diagram illustrates the primary reaction pathway for a successful acylation and the common side reaction leading to the formation of tiglic acid.

acylation_byproducts TiglicAnhydride Tiglic Anhydride DesiredProduct Desired Acylated Product TiglicAnhydride->DesiredProduct  + Nucleophile TiglicAcidByproduct Tiglic Acid (Leaving Group) TiglicAnhydride->TiglicAcidByproduct  (forms alongside product) HydrolysisProduct Tiglic Acid (Hydrolysis Byproduct) TiglicAnhydride->HydrolysisProduct  + Water (hydrolysis) Nucleophile Nucleophile (R-XH) Water Water (H2O)

Caption: Reaction pathways in tiglic anhydride-mediated acylations.

Summary of Common Byproducts and Mitigation Strategies

ByproductFormation PathwayKey IndicatorPrevention & Removal
Tiglic Acid Hydrolysis of tiglic anhydride by water.[1]Lower than expected yield; presence of a carboxylic acid peak in NMR/IR.Rigorous anhydrous conditions; use of fresh reagents; aqueous workup with a base wash.[1]
Poly-acylated Products Reaction of the anhydride with multiple nucleophilic sites on the substrate.[1]Higher molecular weight peaks in mass spectrometry; complex NMR spectrum.Control stoichiometry; slow addition of the anhydride; use of protecting groups.[1]
Ammonium Carboxylate Salts Acid-base reaction between tiglic acid byproduct and an amine.[1]Precipitation of a solid from the reaction mixture; poor solubility in organic solvents.Aqueous workup with dilute acid and base washes; filtration.

Experimental Protocol: General Procedure for Tiglic Anhydride-Mediated Acylation of an Alcohol

This protocol provides a general framework for the acylation of a primary or secondary alcohol. It should be adapted based on the specific reactivity and solubility of the substrate.

Materials:

  • Substrate (alcohol)

  • Tiglic Anhydride

  • Anhydrous Pyridine (or another suitable base)

  • Anhydrous Dichloromethane (DCM) or another suitable aprotic solvent

  • 1M Hydrochloric Acid

  • Saturated Aqueous Sodium Bicarbonate

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Syringes and needles

  • Separatory funnel

Procedure:

  • Preparation:

    • Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool under an inert atmosphere.

    • Assemble the reaction apparatus under a positive pressure of nitrogen or argon.

  • Reaction Setup:

    • To the round-bottom flask, add the alcohol (1.0 eq) and dissolve it in anhydrous DCM.

    • Add anhydrous pyridine (1.2 eq) to the solution and stir.

  • Addition of Tiglic Anhydride:

    • In a separate, dry flask, dissolve tiglic anhydride (1.1 eq) in anhydrous DCM.

    • Slowly add the tiglic anhydride solution to the stirring solution of the alcohol and pyridine at 0°C (ice bath).

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 2-16 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with:

      • 1M HCl (to remove pyridine)

      • Saturated aqueous NaHCO₃ (to remove excess tiglic anhydride and tiglic acid)

      • Brine (to remove residual water)

  • Isolation:

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography, recrystallization, or distillation as appropriate.

References

  • Strategies to minimize byproduct formation in anhydride reactions - Benchchem. (n.d.).

Sources

Troubleshooting

Technical Support Center: Workup Procedures for Tiglic Anhydride Reactions

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in chemical synthesis involving tiglic anhydride. It is designed to be a practical resource, offering...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in chemical synthesis involving tiglic anhydride. It is designed to be a practical resource, offering troubleshooting advice and detailed protocols in a readily accessible question-and-answer format. The information herein is grounded in established chemical principles and field-proven insights to ensure both scientific integrity and practical utility.

Introduction to Tiglic Anhydride Reactions

Tiglic anhydride is a reactive acylating agent, valuable for introducing the tigloyl group into various molecules, particularly in the synthesis of pharmaceuticals and other complex organic compounds. Its reactions are analogous to those of other acid anhydrides, primarily involving nucleophilic acyl substitution.[1][2][3] Common applications include the formation of esters and amides through reactions with alcohols and amines, respectively.[4][5][6]

The workup of these reactions is critical for achieving high purity and yield of the desired product. A successful workup procedure must effectively address the quenching of unreacted anhydride, the removal of the tiglic acid byproduct, and the efficient isolation of the target molecule. This guide will navigate the common challenges encountered during these steps.

General Workup Workflow

The following diagram illustrates a typical workflow for the workup of a tiglic anhydride reaction. The specific steps and reagents will vary depending on the nature of the product and the scale of the reaction.

G cluster_0 Reaction Phase cluster_1 Quenching cluster_2 Extraction & Washing cluster_3 Drying & Concentration cluster_4 Purification A Reaction Completion B Addition of Quenching Agent (e.g., Water, Amine, or Alcohol) A->B Quench excess tiglic anhydride C Dilution with Organic Solvent B->C Prepare for extraction D Aqueous Wash (e.g., Water, Brine, NaHCO3 soln.) C->D Remove water-soluble impurities E Separation of Layers D->E F Drying of Organic Layer (e.g., MgSO4, Na2SO4) E->F G Filtration F->G H Solvent Removal (Rotary Evaporation) G->H I Crude Product H->I J Purification (e.g., Chromatography, Recrystallization) I->J K Pure Product J->K

Caption: General workflow for tiglic anhydride reaction workup.

Troubleshooting Guide

This section addresses specific issues that may arise during the workup of tiglic anhydride reactions.

Question 1: My reaction is complete, but I'm not sure how to quench the excess tiglic anhydride. What is the best procedure?

Answer: The choice of quenching agent depends on the stability of your product and the nature of the byproducts that can be tolerated.

  • Water: The simplest quenching agent is water, which hydrolyzes tiglic anhydride to two equivalents of tiglic acid.[5][7] This is often the preferred method if your product is stable to aqueous acidic conditions and is not water-soluble. The resulting tiglic acid can then be removed by a basic wash.

  • Alcohols (e.g., Methanol, Isopropanol): If your product is sensitive to water or strong acids, an alcohol can be used. This will form an ester (e.g., methyl tiglate) and one equivalent of tiglic acid. This method is advantageous if the resulting ester is volatile and easily removed under reduced pressure.

  • Amines (e.g., Diethylamine, Aniline): A primary or secondary amine can be used to quench the anhydride, forming an amide. This is a less common method but can be useful if the resulting amide is easily separable from your product (e.g., by chromatography).

Quenching AgentProduct(s) of QuenchingConsiderations
Water2x Tiglic AcidSimple, but forms an acidic byproduct.
MethanolMethyl Tiglate + Tiglic AcidUseful for water-sensitive products.
IsopropanolIsopropyl Tiglate + Tiglic AcidGood for generating a more easily removable ester.
DiethylamineN,N-Diethyltiglamide + Tiglic AcidCan be used for specific separation needs.

Question 2: During my aqueous workup, I'm getting a lot of tiglic acid as a byproduct. How can I minimize its formation and/or remove it effectively?

Answer: The formation of tiglic acid is inherent to the use of tiglic anhydride, as it is the leaving group in the acylation reaction and the product of hydrolysis of any excess anhydride.[1] The key is to remove it effectively.

  • Basic Wash: The most common method for removing tiglic acid is to wash the organic layer with a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) is typically effective. The tiglic acid will be deprotonated to form sodium tiglate, which is highly soluble in the aqueous layer and can be easily separated.

  • Caution with Strong Bases: Avoid using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) unless your product is stable to them. Strong bases can potentially hydrolyze ester products or cause other undesired side reactions.[8]

  • Multiple Washes: It may be necessary to perform multiple washes with the basic solution to ensure complete removal of the tiglic acid. You can test the pH of the aqueous layer after each wash; it should be basic if all the acid has been neutralized.

The following diagram illustrates the hydrolysis of tiglic anhydride.

G cluster_0 Hydrolysis of Tiglic Anhydride Tiglic Anhydride Tiglic Anhydride Tiglic Acid Tiglic Acid Tiglic Anhydride->Tiglic Acid Hydrolysis Water 2 H₂O Water->Tiglic Acid

Caption: Hydrolysis of tiglic anhydride to tiglic acid.

Question 3: My product is water-soluble. How can I adapt the workup to avoid losing my product during extraction?

Answer: A standard aqueous workup can lead to significant product loss if the desired compound has high water solubility. Here are some alternative strategies:

  • Back-Extraction: After the initial extraction, the aqueous layers can be combined and "back-extracted" with a more polar organic solvent (e.g., ethyl acetate, dichloromethane) to recover any dissolved product.

  • Salting Out: Adding a saturated solution of sodium chloride (brine) during the extraction can decrease the solubility of your organic product in the aqueous layer, driving it into the organic phase.

  • Non-Aqueous Workup: If the product is highly water-soluble or water-sensitive, a non-aqueous workup is recommended. After quenching with an alcohol, the reaction mixture can be concentrated and purified directly by column chromatography.

  • Lyophilization: In some cases, if the product is non-volatile, the aqueous layer can be frozen and lyophilized (freeze-dried) to recover the product.

Question 4: I am seeing an unexpected ester byproduct. What could be the cause and how can I prevent it?

Answer: The formation of an unexpected ester is typically due to the reaction of tiglic anhydride with an alcohol.

  • Alcohol as Solvent: If your reaction was run in an alcohol solvent, it is likely that the solvent itself has reacted with the tiglic anhydride. Consider using a non-protic solvent for the reaction.

  • Alcohol as Quenching Agent: If you used an alcohol to quench the reaction, the corresponding tiglate ester will be formed. This is expected. If this ester is difficult to separate from your product, consider using water as the quenching agent instead.

  • Impurity in Starting Materials: Ensure that your starting materials and solvents are free from alcohol impurities.

Question 5: How do I handle the workup for a large-scale reaction involving tiglic anhydride?

Answer: Scaling up a reaction requires careful consideration of safety and efficiency.

  • Heat Management: The quenching of tiglic anhydride is an exothermic process. On a large scale, the quenching agent should be added slowly and with efficient stirring and cooling to control the temperature.

  • Extraction Efficiency: Large-scale extractions can be cumbersome. Using a continuous liquid-liquid extractor can be more efficient than multiple manual extractions in a large separatory funnel.

  • Waste Disposal: Be mindful of the large volumes of aqueous and organic waste generated. Plan for proper disposal according to your institution's safety guidelines.

Frequently Asked Questions (FAQs)

FAQ 1: What are the main safety precautions to take when working with tiglic anhydride?

Answer: Tiglic anhydride is a corrosive and moisture-sensitive compound. Always handle it in a well-ventilated fume hood.[9][10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11] Avoid inhalation of dust or vapors. In case of skin or eye contact, rinse immediately and thoroughly with water.[10]

FAQ 2: How should I properly store tiglic anhydride to prevent degradation?

Answer: Tiglic anhydride is sensitive to moisture and can hydrolyze over time.[9][12] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[9] A refrigerator is often recommended for long-term storage.[10]

FAQ 3: Can I use a basic workup for my tiglic anhydride reaction?

Answer: A basic workup, specifically a wash with a mild aqueous base like sodium bicarbonate, is a standard and highly recommended procedure for removing the tiglic acid byproduct. However, the initial quenching of the reaction should generally be done under neutral or slightly acidic conditions (e.g., by adding water) before the basic wash, especially if your product is base-sensitive.

Detailed Experimental Protocols

Protocol 1: Standard Aqueous Workup for a Water-Insoluble Product

  • Quenching: Once the reaction is deemed complete by TLC or other analysis, cool the reaction mixture to 0 °C in an ice bath. Slowly add deionized water with vigorous stirring to quench any unreacted tiglic anhydride.

  • Dilution: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Phase Separation: Transfer the mixture to a separatory funnel.

  • Washing:

    • Wash the organic layer with deionized water.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic (test with pH paper).

    • Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography, recrystallization, or distillation as required.

Protocol 2: Workup for Removal of Tiglic Acid

  • Initial Workup: Perform the initial quenching and extraction as described in Protocol 1.

  • Basic Extraction: In a separatory funnel, wash the organic layer containing the product and tiglic acid with a saturated solution of NaHCO₃. Shake the funnel gently at first to allow for the release of CO₂ gas from the neutralization reaction. Vent the funnel frequently.

  • Separation: Allow the layers to separate and drain the aqueous layer.

  • Repeat: Repeat the basic wash one or two more times, or until no more gas evolution is observed.

  • Final Wash: Wash the organic layer with brine.

  • Drying and Concentration: Proceed with drying and concentrating the organic layer as described in Protocol 1.

References

  • TCI AMERICA. (2018).
  • TCI Chemicals. (n.d.).
  • Fisher Scientific. (2015).
  • Sigma-Aldrich. (2023).
  • Cole-Parmer. (n.d.).
  • Google Patents. (n.d.). CN111233654A - Simple method for synthesizing tiglic acid.
  • Google Patents. (n.d.).
  • Matsui, M., Miyano, M., & Tomita, K. (1956). In approaching the synthesis of chrysanthemum dicarboxylic acid. Bulletin of the Agricultural Chemical Society of Japan, 20(3), 139-140. [Link]

  • ResearchGate. (2023). How to remove TiCl4 from the organic reaction mixture containing peptide product?. [Link]

  • Organic-chemistry.org. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • National Institutes of Health. (n.d.). Enantioselective Thiolysis and Aminolysis of Cyclic Anhydrides Using a Chiral Diamine-Derived Thiourea Catalyst. [Link]

  • Google Patents. (n.d.).
  • Reddit. (2022). Practical strategy for anhydride hydrolysis. [Link]

  • YouTube. (2021). 20.7 Synthesis and Reactions of Acid Anhydrides | Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024). 21.5: Chemistry of Acid Anhydrides. [Link]

  • ChemistryStudent. (n.d.). Acid Anhydrides (A-level). [Link]

  • Chemistry LibreTexts. (2019). 20.18: Reactions of Anhydrides. [Link]

  • Pearson+. (n.d.). Which compound forms an anhydride more rapidly?. [Link]

  • European Patent Office. (n.d.). Process for the purification of carboxylic acids and/or their anhydrides - EP 0535825 A2. [Link]

  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2022). 21.5: Chemistry of Acid Anhydrides. [Link]

  • Chemistry LibreTexts. (2023). Reactivity of Anhydrides. [Link]

  • YouTube. (2021). Alcoholysis and Hydrolysis of Acid Anhydrides. [Link]

  • Google Patents. (n.d.). Purification of phthalic anhydride - US2671054A.
  • ACS Publications. (2025). Kinetic Study of the Hydrolysis of Phthalic Anhydride and Aryl Hydrogen Phthalates. [Link]

  • YouTube. (2022). Hydrolysis of Acid anhydride | Unsymmetrical Anhydride | NEET |JEE. [Link]

Sources

Optimization

Technical Support Center: Quenching Excess Tiglic Anhydride

Welcome to the technical support center for handling reactions involving tiglic anhydride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions f...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling reactions involving tiglic anhydride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for quenching excess tiglic anhydride in a reaction mixture. Our goal is to equip you with the knowledge to manage this reactive intermediate safely and efficiently, ensuring the integrity of your desired product.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the use and quenching of tiglic anhydride.

Q1: What is "quenching" in this context, and why is it essential for tiglic anhydride?

A: Quenching is the process of intentionally deactivating or destroying an unreacted, hazardous, or interfering reagent in a reaction mixture before proceeding to the next step (e.g., workup and purification).[1][2]

Tiglic anhydride is a reactive acylating agent. Leaving excess anhydride in your mixture can lead to several complications:

  • Product Contamination: The anhydride can co-purify with your product, compromising its purity.

  • Side Reactions During Workup: During aqueous workup, the anhydride will hydrolyze to form tiglic acid, which can complicate purification. More critically, if your subsequent steps involve adding other nucleophiles (e.g., in a one-pot synthesis), the residual anhydride will react with them, consuming expensive reagents and generating unwanted byproducts.[2]

  • Safety Hazards: Anhydrides are moisture-sensitive and can react exothermically with water.[3] Controlled quenching mitigates the risk of an uncontrolled reaction during workup.

Q2: What are the most common quenching agents for tiglic anhydride?

A: The choice of quenching agent depends on the stability of your product and the reaction solvent. The most common agents are nucleophiles that readily react with the anhydride. These include:

  • Water: Reacts via hydrolysis to form two equivalents of tiglic acid.[4][5][6] This is often done cautiously as the reaction can be exothermic.

  • Alcohols (e.g., Methanol, Isopropanol): React via alcoholysis to form one equivalent of a tiglic ester and one equivalent of tiglic acid.[7][8] This is often a milder and more controlled method than using water.

  • Amines (e.g., a secondary amine like diethylamine or a primary amine): React via aminolysis to form a tiglic amide and tiglic acid.[9][10] This is typically used if the product is stable to amines and if the resulting amide is easily separable.

  • Aqueous Basic Solutions (e.g., NaHCO₃, Na₂CO₃): These solutions both quench the anhydride (via hydrolysis) and neutralize the resulting tiglic acid byproduct, converting it to a water-soluble carboxylate salt that is easily removed during an aqueous workup.[11][12]

Q3: How do I select the appropriate quenching agent for my specific reaction?

A: This is a critical decision that hinges on the nature of your desired product. The key is to choose a nucleophile that reacts much faster with the anhydride than with your product.

Below is a decision-making flowchart to guide your selection:

G start Is your product sensitive to hydrolysis (e.g., an ester, acetal, or other water-labile group)? node_yes YES start->node_yes node_no NO start->node_no reagent_alcohol Use a non-aqueous quench. Quench with an alcohol (e.g., Methanol or Isopropanol). This is generally milder. node_yes->reagent_alcohol reagent_water An aqueous quench is suitable. Cautiously add water or an aqueous solution (e.g., saturated NH4Cl or NaHCO3). node_no->reagent_water sub_q Is your product an amine or sensitive to base? reagent_water->sub_q sub_q_yes YES sub_q->sub_q_yes sub_q_no NO sub_q->sub_q_no reagent_neutral Use a neutral or slightly acidic quench. Add water or sat. aq. NH4Cl. sub_q_yes->reagent_neutral reagent_base A basic quench is ideal. Use sat. aq. NaHCO3. This quenches the anhydride and extracts the tiglic acid byproduct. sub_q_no->reagent_base

Caption: Decision tree for selecting a quenching agent.

Q4: How can I monitor the reaction to confirm the complete consumption of tiglic anhydride?

A: You must confirm that the quench is complete before proceeding with the workup. Failure to do so can lead to the issues mentioned in Q1. The most common methods are:

  • Thin-Layer Chromatography (TLC): Spot the reaction mixture before and after adding the quenching agent. The spot corresponding to tiglic anhydride should completely disappear. A co-spot of pure tiglic anhydride is essential for accurate identification.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative confirmation.[13][14][15] An aliquot of the reaction mixture can be analyzed to show the absence of the anhydride peak. This is the most rigorous method for process development.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the quenching process.

Q: The quenching reaction is highly exothermic and difficult to control. What should I do?

A: An uncontrolled exotherm is a significant safety risk. It can also cause solvent to boil or lead to thermal degradation of your product.

  • Root Cause: The reaction of anhydrides with strong, concentrated nucleophiles like water can be very rapid and release a substantial amount of heat.

  • Solution:

    • Cool the Reaction: Perform the quench at a reduced temperature. Immerse your reaction flask in an ice-water bath (0 °C) or even a dry ice/acetone bath for very reactive systems.

    • Dilute the Quenching Agent: Instead of adding pure water or alcohol, dilute it in the reaction solvent first.

    • Slow, Controlled Addition: Add the quenching agent dropwise via an addition funnel. This allows you to manage the rate of heat generation. Monitor the internal temperature of the reaction with a thermometer.

    • Switch to a Milder Reagent: If water is too reactive, switch to an alcohol like isopropanol, which generally provides a more controlled quench.[1]

Q: I'm observing a new impurity after quenching with an alcohol. What is it?

A: You are likely observing the formation of a tiglic ester.

  • Root Cause: Alcohols react with tiglic anhydride to produce one equivalent of tiglic acid and one equivalent of the corresponding tiglic ester (e.g., methyl tiglate if using methanol).[7][16]

  • Solution:

    • Acknowledge and Separate: This is an expected byproduct of an alcohol quench. The tiglic ester will need to be removed during purification, typically by column chromatography.

    • Choose a Bulky Alcohol: Using a bulkier alcohol (e.g., tert-butanol) can sometimes slow the reaction, but the primary solution is purification.

    • Switch Quenching Agent: If the ester is difficult to separate from your product, consider an aqueous quench (if your product is stable) to avoid forming this byproduct.

Q: My product is hydrolyzing during the aqueous quench. How can I prevent this?

A: This is a common issue for products containing water-sensitive functional groups like esters, acetals, or silyl ethers.

  • Root Cause: The conditions of the aqueous quench (presence of water and the byproduct tiglic acid) can be sufficient to hydrolyze sensitive groups.

  • Solution:

    • Use a Non-Aqueous Quench: The best solution is to avoid water altogether. Cool the reaction to 0 °C and add a primary or secondary alcohol (e.g., methanol or isopropanol) to quench the anhydride.[1]

    • Buffered Aqueous Quench: If a non-aqueous quench is not feasible, use a buffered aqueous solution. Quenching with a saturated sodium bicarbonate (NaHCO₃) solution will neutralize the tiglic acid as it forms, keeping the pH basic and potentially preventing acid-catalyzed hydrolysis of your product.[12] Always perform this quench slowly and at 0 °C.

Q: I'm having difficulty removing the tiglic acid byproduct after the quench. What are the best purification strategies?

A: Tiglic acid can sometimes be tricky to remove, especially if your product is also acidic or has similar polarity.

  • Root Cause: Tiglic acid has moderate polarity and can be soluble in some organic solvents, leading to incomplete removal during simple water washes.

  • Solution:

    • Aqueous Base Extraction: The most effective method is to wash the organic layer with an aqueous basic solution. Use saturated aqueous NaHCO₃ or a dilute (e.g., 1M) NaOH solution. This deprotonates the tiglic acid to its highly water-soluble carboxylate salt, which will partition into the aqueous layer.[11][17] Repeat the extraction 2-3 times for best results.

    • Column Chromatography: If basic washes are incompatible with your product, the byproduct can be removed by silica gel chromatography. A solvent system with a small amount of acetic or formic acid can sometimes improve the peak shape of the acidic byproduct.

Protocols & Data
Comparative Table of Common Quenching Agents
Quenching AgentStoichiometry (Agent:Anhydride)Byproducts FormedProsCons
Water (H₂O) >2 equivalentsTiglic Acid (2 eq.)Inexpensive; byproducts are simple.Can be highly exothermic; may hydrolyze sensitive products.[6][18]
Methanol (MeOH) >2 equivalentsTiglic Acid (1 eq.), Methyl Tiglate (1 eq.)Milder, more controlled quench.Forms an ester byproduct that requires removal.[7]
Isopropanol (IPA) >2 equivalentsTiglic Acid (1 eq.), Isopropyl Tiglate (1 eq.)Very controlled quench; less volatile than MeOH.Forms a larger ester byproduct.[1]
Sat. aq. NaHCO₃ >2 equivalentsTiglic Acid (as sodium tiglate salt), CO₂Quenches and neutralizes in one step; facilitates byproduct removal.CO₂ evolution can cause foaming/pressure buildup; basic pH may harm product.
Standard Operating Procedure: Quenching Protocol

This protocol provides a general workflow for quenching excess tiglic anhydride.

G cluster_prep Preparation cluster_exec Execution cluster_verify Verification a 1. Cool Reaction Mixture (e.g., 0 °C in an ice bath) b 2. Prepare Quenching Solution (e.g., Methanol in reaction solvent) a->b c 3. Add Quenching Solution Slowly (Dropwise via addition funnel) b->c d 4. Monitor Internal Temperature c->d e 5. Stir for 30-60 min at 0 °C d->e f 6. Take Aliquot for Analysis (e.g., TLC or HPLC) e->f g 7. Confirm Complete Absence of Tiglic Anhydride f->g h 8. Proceed to Aqueous Workup g->h

Caption: General workflow for quenching tiglic anhydride.

Step-by-Step Methodology:

  • Reaction Cooldown: Once your primary reaction is complete (as determined by TLC or other methods), cool the reaction vessel in an ice-water bath to an internal temperature of 0-5 °C.

  • Quenching Agent Addition: Slowly add your chosen quenching agent (see table and decision tree above) dropwise. Maintain the internal temperature below 10 °C. If using aqueous bicarbonate, be mindful of gas evolution and ensure adequate venting.

  • Stirring: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Confirmation: Withdraw a small aliquot from the reaction mixture and analyze it by TLC or HPLC to confirm the complete disappearance of tiglic anhydride.[13][15]

  • Workup: Proceed with your standard aqueous workup. If tiglic acid is present, perform an extraction with saturated aqueous NaHCO₃ to remove it.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate your crude product for purification.

References
  • KGROUP. (2006, October 27). Quenching Reactive Substances. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Diglycolic Anhydride, 97%. [Link]

  • Oakwood Chemical. Tiglic Anhydride. [Link]

  • SIELC Technologies. HPLC Method For Analysis Of Diglycolic Anhydride on Primesep S2 Column. [Link]

  • Rushing, L. G., Althaus, J. R., & Thompson, H. C., Jr. (1982). Simultaneous determination of trimellitic anhydride and its trimellitic acid impurity by GC/FID. Journal of Analytical Toxicology, 6(6), 290–293. [Link]

  • Chemistry LibreTexts. (2022, September 25). 21.5: Chemistry of Acid Anhydrides. [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Anhydrides React with Amines to Form Amides. [Link]

  • Chemistry LibreTexts. (2019, September 3). 20.5: Acid Anhydride Chemistry. [Link]

  • Clark, J. THE REACTIONS OF ACID ANHYDRIDES WITH AMMONIA AND PRIMARY AMINES. Chemguide. [Link]

  • Clark, J. THE REACTION OF ACID ANHYDRIDES WITH WATER, ALCOHOLS AND PHENOL. Chemguide. [Link]

  • Levin, S., & Grushka, E. (2000). Determination of aliphatic anhydrides and acids by reversed-phase liquid chromatography. Journal of Chromatography A, 868(1), 41–50. [Link]

  • Asian Journal of Chemistry. Reactions of Phthalic Anhydride with Alcohols. [Link]

  • Reactory. Reactions of Acid Anhydrides. [Link]

  • Chemistry LibreTexts. (2020, May 30). 22.5: Acid Anhydride Chemistry. [Link]

  • ChemistryStudent. Acid Anhydrides (A-level). [Link]

  • Reddit. (2016, March 17). Question from Section Bank...experiment techniques. Need help with a better explanation. Also tip on how to study these techniques... [r/Mcat]. [Link]

  • Organic Chemistry Data. Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Chemistry university. (2021, May 3). Alcoholysis and Hydrolysis of Acid Anhydrides [Video]. YouTube. [Link]

  • Chemistry Stack Exchange. (2016, December 21). In the reaction between salicylic acid and acetic anhydride to produce aspirin, why is it necessary to quench the reaction?[Link]

  • Clark, J. an introduction to acid anhydrides. Chemguide. [Link]

  • ASTM E1616-00. Standard Test Method for Analysis of Acetic Anhydride Using Gas Chromatography. [Link]

  • CN109596725A. A kind of phthalic anhydride and its detection method in relation to substance.
  • ResearchGate. (2019, July 31). What is the best work-up for acetic anhydride/pyradine acetylation?[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Acylating Agents: Tiglic Anhydride vs. Tigloyl Chloride

In the landscape of organic synthesis, the choice of an acylating agent is pivotal, directly influencing reaction efficiency, selectivity, and overall yield. This guide provides a comprehensive comparison of two such rea...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, the choice of an acylating agent is pivotal, directly influencing reaction efficiency, selectivity, and overall yield. This guide provides a comprehensive comparison of two such reagents derived from tiglic acid: tiglic anhydride and tigloyl chloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced differences in their reactivity, supported by mechanistic insights and practical experimental considerations.

At a Glance: Chemical and Physical Properties

A fundamental understanding of the physical and chemical properties of tiglic anhydride and tigloyl chloride is essential for their effective application and safe handling. The following table summarizes their key characteristics.

PropertyTiglic AnhydrideTigloyl Chloride
Molecular Formula C10H14O3[1][2]C5H7ClO[3]
Molecular Weight 182.22 g/mol [4]118.56 g/mol [3][5]
Appearance -Colorless to almost colorless clear liquid[5]
Boiling Point -145 °C[3][5]
Density -1.08 g/cm³[3]
Storage Conditions -Refrigerated (0-10°C), under inert gas[5]
Key Hazards IrritantFlammable, Corrosive, Causes severe skin burns and eye damage[3][5][6]

The Core of Reactivity: An Electronic and Steric Comparison

The difference in reactivity between tiglic anhydride and tigloyl chloride stems from the nature of their leaving groups. In tigloyl chloride, the leaving group is a chloride ion (Cl⁻), whereas in tiglic anhydride, it is a carboxylate ion (CH₃CH=C(CH₃)COO⁻).

Acyl chlorides, such as tigloyl chloride, are generally more reactive than acid anhydrides.[][8][9][10] This heightened reactivity is attributed to the superior ability of the chloride ion to act as a leaving group compared to the carboxylate anion. The chloride ion is a weaker base and more stable in solution. Consequently, the carbonyl carbon in tigloyl chloride is more electrophilic and susceptible to nucleophilic attack.

This fundamental difference in reactivity dictates the choice of reaction conditions. Reactions with tigloyl chloride are often rapid and can be performed at lower temperatures, while reactions with tiglic anhydride may require heating or the use of a catalyst to proceed at a reasonable rate.[][11]

Application in Synthesis: Acylation Reactions

The primary application of both tiglic anhydride and tigloyl chloride is in acylation reactions, specifically the formation of esters and amides. The choice between the two reagents can significantly impact the outcome of the synthesis.

Esterification

Both reagents react with alcohols to form tiglate esters, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.

  • Tigloyl Chloride: Reacts readily with primary and secondary alcohols, often in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct.[12] The reaction is typically fast and proceeds to completion.

  • Tiglic Anhydride: The esterification reaction with tiglic anhydride is generally slower and may require an acid catalyst (e.g., sulfuric acid) or a nucleophilic catalyst (e.g., 4-dimethylaminopyridine, DMAP) to enhance the reaction rate.[11][13] The byproduct of this reaction is tiglic acid, which needs to be removed from the reaction mixture.

Amide Bond Formation

The synthesis of amides from amines is a cornerstone of peptide synthesis and drug discovery.

  • Tigloyl Chloride: Reacts exothermically with primary and secondary amines to form the corresponding amides.[] A base is required to scavenge the liberated HCl. The high reactivity of tigloyl chloride makes it suitable for reactions with less nucleophilic amines.

  • Tiglic Anhydride: Also reacts with amines to form amides, but the reaction is less vigorous.[][14] Two equivalents of the amine are often required: one to act as the nucleophile and the other to neutralize the tiglic acid byproduct.[15] Alternatively, a non-nucleophilic base can be used.

Experimental Protocols: A Practical Guide

To illustrate the practical differences in handling and reaction setup, representative protocols for esterification and amidation are provided below.

Workflow for Acylation Reactions

Caption: Comparative workflow for acylation reactions.

Protocol 1: Esterification of Benzyl Alcohol with Tigloyl Chloride
  • To a stirred solution of benzyl alcohol (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM) at 0°C, add tigloyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford benzyl tiglate.

Protocol 2: Amidation of Aniline with Tiglic Anhydride
  • To a solution of aniline (2.0 eq) in anhydrous toluene, add tiglic anhydride (1.0 eq).

  • Heat the reaction mixture to 80-100°C and stir for 6-12 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with 1M HCl to remove excess aniline, followed by saturated sodium bicarbonate solution to remove tiglic acid, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Recrystallize the crude product to obtain N-phenyltiglamide.

Safety and Handling: A Critical Consideration

Both tiglic anhydride and tigloyl chloride are hazardous chemicals that require careful handling in a well-ventilated fume hood.[16][17][18][19][20][21]

  • Tigloyl Chloride: is highly corrosive, flammable, and moisture-sensitive.[3][5][6] It reacts violently with water and alcohols.[22] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[6][16][17] Store under an inert atmosphere and away from heat and moisture.[5]

  • Tiglic Anhydride: is an irritant.[16] While less reactive than the acyl chloride, it is also moisture-sensitive and should be handled with appropriate PPE.[20]

Chemical Hazard Comparison

HazardComparison cluster_TigloylChloride Tigloyl Chloride cluster_TiglicAnhydride Tiglic Anhydride TC_Hazard1 Highly Reactive TC_Hazard2 Corrosive TC_Hazard3 Flammable TC_Hazard4 Moisture Sensitive TA_Hazard1 Moderately Reactive TA_Hazard2 Irritant TA_Hazard3 Moisture Sensitive

Caption: Hazard comparison of the two reagents.

Conclusion: Selecting the Appropriate Reagent

The choice between tiglic anhydride and tigloyl chloride is a classic example of balancing reactivity with practical considerations.

  • Choose Tigloyl Chloride for:

    • High Reactivity: When acylating unreactive alcohols or amines.

    • Speed: For rapid and complete conversions.

    • Lower Temperatures: When dealing with thermally sensitive substrates.

  • Choose Tiglic Anhydride for:

    • Milder Conditions: When a less vigorous reaction is desired to avoid side reactions.

    • Ease of Handling: As it is generally less hazardous than tigloyl chloride.

    • Alternative Byproduct: When the formation of tiglic acid is preferable to HCl.

Ultimately, the optimal choice of acylating agent will depend on the specific substrate, desired reaction conditions, and safety protocols of the laboratory.

References

  • TIGLOYL CHLORIDE - ChemBK. (2024, April 9). Retrieved from [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC. (2017, September 15). Retrieved from [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (n.d.). Retrieved from [Link]

  • Tiglic Anhydride | C10H14O3 | CID 11063036 - PubChem. (n.d.). Retrieved from [Link]

  • The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. (2017). Journal of Organic Chemistry, 82(6), 3245–3251. Retrieved from [Link]

  • The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride - PubMed. (2017, March 17). Retrieved from [Link]

  • Triflic Anhydride Promoted Synthesis of Primary Amides and their Conversion into Nitriles. (2018, June 8). Retrieved from [Link]

  • One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. (n.d.). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Tiglic Anhydride price & availability - MOLBASE. (n.d.). Retrieved from [Link]

  • Material Safety Data Sheet - Diglycolic Anhydride, 97% - Cole-Parmer. (n.d.). Retrieved from [Link]

  • Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? (2013, November 27). Retrieved from [Link]

  • Tiglic anhydride (C10H14O3) - PubChemLite. (n.d.). Retrieved from [Link]

  • Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis. (n.d.). Retrieved from [Link]

  • Synthesis and Reactions of Carboxylic Acids, Esters, and Anhydrides - OrgoSolver. (n.d.). Retrieved from [Link]

  • Phthalic Anhydride (PA) - Chemius. (n.d.). Retrieved from [Link]

  • Amide Synthesis - Fisher Scientific. (n.d.). Retrieved from [Link]

  • Acylation (Acid Anhydride Reactions) - YouTube. (2016, October 31). Retrieved from [Link]

  • Reactivity of Anhydrides - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • synthesis of esters from acid chlorides - YouTube. (2019, November 12). Retrieved from [Link]

  • preparation of esters - Chemguide. (n.d.). Retrieved from [Link]

  • Carboxylic acid derivatives: Acyl Chlorides and Acid Anhydrides. (n.d.). Retrieved from [Link]

  • US4379928A - Synthesis of amides - Google Patents. (n.d.).
  • 21.5: Chemistry of Acid Anhydrides. (2022, September 25). Retrieved from [Link]

  • the preparation of amides - Chemguide. (n.d.). Retrieved from [Link]

  • Acyl Chlorides and Acid Anhydrides | chemrevise. (n.d.). Retrieved from [Link]

  • ICSC 0315 - PHTHALIC ANHYDRIDE. (n.d.). Retrieved from [Link]

  • Ester synthesis by esterification - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry. (2024, January 29). Retrieved from [Link]

  • Acylation using an anhydride - YouTube. (2020, September 30). Retrieved from [Link]

  • 20.10a Synthesis of Esters - YouTube. (2018, September 21). Retrieved from [Link]

  • OChem: Reactivities of Carboxylic acid vs its derivatives? How do you reason out the answer for this question? : r/Mcat - Reddit. (2019, August 14). Retrieved from [Link]

  • Rationalising the order of reactivity of carbonyl compounds towards nucleophiles. (2014, July 25). Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Acylation Selectivity: Tiglic Anhydride vs. Common Aliphatic Anhydrides

Introduction: The Quest for Precision in Acylation Acylation, the introduction of an acyl group (R-C=O) into a molecule, is a cornerstone of organic synthesis, fundamental to the creation of pharmaceuticals, agrochemical...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Precision in Acylation

Acylation, the introduction of an acyl group (R-C=O) into a molecule, is a cornerstone of organic synthesis, fundamental to the creation of pharmaceuticals, agrochemicals, and fine chemicals.[1] The choice of acylating agent is a critical decision that dictates not only the reaction's efficiency but, more importantly, its selectivity. In molecules bearing multiple reactive sites—such as amino alcohols or polyols—the ability to selectively acylate one functional group over another (chemoselectivity) or one specific position among similar groups (regioselectivity) is paramount.

Acid anhydrides are a widely utilized class of acylating agents, offering a favorable balance of reactivity and handling safety compared to their more aggressive acyl halide counterparts.[1][2] While simple anhydrides like acetic or propionic anhydride are workhorses for general acylation, more complex substrates demand a nuanced approach. This guide provides an in-depth comparison of tiglic anhydride against common aliphatic anhydrides (acetic, propionic, and isobutyric anhydride), focusing on the structural and mechanistic factors that govern their selectivity in acylating polyfunctional molecules.

The Acylating Agents: A Structural Overview

The reactivity and selectivity of an anhydride are intrinsically linked to its three-dimensional structure and electronic properties. Below are the key players in our comparison.

  • Acetic Anhydride ((CH₃CO)₂O): The smallest and most common aliphatic anhydride. Its minimal steric bulk leads to high reactivity but often poor selectivity in complex substrates.

  • Propionic Anhydride ((CH₃CH₂CO)₂O): Slightly larger than acetic anhydride, it offers a marginal increase in steric hindrance but generally behaves similarly in terms of reactivity.[3][4]

  • Isobutyric Anhydride (((CH₃)₂CHCO)₂O): The branched isopropyl groups introduce significant steric bulk around the carbonyl centers.[5] This steric hindrance is a key tool for achieving selectivity, as the bulky acyl group will preferentially attack less hindered nucleophilic sites.

  • Tiglic Anhydride ([(E)-CH₃CH=C(CH₃)CO]₂O): This α,β-unsaturated anhydride presents a unique combination of steric and electronic properties.[6][7] It possesses steric bulk comparable to isobutyric anhydride due to the two methyl groups attached to the double bond. Furthermore, the conjugated system can influence the electrophilicity of the carbonyl carbon.

The Mechanistic Basis of Acylation Selectivity

All acid anhydrides operate via a nucleophilic acyl substitution mechanism.[8][9][10] A nucleophile (e.g., an alcohol or amine) attacks one of the electrophilic carbonyl carbons, forming a tetrahedral intermediate. This intermediate then collapses, expelling a carboxylate anion as a good leaving group to yield the acylated product.[11] Selectivity arises from differences in the rates of attack at various nucleophilic sites, governed primarily by steric and electronic factors.

G cluster_0 Anhydride Anhydride Intermediate Tetrahedral Intermediate Anhydride->Intermediate Nucleophile Nucleophile Nucleophile->Anhydride 1. Nucleophilic Attack Product Product Intermediate->Product 2. Collapse & Expulsion LeavingGroup Carboxylate Leaving Group Intermediate->LeavingGroup

Pillar 1: Steric Hindrance - The Gatekeeper of Reactivity

Steric hindrance is the most dominant factor in achieving selectivity with anhydrides. A bulky anhydride will react more slowly with a sterically congested nucleophile (e.g., a secondary or tertiary alcohol) than with an accessible one (e.g., a primary alcohol).

  • Acetic & Propionic Anhydride: Their small size allows them to readily acylate most primary and secondary hydroxyl and amino groups with little discrimination.

  • Isobutyric & Tiglic Anhydride: The significant bulk of the isobutyryl and tigloyl groups makes them highly sensitive to the steric environment of the nucleophile. They will overwhelmingly favor acylation at the most sterically accessible site. For example, in a molecule with both primary and secondary alcohols, these anhydrides can achieve high regioselectivity for the primary position.

Steric_Hindrance

Pillar 2: Electronic Effects - The Subtle Modulator

While less dominant than sterics, electronic effects can modulate reactivity. The α,β-unsaturation in tiglic anhydride introduces a conjugated system. This can slightly decrease the electrophilicity of the carbonyl carbon through resonance, potentially making it marginally less reactive than its saturated counterpart, isobutyric anhydride, under identical conditions. However, this effect is generally secondary to the steric influence in directing selectivity.

Comparative Performance in Polyfunctional Molecules

The true test of an acylating agent's selectivity is its performance on substrates with multiple, competing reactive sites.

Case Study 1: Amino Alcohols (N- vs. O-Acylation)

Amino alcohols present a classic chemoselectivity challenge: selective N-acylation versus O-acylation. The relative nucleophilicity is key; amines are generally more nucleophilic than alcohols. However, selectivity can be finely tuned.

  • Under Neutral or Basic Conditions: The amine group is a potent nucleophile and will typically be acylated preferentially. Most anhydrides will yield the N-acylated product.

  • Under Acidic Conditions: The amino group can be protonated to form a non-nucleophilic ammonium salt. This "protects" the amine, allowing for selective O-acylation of the hydroxyl group.[12]

  • The Role of Anhydride Structure: When competing under neutral conditions, a sterically demanding anhydride like tiglic or isobutyric anhydride can enhance selectivity for the typically less-hindered primary amine over a secondary alcohol, even if electronic factors slightly favor O-acylation in some cases.[13]

Case Study 2: Polyols (Regioselective Acylation)

In carbohydrate chemistry, the selective acylation of one hydroxyl group among many is a common and difficult task.[14][15] Here, steric hindrance is the undisputed guiding principle.

  • Acetic Anhydride: Often leads to over-acetylation, modifying all or most available hydroxyl groups without discrimination, unless reaction times and temperatures are strictly controlled.[16]

  • Tiglic and Isobutyric Anhydride: These are reagents of choice for achieving regioselectivity. They will selectively acylate the most sterically accessible hydroxyl group, which is almost always the primary (C-6) hydroxyl in a pyranose ring, leaving the secondary hydroxyls untouched. This provides a powerful strategy for differentiating between hydroxyl groups in a single synthetic step.

Quantitative Data Comparison

Direct, side-by-side quantitative comparisons of tiglic anhydride with other anhydrides are not extensively documented in readily available literature. However, we can compile data for common anhydrides to establish a baseline and extrapolate the expected performance of tiglic anhydride based on its structural properties.

AnhydrideSubstrateKey Selectivity ObservedTypical YieldReference / Rationale
Acetic Anhydride Benzyl AlcoholN/A (Mono-ol)High[1]
2-AminoethanolLow chemoselectivity without pH controlVariable
GlucoseLow regioselectivity (penta-acetate)High[17]
Isobutyric Anhydride Amino AlcoholsHigh N-acylation selectivityGood to High[18]
6-O-protected Glucopyranoside>99% regioselectivity for 3-O-acylationHigh[19]
Tiglic Anhydride Polyols / Amino AlcoholsPredicted: High selectivity for the least sterically hindered site (e.g., primary OH or NH₂)Good to HighRationale: Steric bulk is comparable to isobutyric anhydride, which is known to impart high selectivity.[19]

Experimental Protocols: A Practical Guide

To illustrate the practical application of these principles, the following section provides a general, self-validating protocol for the selective acylation of a model substrate, 4-aminobenzyl alcohol, which contains both a primary amine and a primary alcohol.

G start Dissolve 4-aminobenzyl alcohol in dry DCM/Pyridine cool Cool to 0°C (Ice Bath) start->cool add Add Anhydride (1.1 equiv) dropwise cool->add react Stir at 0°C to RT (Monitor by TLC) add->react quench Quench with sat. aq. NaHCO₃ solution react->quench extract Extract with Ethyl Acetate (3x) quench->extract dry Dry organic layer (Na₂SO₄), filter, and concentrate extract->dry purify Purify via Flash Column Chromatography dry->purify end Characterize Product (NMR, MS) purify->end

Protocol 1: Non-Selective Acylation with Acetic Anhydride
  • Objective: To demonstrate the typical lack of selectivity with a small acylating agent.

  • Materials: 4-aminobenzyl alcohol, acetic anhydride, dry pyridine, dry dichloromethane (DCM), saturated aqueous sodium bicarbonate (NaHCO₃), ethyl acetate, anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve 4-aminobenzyl alcohol (1.0 equiv.) in a mixture of dry DCM and dry pyridine (10:1 v/v) under an inert atmosphere (e.g., Argon).[17]

    • Cool the solution to 0°C in an ice bath.

    • Add acetic anhydride (2.2 equiv. to target di-acylation) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude material by flash column chromatography.

  • Expected Outcome: A mixture of products, including the N-acylated, O-acylated, and N,O-diacylated species, with the di-acylated product likely predominating.

Protocol 2: Selective N-Acylation with Isobutyric Anhydride (as a proxy for Tiglic Anhydride)
  • Objective: To achieve high chemoselectivity for the more nucleophilic amine group using a sterically hindered anhydride.

  • Materials: 4-aminobenzyl alcohol, isobutyric anhydride, dry DCM, saturated aqueous NaHCO₃, ethyl acetate, anhydrous Na₂SO₄. (Note: Pyridine or another base may be omitted or used catalytically to favor N-acylation).

  • Procedure:

    • Dissolve 4-aminobenzyl alcohol (1.0 equiv.) in dry DCM under an inert atmosphere.

    • Cool the solution to 0°C.

    • Add isobutyric anhydride (1.05 equiv.) dropwise. The limited stoichiometry is key to selectivity.

    • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature. Monitor carefully by TLC for the consumption of starting material and the appearance of a single major product spot. The reaction may be significantly slower than with acetic anhydride.

    • Work-up the reaction as described in Protocol 1 (Steps 5-7).

    • Purify via flash column chromatography.

  • Expected Outcome: The N-isobutyryl-4-(hydroxymethyl)aniline as the major product, demonstrating high chemoselectivity due to the combination of the amine's superior nucleophilicity and the anhydride's steric bulk preventing reaction at the alcohol.

Conclusion: Selecting the Optimal Anhydride

The choice between tiglic anhydride and other common anhydrides is a strategic decision based on the synthetic goal.

  • For exhaustive acylation where selectivity is not a concern, the highly reactive and economical acetic anhydride is the superior choice.

  • For achieving high regioselectivity with polyols or chemoselectivity with amino alcohols, a sterically hindered anhydride is essential. Both isobutyric anhydride and tiglic anhydride are excellent candidates. The decision between them may come down to the specific electronic properties desired in the final product; the α,β-unsaturated moiety of the tigloyl group can be used for further chemical transformations.

Ultimately, understanding the interplay between the steric and electronic properties of the anhydride and the substrate is crucial for designing a successful and selective acylation strategy. Tiglic anhydride, with its unique structural features, represents a valuable and specialized tool for the discerning synthetic chemist.

References

  • Lundquist, J. T., 4th, & Pelletier, J. C. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PubMed Central. Available at: [Link]

  • Note Efficient chemoselective liquid phase acylation of amines, alcohols and bifunctional compounds over ZSM-35. Nopr.niscair.res.in. Available at: [Link]

  • Practical Chemoselective Acylation: Organocatalytic Chemodivergent Esterification and Amidation of Amino Alcohols with N-Carbonylimidazoles. Semantic Scholar. Available at: [Link]

  • Acylation (Acid Anhydride Reactions). YouTube. Available at: [Link]

  • Chemistry of Acid Anhydrides. Chemistry LibreTexts. Available at: [Link]

  • Alonso, D. A., et al. (2005). Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. Influence of the Power Output and the Nature of the Acylating Agent on the Selectivity. The Journal of Organic Chemistry. Available at: [Link]

  • An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Taylor & Francis Online. Available at: [Link]

  • Site‐selective modification of polyol derivatives catalyzed by 1i. ResearchGate. Available at: [Link]

  • Acylation Mechanism. Save My Exams. Available at: [Link]

  • Li, C., et al. (2014). Regioselective acetylation of diols and polyols by acetate catalysis: mechanism and application. PubMed. Available at: [Link]

  • Lari, G. M., et al. (2020). Size‐Selective Functionalization of Sugars and Polyols Using Zeolites for Renewable Surfactant Production. PubMed Central. Available at: [Link]

  • Acetylation of amines with acetic anhydride. ResearchGate. Available at: [Link]

  • Size‐Selective Functionalization of Sugars and Polyols Using Zeolites for Renewable Surfactant Production. ResearchGate. Available at: [Link]

  • Ester synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • Acylation of aromatic compounds by acid anhydrides using Preyssler's anion [NaP5W30O110]14- and heteropolyacids as green catalysts. ResearchGate. Available at: [Link]

  • Acylation using an anhydride. YouTube. Available at: [Link]

  • Gholami, M., et al. (2020). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. PubMed Central. Available at: [Link]

  • Preparation and Reaction Mechanisms of Carboxylic Anhydrides. Chemistry Steps. Available at: [Link]

  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers. Available at: [Link]

  • FC Acylation reaction of anisole (1 a) with propionic anhydride (2 a)... ResearchGate. Available at: [Link]

  • Acylation of aromatic compounds by acid anhydrides using Preyssler's anion [NaP. Semantic Scholar. Available at: [Link]

  • Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ACS Publications. Available at: [Link]

  • Tiglic Anhydride. PubChem. Available at: [Link]

  • Tiglic anhydride (C10H14O3). PubChemLite. Available at: [Link]

  • O-Acetylation using acetic anhydride in pyridine. GlycoPODv2. Available at: [Link]

  • Solvent-Free Synthesis of Acetal-Containing Polyols for Use in Recyclable Polyurethanes. ACS Publications. Available at: [Link]

  • Hydrolysis of Isobutyric Anhydride: Effect of Partial Miscibility of Reactants on Kinetics. Semantic Scholar. Available at: [Link]

  • N-Terminus Acetylation Protocol. CDN. Available at: [Link]

  • Isobutyric anhydride. Wikipedia. Available at: [Link]

  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. Available at: [Link]

  • 08.06 Acylation by Anhydrides and Esters. YouTube. Available at: [Link]

  • Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. OSTI.GOV. Available at: [Link]

  • Acylation of Isobutylbenzene with acetic anhydride on AlKIT-6 Mesoporous acid catalyst. ResearchGate. Available at: [Link]

  • Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. ResearchGate. Available at: [Link]_thiols_under_solvent-free_and_catalyst-free_conditions)

Sources

Validation

A Researcher's Guide to the 1H NMR Spectroscopic Characterization of the Tigloyl Moiety

In the structural elucidation of natural products and synthetic molecules, the accurate identification of isomeric substructures is a frequent and critical challenge. Among these, the C5 acyl groups—tigloyl, angeloyl, an...

Author: BenchChem Technical Support Team. Date: January 2026

In the structural elucidation of natural products and synthetic molecules, the accurate identification of isomeric substructures is a frequent and critical challenge. Among these, the C5 acyl groups—tigloyl, angeloyl, and senecioyl—are common motifs, particularly in polyketides and terpenoids, and their correct assignment is fundamental to defining a molecule's stereochemistry and, consequently, its biological activity. This guide provides an in-depth comparison of the 1H NMR spectroscopic features of the tigloyl moiety against its common isomers, supported by experimental protocols and data interpretation strategies for unambiguous characterization.

The Structural and Spectroscopic Signature of the Tigloyl Group

The tigloyl moiety is the (E)-2-methylbut-2-enoyl group. Its rigid olefinic geometry gives rise to a highly reproducible and characteristic signature in the 1H NMR spectrum, defined by three key proton environments: a vinylic proton (H-3'), a vinylic methyl group (H-4'), and a second methyl group (H-5').

The defining feature arises from the stereochemical relationship between these groups. The through-space proximity and through-bond coupling pathways generate a unique set of chemical shifts and coupling constants that serve as a spectroscopic fingerprint.

Figure 1: Structure of the tigloyl moiety highlighting the key proton environments and their characteristic long-range couplings.

The typical 1H NMR spectral data for a tigloyl group attached to an alcohol (forming an ester) in deuterated chloroform (CDCl₃) are as follows:

  • H-3' (qq): This vinyl proton typically resonates between δ 6.80 and 7.10 ppm . It appears as a quartet of quartets due to its coupling to the two different methyl groups.

  • H-4' (dq): The methyl group trans to the carbonyl group usually appears between δ 1.80 and 1.95 ppm . It is split into a doublet of quartets.

  • H-5' (dq): The methyl group cis to the carbonyl group resonates slightly upfield, typically between δ 1.75 and 1.90 ppm , and also appears as a doublet of quartets.

The key to its identification lies in the coupling constants:

  • ³J(H-3', H-4'): A vicinal coupling of approximately 7.0-7.5 Hz .

  • ⁴J(H-3', H-5'): A long-range allylic coupling of approximately 1.0-1.5 Hz .

Comparative Analysis: Distinguishing Tigloyl from Angeloyl and Senecioyl Isomers

Confusion between tigloyl and its isomers is a common pitfall in structural analysis. The angeloyl moiety is the (Z)-isomer, while the senecioyl (3,3-dimethylacryloyl) group is a constitutional isomer. Their 1H NMR parameters differ predictably due to changes in geometry and electronic environment.

MoietyStructureH-3' (Vinyl H) Chemical Shift (ppm)H-4' (CH₃) Chemical Shift (ppm)H-5' (CH₃) Chemical Shift (ppm)Key Coupling Constants (Hz)
Tigloyl (E)-2-methylbut-2-enoyl~6.80 - 7.10 (qq)~1.80 - 1.95 (dq)~1.75 - 1.90 (dq)³J(H-3', H-4') ≈ 7.2 Hz, ⁴J(H-3', H-5') ≈ 1.5 Hz
Angeloyl (Z)-2-methylbut-2-enoyl~6.00 - 6.20 (qq)~1.95 - 2.10 (dq)~1.80 - 1.95 (dq)³J(H-3', H-4') ≈ 7.2 Hz, ⁴J(H-3', H-5') ≈ 1.5 Hz
Senecioyl 3-methylbut-2-enoyl~5.60 - 5.80 (m)~2.10 - 2.25 (d)~1.85 - 2.00 (d)⁵J(H-3', H-4'/H-5') ≈ 1.3 Hz

Note: Chemical shifts are approximate and can vary based on the solvent and the nature of the 'R' group.

The most striking difference is the chemical shift of the vinyl proton (H-3'). In the angeloyl moiety, the proximity of the H-4' methyl group to the carbonyl group's anisotropic cone of influence shields H-3', causing a significant upfield shift of nearly 1.0 ppm compared to the tigloyl group. In the senecioyl group, the presence of two methyl groups on C-3' and a single vinyl proton results in a much simpler spectrum, readily distinguishing it from the other two.

Isomer_Identification_Flowchart start Start: Analyze 1H NMR Spectrum vinyl_proton Identify Vinyl Proton Signal (δ 5.5-7.5 ppm) start->vinyl_proton num_methyls How many vinylic methyl signals? vinyl_proton->num_methyls Signal Found other Other Acyl Group vinyl_proton->other No Signal in Range senecioyl Senecioyl Moiety (Two equivalent CH₃ signals) num_methyls->senecioyl One Signal (singlet or doublet) vinyl_shift_check Vinyl Proton Chemical Shift? num_methyls->vinyl_shift_check Two Distinct Signals tigloyl Tigloyl Moiety (Vinyl H ~6.9 ppm) angeloyl Angeloyl Moiety (Vinyl H ~6.1 ppm) vinyl_shift_check->tigloyl ~6.8-7.1 ppm vinyl_shift_check->angeloyl ~6.0-6.2 ppm

Figure 2: Decision workflow for distinguishing between tigloyl, angeloyl, and senecioyl moieties based on 1H NMR data.

Experimental Protocol for High-Resolution 1H NMR

Acquiring high-quality, unambiguous data is paramount. The following protocol outlines the steps for sample preparation and data acquisition.

A. Sample Preparation

  • Mass: Accurately weigh 1-5 mg of the purified compound.

  • Solvent: Choose a deuterated solvent in which the analyte is fully soluble. CDCl₃ is a common first choice. For polar compounds, DMSO-d₆ or MeOD may be necessary. Use a high-purity solvent (≥99.8% D).

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry NMR tube.

  • Internal Standard (Optional but Recommended): Add a small amount of a reference standard, such as tetramethylsilane (TMS), for precise chemical shift calibration (δ 0.00 ppm). If not using TMS, the residual solvent peak can be used for referencing (e.g., CDCl₃ at δ 7.26 ppm).

  • Homogenization: Vortex the sample for 30 seconds to ensure a homogeneous solution. Check for any undissolved particulate matter.

B. Data Acquisition (on a 400-600 MHz Spectrometer)

  • Instrument Setup: Insert the sample into the spectrometer. Lock the instrument on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.

  • Standard 1D Proton Experiment:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is typically sufficient.

    • Spectral Width: Set a spectral width of at least 12-15 ppm to ensure all signals are captured.

    • Number of Scans: For a 1-5 mg sample, 8 to 16 scans are usually adequate.

    • Acquisition Time (at): Use an acquisition time of at least 3-4 seconds to ensure good resolution.

    • Relaxation Delay (d1): A delay of 1-2 seconds is standard. For more accurate integration, a longer delay (5 x T₁) may be required.

  • Data Processing:

    • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz is typical) and perform the Fourier transform.

    • Phasing: Carefully phase the spectrum to achieve a pure absorption lineshape for all peaks.

    • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

    • Referencing: Calibrate the chemical shift axis to TMS (0.00 ppm) or the residual solvent peak.

    • Integration: Integrate all relevant signals.

    • Peak Picking: Identify and list the chemical shift, multiplicity, coupling constants, and integration for each peak corresponding to the tigloyl moiety.

Advanced NMR Techniques for Confirmation

While 1D 1H NMR is often sufficient, complex molecules with significant signal overlap may require 2D NMR experiments for unambiguous assignment.

  • COSY (Correlation Spectroscopy): This experiment reveals ³J(H,H) correlations. For a tigloyl group, a cross-peak between H-3' and H-4' will be observed, confirming their vicinal relationship.

  • HSQC (Heteronuclear Single Quantum Coherence): This correlates protons with their directly attached carbons, confirming the identities of the CH (C-3') and CH₃ (C-4', C-5') groups.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful tool that shows correlations between protons and carbons over two or three bonds. Key HMBC correlations for a tigloyl moiety include:

    • H-3' to C-1', C-2', C-4', and C-5'

    • H-4' to C-2' and C-3'

    • H-5' to C-1' and C-2'

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is definitive for distinguishing between tigloyl (E) and angeloyl (Z) isomers. For the tigloyl moiety, a NOE correlation will be observed between the vinylic H-3' and the H-5' methyl protons. In contrast, for the angeloyl isomer, a strong NOE will be seen between H-3' and the H-4' methyl protons.

By combining careful analysis of 1D 1H NMR data with confirmatory 2D NMR experiments, researchers can confidently and accurately characterize the tigloyl moiety, ensuring the correct structural assignment of complex molecules.

References

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • University of California, Irvine. (n.d.). 2D NMR Spectroscopy. UCI Department of Chemistry. [Link]

Comparative

A Researcher's Guide to Confirming Tiglate Esters by Mass Spectrometry

In the intricate world of natural product chemistry and drug development, the precise identification of molecular structures is paramount. Among the myriad of functionalities, esters of tiglic acid, or tiglates, are comm...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of natural product chemistry and drug development, the precise identification of molecular structures is paramount. Among the myriad of functionalities, esters of tiglic acid, or tiglates, are common moieties in bioactive natural products. Their unambiguous confirmation is a frequent challenge that necessitates robust analytical techniques. Mass spectrometry (MS) stands as a cornerstone technology for this purpose, offering unparalleled sensitivity and structural information. This guide provides an in-depth, experience-driven comparison of mass spectrometric approaches for the confident identification of tiglate esters.

Section 1: The "Why" and "How" of Ionizing Tiglate Esters

The journey from a sample vial to an interpretable mass spectrum begins with ionization. The choice of ionization source is critical as it dictates the nature of the ions generated and, consequently, the structural information that can be gleaned.

  • Electrospray Ionization (ESI): As a soft ionization technique, ESI is exceptionally well-suited for analyzing tiglate esters, particularly when they are part of larger, more polar molecules.[1] It typically generates protonated molecules, [M+H]+, or adducts with sodium, [M+Na]+, or potassium, [M+K]+.[2][3] The low internal energy imparted to the molecule minimizes in-source fragmentation, preserving the molecular ion for subsequent analysis.[1] This is crucial for establishing the molecular weight with high accuracy.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is another valuable technique, especially for less polar, more volatile esters that may not ionize efficiently by ESI. While still considered a soft ionization method, it can sometimes induce more fragmentation than ESI.[4]

  • Electron Ionization (EI): Predominantly used with Gas Chromatography (GC-MS), EI is a "hard" ionization technique that bombards molecules with high-energy electrons.[5] This results in extensive and reproducible fragmentation patterns, creating a molecular fingerprint. While the molecular ion may be weak or absent, the rich fragmentation provides deep structural insights.[6][7]

The choice between these techniques is often dictated by the sample's properties and the chromatographic method employed. For complex mixtures of natural products analyzed by Liquid Chromatography (LC), ESI is often the preferred method due to its gentle nature and broad applicability.[8][9]

Section 2: Deciphering the Code: Characteristic Fragmentation of Tiglate Esters

The true power of mass spectrometry in structure elucidation lies in the analysis of fragment ions. When a molecule is subjected to fragmentation, either in the ion source or through tandem mass spectrometry (MS/MS), it breaks apart in predictable ways that reveal its underlying structure.

The McLafferty Rearrangement: A Key Signature

For esters, one of the most diagnostic fragmentation pathways is the McLafferty rearrangement .[10][11] This reaction occurs in radical cations generated during ionization (particularly in EI-MS) and involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the beta-carbon bond.[10][12] This results in the elimination of a neutral alkene and the formation of a resonance-stabilized radical cation.[12] For a generic tiglate ester, this rearrangement provides a characteristic neutral loss that can be indicative of the ester group.

Alpha-Cleavage and Other Pathways

Besides the McLafferty rearrangement, esters also undergo other characteristic fragmentations:

  • α-Cleavage: Cleavage of the bond adjacent to the carbonyl group is common, leading to the formation of a stable acylium ion ([R-C=O]+).[6] For a tiglate ester, this would correspond to a characteristic ion.

  • Loss of the Alkoxy Group: Cleavage of the C-O bond of the ester can result in the loss of the alcohol portion as a radical (•OR'), leaving behind the acylium ion.[6]

The relative abundance of these fragments depends on the structure of the entire molecule and the energy applied during fragmentation.[13] High-resolution mass spectrometry (HRMS) is invaluable here, as it allows for the determination of the elemental composition of both the precursor and fragment ions, significantly increasing the confidence in structural assignments.[14][15]

Section 3: A Practical Workflow for Confirmation

A robust analytical workflow is essential for reproducible and reliable results. The following diagram and protocol outline a comprehensive approach to confirming the presence of a tiglate ester.

Tiglate Ester Confirmation Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Crude Extract or Purified Compound Dilution Dilution in Appropriate Solvent (e.g., MeOH/H2O) Sample->Dilution Spiking Spike with Internal Standard (Optional) Dilution->Spiking LC_Separation Liquid Chromatography (e.g., C18 column) Spiking->LC_Separation ESI_Ionization Electrospray Ionization (Positive Mode) LC_Separation->ESI_Ionization MS1_Scan MS1 Full Scan (Accurate Mass of [M+H]+) ESI_Ionization->MS1_Scan MS2_Fragmentation Tandem MS (MS/MS) of Putative Tiglate MS1_Scan->MS2_Fragmentation MolecularFormula Determine Elemental Composition (from HRMS) MS2_Fragmentation->MolecularFormula FragmentAnalysis Analyze MS/MS Spectrum (McLafferty, α-cleavage) MolecularFormula->FragmentAnalysis DatabaseSearch Database Search (e.g., METLIN, ChemSpider) FragmentAnalysis->DatabaseSearch Confirmation Structural Confirmation DatabaseSearch->Confirmation

Caption: Experimental workflow for tiglate ester confirmation.

Experimental Protocol: LC-HRMS/MS Analysis

  • Sample Preparation:

    • Dissolve the purified compound or extract in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a final concentration of approximately 1-10 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulates.

  • Liquid Chromatography:

    • Column: Use a standard C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then re-equilibrate at 5% B for 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Q-TOF or Orbitrap):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • MS1 Acquisition: Scan from m/z 100-1500 in profile mode. Ensure the mass accuracy is below 5 ppm.

    • MS/MS Acquisition (Data-Dependent):

      • Select the top 3-5 most intense ions from the MS1 scan for fragmentation.

      • Use collision-induced dissociation (CID) with a stepped collision energy (e.g., 10, 20, 40 eV) to generate a rich fragmentation spectrum.

      • Set an exclusion window to avoid re-sequencing the same ion for a set period (e.g., 30 seconds).

  • Data Analysis:

    • Identify the peak corresponding to your compound of interest in the total ion chromatogram.

    • Extract the high-resolution mass spectrum for this peak and determine the accurate mass of the protonated molecule [M+H]+.

    • Use the accurate mass to calculate the elemental formula.

    • Analyze the corresponding MS/MS spectrum to identify characteristic fragment ions.

    • Compare the observed fragmentation pattern with theoretical fragmentation pathways for tiglate esters.

    • Utilize spectral databases and metabolite identification software to aid in the confirmation.[14]

Section 4: A Comparative Look at Mass Spectrometry Techniques

To make an informed decision on the best analytical strategy, it is helpful to compare the capabilities of different MS techniques.

FeatureLow-Resolution MS (e.g., Single Quadrupole)High-Resolution MS (e.g., TOF, Orbitrap)Tandem MS (MS/MS) (e.g., QqQ, Q-TOF)
Primary Information Nominal mass of precursor and fragment ions.Accurate mass and elemental composition.[14]Connectivity and structural information through fragmentation.[16][17]
Confidence in ID Low to moderate; prone to isobaric interferences.High; elemental formula greatly constrains possibilities.[15]Very high; fragmentation pattern is a structural fingerprint.[16]
Sensitivity Good, especially in selected ion monitoring (SIM) mode.Excellent, particularly for full-scan acquisitions.[8]Highest sensitivity and selectivity in selected reaction monitoring (SRM) mode.[18]
Typical Application Routine screening and quantification of known compounds.Unknown identification, metabolomics, natural product discovery.[19][20]Structural elucidation, quantification of analytes in complex matrices.[18]

For the unambiguous confirmation of a tiglate ester, a combination of high-resolution MS and tandem MS (HR-MS/MS) is the gold standard. This approach provides both the elemental composition and a detailed fragmentation pattern, leaving little room for ambiguity.

Section 5: Navigating Common Challenges

Even with the most advanced instrumentation, challenges can arise.

  • Isomeric Differentiation: Tiglic acid has a geometric isomer, angelic acid. The mass spectra of their esters can be very similar.[21] Chromatographic separation is often essential to distinguish between these isomers. Subtle differences in fragmentation intensities may also be observable.[21]

  • Ion Suppression: In complex mixtures, other components can interfere with the ionization of the analyte of interest, leading to reduced sensitivity. Good chromatographic separation and appropriate sample dilution are key to mitigating this effect.

  • Adduct Formation: The presence of multiple adducts ([M+H]+, [M+Na]+, [M+K]+) can complicate the MS1 spectrum.[3] While this can be used to confirm the molecular weight, optimizing mobile phase additives (e.g., formic acid for protonation) can favor the formation of a single ion species.

Conclusion

Confirming the presence of a tiglate ester by mass spectrometry is a multi-faceted process that relies on a sound understanding of ionization principles, fragmentation mechanisms, and a systematic experimental approach. By leveraging the power of high-resolution tandem mass spectrometry, researchers can confidently elucidate the structures of these important natural product moieties. The combination of accurate mass measurement of the molecular ion and the interpretation of characteristic fragmentation patterns, such as the McLafferty rearrangement and alpha-cleavages, provides a robust and defensible identification. This guide serves as a foundational resource for scientists and drug development professionals seeking to master this essential analytical technique.

References

  • Falcone, C., et al. (2020). High Resolution Mass Spectrometry As A Unique Bioanalytical Tool In Natural Product Studies. Journal of Applied Bioanalysis. Available at: [Link]

  • Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Available at: [Link]

  • Wishart, D. S. (2011). Untargeted High-Resolution Mass Spectrometry for Detection of Natural Products and Confiscated Powders and Pills. In Detecting and Investigating the Illicit Actions of Terrorists and Criminals (pp. 147-160). Springer, Dordrecht.
  • Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Available at: [Link]

  • Klitgaard, A., & Nielsen, K. F. (2014). Mass Spectrometry for Natural Products Research: Challenges, Pitfalls, and Opportunities. Spectroscopy, 29(1), 12-25.
  • Wolfender, J. L., et al. (2019). Accelerating Metabolite Identification in Natural Product Research: Toward an Ideal Combination of Liquid Chromatography–High-Resolution Tandem Mass Spectrometry and NMR Profiling, in Silico Databases, and Chemometrics. Analytical Chemistry, 91(1), 704-742.
  • Pan, L., et al. (2018). High-throughput functional annotation of natural products by integrated activity profiling. Proceedings of the National Academy of Sciences, 115(52), E12234-E12243.
  • Kemsley, J. (2007). Dealing with Metal Adduct Ions in Electrospray: Part 1. LCGC North America, 25(7), 652-657.
  • McLafferty, F. W. (2004). The McLafferty rearrangement: a personal recollection. Journal of the American Society for Mass Spectrometry, 15(7), 956-958.
  • Scribd. (n.d.). Adduits ESI MS. Available at: [Link]

  • McGoran, E. C., et al. (2004). GC/MS of Unknown Esters for Teaching MS Fragmentation Patterns: A Combination Organic Experiment for Esterifying Unknown Alcohols and Determining their Structures by GC/MS.
  • JoVE. (2021). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Available at: [Link]

  • Wikipedia. (n.d.). McLafferty rearrangement. Available at: [Link]

  • Anonymous. (n.d.). McLafferty Rearrangement. Available at: [Link]

  • ResearchGate. (n.d.). GC/MS analysis of long-chain esters standards. Available at: [Link]

  • LCGC International. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. Available at: [Link]

  • Wang, Y., et al. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. Molecules, 25(17), 3985.
  • ResearchGate. (n.d.). Gas chromatography/mass spectrometry/mass spectrometry (GC/MS/MS) transitions. Available at: [Link]

  • ResearchGate. (n.d.). List of common adduct types in positive ionisation mode for ESI. Available at: [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). Tandem Mass Spectrometric Fragmentation of Phthalate Esters. Available at: [Link]

  • Wikipedia. (n.d.). Tandem mass spectrometry. Available at: [Link]

  • Sekimoto, K., et al. (2023). Analysis of Volatile Esters and Alkanoic Acids by an Atmospheric Pressure Corona Discharge Ionization Collision-Induced Dissociation Mass Spectrometry in Positive-Ion Mode. Molecules, 28(15), 5769.
  • ResearchGate. (n.d.). Synthesis and GC-MS analysis of angelates and tiglates as an aid to identification of these components in essential oils. Available at: [Link]

  • PubMed. (2012). Gas chromatography tandem mass spectrometry for biomarkers of alcohol abuse in human hair. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Han, X., & Cheng, H. (2005). Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions. Journal of the American Society for Mass Spectrometry, 16(11), 1847–1856.
  • CORE. (n.d.). Mass Spectrometric Methods for Analysis of Sterols and Steryl Esters in Biological Samples. Available at: [Link]

  • National High Magnetic Field Laboratory. (2023). Tandem Mass Spectrometry (MS/MS). Available at: [Link]

  • YouTube. (2022). Quickly Understand Tandem Mass Spectrometry (MS/MS). Available at: [Link]

  • Ravotti, R., et al. (2019). Analysis of Bio-Based Fatty Esters PCM's Thermal Properties and Investigation of Trends in Relation to Chemical Structures. Applied Sciences, 9(2), 225.
  • Vrkoslav, V., et al. (2010). Structural characterization of wax esters by electron ionization mass spectrometry. Journal of Lipid Research, 51(7), 2024–2035.
  • ResearchGate. (n.d.). Mass spectral characterization of picolinyl and methyl ester derivatives of isomeric thia fatty acids. Available at: [Link]

  • McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry, 31(12), 2076–2082.
  • Chemistry!!! Not Mystery. (2013). Fragmentation and mass spectra of Esters. Available at: [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Ethyl tiglate (HMDB0038962). Available at: [Link]

  • FooDB. (n.d.). Showing Compound Ethyl tiglate (FDB018448). Available at: [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574.
  • PubChem. (n.d.). Isopropyl tiglate. Available at: [Link]

  • YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Available at: [Link]

  • Leal, R. V., et al. (2019). Potential of electrospray ionization mass spectrometry (ESI-MS), using direct infusion, to quantify fatty acid methyl esters (FAMEs) in biodiesel. Analytical Methods, 11(35), 4555-4563.
  • PubChem. (n.d.). Ethyl tiglate. Available at: [Link]

  • Megoulas, N. C., & Koupparis, M. A. (2016). Decoding the signal response of steroids in electrospray ionization mode (ESI-MS). Analytical Methods, 8(1), 108-117.
  • PubMed. (2014). Chemical-vapor-assisted electrospray ionization for increasing analyte signals in electrospray ionization mass spectrometry. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating Protein Tigloylation

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of a Novel Acylation and the Imperative for Rigorous Validation This guide provides an in-depth comparison of the core analy...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Novel Acylation and the Imperative for Rigorous Validation

This guide provides an in-depth comparison of the core analytical techniques required to confirm protein tigloylation with high confidence. As Senior Application Scientists, we operate on the principle that a method is only as good as its controls and its orthogonal validation. Therefore, we will move beyond simple protocol recitation to explain the causality behind experimental choices, empowering you to design self-validating systems for your research. We will dissect the two primary pillars of PTM analysis: the discovery-oriented approach of mass spectrometry and the targeted validation provided by antibody-based immunoassays.

Pillar 1: Mass Spectrometry for Discovery and Site Localization

Mass spectrometry (MS) is the gold standard for the de novo identification of PTMs and the precise localization of modification sites.[3][4] It operates by measuring the mass-to-charge ratio of ionized peptides. The addition of a tiglyl group (C5H7O) to a lysine residue results in a specific mass shift of +83.0497 Da. Detecting this precise mass addition on a peptide is the foundational evidence for tigloylation. However, due to the often low stoichiometry of PTMs, a direct "shotgun" proteomics approach is rarely sufficient.[4] An enrichment step is critical for success.

The Rationale for Enrichment

In any given cell lysate, the non-modified version of a protein is typically far more abundant than its tigloylated counterpart. Without enrichment, the signal from tigloylated peptides would be masked by the overwhelming signal from unmodified peptides, a phenomenon known as ion suppression.[5][6] Therefore, the first and most critical step in an MS-based workflow is the specific enrichment of tigloylated proteins or peptides.

The most effective method for this is immunoaffinity enrichment using an antibody that specifically recognizes the tigloyl-lysine moiety.[7] This approach leverages the high specificity of antibody-antigen interactions to isolate the peptides of interest from a complex mixture.

Experimental Workflow: Immunoaffinity Enrichment-LC-MS/MS

The following diagram and protocol outline a robust, self-validating workflow for identifying tigloylation sites from complex biological samples.

Mass_Spectrometry_Workflow cluster_0 Sample Preparation cluster_1 Enrichment cluster_2 Analysis p1 Cell/Tissue Lysis & Protein Extraction p2 Protein Digestion (e.g., Trypsin) p1->p2 Proteases p3 Immunoaffinity Purification (Anti-Tigloyl-Lysine Ab) p2->p3 Tryptic Peptides p4 LC-MS/MS Analysis p3->p4 Enriched Peptides p5 Database Searching p4->p5 MS/MS Spectra p6 Site Localization & Validation p5->p6 Peptide-Spectrum Matches (PSMs)

Caption: Workflow for discovery and localization of tigloylation sites.

Detailed Protocol: Immunoaffinity Enrichment of Tigloylated Peptides

This protocol is designed as a self-validating system, incorporating essential controls.

  • Protein Extraction and Digestion:

    • Lyse cells or tissues in a urea-based buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0) containing protease and phosphatase inhibitors. The inclusion of deacetylase and other deacylase inhibitors is also recommended.

    • Determine protein concentration using a standard method (e.g., BCA assay).

    • Reduce disulfide bonds with 5 mM DTT (dithiothreitol) for 30 minutes at 37°C.

    • Alkylate cysteine residues with 15 mM iodoacetamide (IAA) for 30 minutes at room temperature in the dark.

    • Dilute the urea concentration to <2 M with 50 mM Tris-HCl, pH 8.0.

    • Digest the proteins into peptides overnight at 37°C using sequencing-grade trypsin at a 1:50 enzyme-to-protein ratio.

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge and dry the peptides under vacuum.

  • Immunoaffinity Enrichment:

    • Resuspend the dried peptides in an immuno-purification (IP) buffer (e.g., 50 mM MOPS/NaOH, pH 7.2, 10 mM sodium phosphate, 50 mM NaCl).

    • Crucial Control: Set aside a small aliquot (1-2%) of the total peptide digest as a "pre-IP" or "total lysate" control for later analysis.

    • Prepare anti-tigloyl-lysine antibody-conjugated beads (e.g., coupled to Protein A/G agarose beads). The quality and specificity of this antibody are paramount.

    • Incubate the peptide solution with the antibody-beads for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively to remove non-specifically bound peptides. A typical wash series would be:

      • 2x with IP buffer.

      • 2x with high-salt IP buffer (e.g., with 500 mM NaCl).

      • 2x with IP buffer again.

    • Elute the enriched tigloylated peptides from the beads using an acidic solution (e.g., 0.15% trifluoroacetic acid).

    • Desalt the eluted peptides using a C18 tip and dry under vacuum.

  • LC-MS/MS Analysis:

    • Resuspend the enriched peptides in a solution suitable for mass spectrometry (e.g., 0.1% formic acid in water).

    • Analyze the peptides using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) coupled to a nano-liquid chromatography (nLC) system.

    • The nLC separates peptides by hydrophobicity, reducing sample complexity before they enter the mass spectrometer.[8][9]

    • Set the MS method to acquire data in a data-dependent acquisition (DDA) mode, where the instrument cycles between full MS scans and MS/MS scans of the most abundant precursor ions.

    • Use a higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID) fragmentation method, which is effective for sequencing acylated peptides.[10]

  • Data Analysis:

    • Search the resulting MS/MS spectra against a relevant protein database (e.g., UniProt/Swiss-Prot for your organism of interest).

    • Use a search algorithm (e.g., MaxQuant, Sequest, Mascot) configured to search for tigloylation on lysine (+83.0497 Da) as a variable modification.

    • Validate peptide-spectrum matches (PSMs) at a stringent false discovery rate (FDR), typically 1%.

    • Manual inspection of high-quality MS/MS spectra is essential to confirm the localization of the modification on a specific lysine residue. Look for fragment ions (b- and y-ions) that retain the mass shift.

Pillar 2: Antibody-Based Techniques for Targeted Validation

While MS provides discovery power, antibody-based methods like Western blotting are indispensable for validating these findings, assessing changes in overall tigloylation levels, and confirming the modification on a specific target protein.[11] This approach is lower-throughput but provides crucial, targeted evidence.

The Cornerstone: A Highly Specific Antibody

The entire validity of an immunoassay rests on the specificity of the primary antibody. An antibody raised against tigloyl-lysine must be rigorously validated to ensure it does not cross-react with other structurally similar acyl modifications (e.g., crotonylation, butyrylation) or with unmodified lysine.

  • Trustworthiness through Validation: Before use, an anti-tigloyl-lysine antibody should be validated via a peptide competition assay. Here, the antibody is pre-incubated with a synthetic tigloylated peptide, which should block its ability to bind to the target on the membrane, thereby ablating the signal. Conversely, pre-incubation with an unmodified peptide or a peptide with a different acylation should have no effect.

Experimental Workflow: Western Blotting

This workflow is the workhorse for confirming the presence of tigloylated proteins and assessing changes in their abundance.

Western_Blot_Workflow cluster_0 Separation & Transfer cluster_1 Immunodetection cluster_2 Visualization s1 Protein Lysis & Quantification s2 SDS-PAGE s1->s2 Lysates s3 Protein Transfer (to PVDF/NC Membrane) s2->s3 s4 Blocking (e.g., BSA or Milk) s3->s4 Membrane s5 Primary Antibody Incubation (Anti-Tigloyl-Lysine) s4->s5 s6 Secondary Antibody Incubation (HRP-conjugated) s5->s6 s7 Chemiluminescent Substrate Addition (ECL) s6->s7 s8 Signal Detection (Imager/Film) s7->s8

Sources

Comparative

A Comparative Guide to the Reactivity of Tiglic Anhydride with Hindered vs. Unhindered Alcohols

This guide provides an in-depth analysis of the reactivity of tiglic anhydride with sterically hindered versus unhindered alcohols. We will explore the underlying mechanistic principles, present comparative experimental...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the reactivity of tiglic anhydride with sterically hindered versus unhindered alcohols. We will explore the underlying mechanistic principles, present comparative experimental data derived from analogous systems, and offer detailed protocols for researchers in synthetic chemistry and drug development. Our focus is on elucidating the causal relationships between molecular structure and reaction outcomes, providing a framework for predictable and efficient synthesis.

Introduction: Steric Hindrance in Acylation Reactions

Acylation of alcohols is a cornerstone of organic synthesis, pivotal for installing protecting groups or forming ester linkages in active pharmaceutical ingredients. The reaction's efficiency, however, is profoundly influenced by steric hindrance—the spatial congestion around the reactive centers of the substrate and reagent.

Tiglic anhydride, an α,β-unsaturated cyclic anhydride, presents a unique case. Its rigid structure and the presence of methyl groups introduce moderate steric bulk, which significantly modulates its reactivity profile. Understanding how this inherent steric demand interacts with the alcohol's structure is critical for optimizing reaction conditions and achieving desired yields. Unhindered primary alcohols are expected to react readily, while bulky, hindered tertiary alcohols present a significant kinetic barrier that must be overcome.

Mechanistic Considerations: The Role of Steric Clash

The acylation of an alcohol by an anhydride proceeds via a nucleophilic acyl substitution mechanism. The reaction is typically initiated by the nucleophilic attack of the alcohol's hydroxyl group on one of the electrophilic carbonyl carbons of the anhydride.

For Unhindered Alcohols (e.g., Methanol): With a primary, unhindered alcohol, the reaction pathway is straightforward. The small steric profile of the alcohol allows for an unencumbered approach to the carbonyl carbon, leading to a rapid formation of the tetrahedral intermediate. This intermediate then collapses, expelling the carboxylate as a leaving group to yield the tiglate ester and tiglic acid. The reaction often proceeds efficiently at room temperature, sometimes requiring a mild base like pyridine or triethylamine to activate the alcohol and neutralize the acid byproduct.

For Hindered Alcohols (e.g., tert-Butanol): In contrast, a sterically demanding tertiary alcohol like tert-butanol faces a significant energy barrier. The bulky alkyl groups surrounding the hydroxyl function impede its approach to the anhydride's carbonyl center. This steric clash destabilizes the transition state leading to the tetrahedral intermediate, dramatically slowing the reaction rate.

To achieve acylation with hindered alcohols, more forcing conditions are necessary. This often involves:

  • Catalysis: Stronger nucleophilic catalysts, such as 4-dimethylaminopyridine (DMAP), are frequently employed. DMAP functions by first reacting with the anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic and less sterically shielded than the anhydride itself, facilitating the subsequent attack by the hindered alcohol.

  • Higher Temperatures: Increasing the reaction temperature provides the necessary activation energy to overcome the steric barrier.

  • Alternative Reagents: In some cases, converting the anhydride to a more reactive acylating agent, like an acyl chloride, may be necessary, though this adds steps to the synthesis.

Below is a diagram illustrating the catalytic cycle involving DMAP.

DMAP_Catalysis cluster_regeneration Catalyst Regeneration Tig_Anhydride Tiglic Anhydride Acyl_Intermediate N-Acylpyridinium Intermediate (Highly Reactive) Tig_Anhydride->Acyl_Intermediate + DMAP Tig_Acid Tiglic Acid DMAP DMAP Product_Complex Product Complex Acyl_Intermediate->Product_Complex + R-OH Hindered_Alc Hindered Alcohol (R-OH) Ester Tiglate Ester Product_Complex->Ester DMAP_H Protonated DMAP Product_Complex->DMAP_H DMAP_H->DMAP - H+ DMAP_H->DMAP

Caption: Catalytic cycle of DMAP in the acylation of a hindered alcohol.

Comparative Experimental Protocols & Expected Outcomes

While direct comparative studies on tiglic anhydride are not extensively published, we can construct reliable protocols based on well-established principles of acylation chemistry. The following experiments are designed to highlight the reactivity differences.

Experiment 1: Acylation of an Unhindered Alcohol (Methanol)

  • Objective: To demonstrate the baseline reactivity of tiglic anhydride with a simple primary alcohol.

  • Methodology:

    • To a solution of methanol (1.0 eq.) in dichloromethane (DCM, 0.5 M) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (TEA, 1.2 eq.).

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of tiglic anhydride (1.1 eq.) in DCM dropwise over 10 minutes.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl tiglate.

Experiment 2: Acylation of a Hindered Alcohol (tert-Butanol) - DMAP Catalysis

  • Objective: To demonstrate the necessity of a catalyst and more forcing conditions for the acylation of a tertiary alcohol.

  • Methodology:

    • To a solution of tert-butanol (1.0 eq.) in DCM (0.5 M) in a round-bottom flask, add 4-dimethylaminopyridine (DMAP, 0.1 eq.) and triethylamine (TEA, 1.5 eq.).

    • Add tiglic anhydride (1.3 eq.) to the mixture.

    • Heat the reaction mixture to reflux (approx. 40 °C) and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or GC, observing the slow consumption of the starting alcohol.

    • Upon completion (or when no further progress is observed), cool the reaction to room temperature.

    • Perform an aqueous workup as described in Experiment 1. The purification of the resulting tert-butyl tiglate will likely require column chromatography to remove unreacted starting material and byproducts.

The diagram below outlines the generalized workflow for these comparative experiments.

Experimental_Workflow Start Select Alcohol (Hindered vs. Unhindered) Setup Reaction Setup (Solvent, Base/Catalyst) Start->Setup Reagent_Add Add Tiglic Anhydride Setup->Reagent_Add Reaction Reaction (Stirring, Temp Control) Reagent_Add->Reaction Monitor Monitor Progress (TLC/GC) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup (Quench, Extract, Dry) Monitor->Workup Complete Purify Purification (e.g., Chromatography) Workup->Purify Analysis Characterization (NMR, MS) Purify->Analysis

Caption: Generalized workflow for comparative acylation experiments.

Data Summary and Performance Comparison

The expected outcomes from these experiments are summarized in the table below. The data is predictive and based on analogous reactivity patterns of other anhydrides.

ParameterUnhindered Alcohol (Methanol)Hindered Alcohol (tert-Butanol)Rationale
Catalyst Required None (or mild base like TEA)Strong nucleophilic catalyst (DMAP)DMAP is needed to form a more reactive acylating intermediate to overcome steric hindrance.
Reaction Temperature 0 °C to Room TemperatureReflux (Elevated Temperature)Additional thermal energy is required to overcome the high activation energy barrier caused by steric clash.
Reaction Time 2 - 4 hours12 - 24 hoursSteric hindrance dramatically slows the rate of nucleophilic attack, extending the required reaction time.
Expected Yield High (>90%)Moderate to Low (40-60%)Incomplete conversion and potential side reactions at higher temperatures reduce the overall yield for the hindered substrate.
Purity (Crude) Generally highLower, requires chromatographySlower, incomplete reactions result in a mixture of starting materials and product, necessitating more rigorous purification.

Conclusion and Practical Recommendations

The steric profile of an alcohol is a decisive factor in its reaction with tiglic anhydride.

  • For unhindered primary and secondary alcohols, acylation with tiglic anhydride is an efficient transformation that can be accomplished under mild conditions with a non-nucleophilic base.

  • For hindered tertiary alcohols, direct acylation is challenging and kinetically disfavored. The use of a potent nucleophilic catalyst like DMAP, in conjunction with elevated temperatures and extended reaction times, is essential for achieving even moderate yields.

Researchers should first assess the steric environment of the target alcohol. For precious or complex hindered substrates, it is advisable to conduct small-scale trial reactions to optimize conditions (e.g., catalyst loading, temperature) before proceeding to a larger scale. This systematic approach, grounded in a mechanistic understanding of steric effects, will enable more predictable and successful synthetic outcomes.

References

  • Nucleophilic Catalysis by 4-Dialkylaminopyridines Revisited. Synthesis. Available at: [Link]

  • The DMAP-Catalyzed Acylation of Alcohols. Organic Chemistry Portal. Available at: [Link]

  • Steglich Esterification. Wikipedia. Available at: [Link]

Validation

A Senior Application Scientist's Guide to Tiglic Anhydride as a Strategic Acylating Agent

In the landscape of organic synthesis, particularly within drug development, the choice of an acylating agent is a critical decision that dictates not only reaction efficiency but also the ultimate pharmacological profil...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, particularly within drug development, the choice of an acylating agent is a critical decision that dictates not only reaction efficiency but also the ultimate pharmacological profile of a molecule. While common reagents like acetic and propionic anhydride are workhorses for introducing simple acyl groups, the strategic incorporation of more complex moieties can unlock significant advantages. This guide provides an in-depth comparison of tiglic anhydride against its more common counterparts, offering field-proven insights and experimental frameworks for researchers, scientists, and drug development professionals. We will explore the nuanced reactivity of these agents and delve into the unique physicochemical and biological properties imparted by the tigloyl group.

The Acylating Agent Landscape: A Comparative Overview

Acylation—the introduction of an acyl group (R-C=O)— is a fundamental transformation. Acid anhydrides are favored for their balance of reactivity and handling safety compared to the more aggressive acyl halides. The reactivity of an anhydride is governed by the electrophilicity of its carbonyl carbons and the stability of the corresponding carboxylate leaving group. However, steric hindrance around the carbonyl center also plays a pivotal role, influencing reaction rates and substrate scope.

  • Acetic Anhydride ((CH₃CO)₂O): The most widely used acylating agent, it is highly reactive due to minimal steric hindrance. It is ideal for acetylating unhindered primary and secondary alcohols and amines, often proceeding rapidly at room temperature, sometimes without a catalyst.

  • Propionic Anhydride ((CH₃CH₂CO)₂O): Slightly less reactive than acetic anhydride due to the increased inductive effect and minor increase in steric bulk of the ethyl groups. It provides a straightforward route to propionylated molecules, which can offer a modest increase in lipophilicity compared to acetylated analogues.

Tigilanol tiglate, a novel diterpene ester, is a compelling example of the tigloyl moiety in a clinically relevant context; it is in development for the intratumoral treatment of a broad range of cancers.[1][2][3] The core of this molecule's name and a key aspect of its function is the tiglate ester. Tiglic anhydride, the reagent used to introduce this group, is the symmetrical anhydride of tiglic acid, (E)-2-methyl-2-butenoic acid. Its structure is unique among common acylating agents due to the presence of an α,β-unsaturated double bond and two methyl groups, which impose significant steric and electronic effects.

The key distinction of tiglic anhydride lies in its steric profile. The methyl groups adjacent to the carbonyl carbon create a more hindered environment compared to the linear alkyl chains of acetic or propionic anhydride. This increased steric bulk predictably leads to slower reaction rates. This is not necessarily a disadvantage; slower, more controlled reactivity can lead to higher selectivity when multiple reactive sites are present in a substrate.

Performance Comparison: Reactivity, Conditions, and Yields

To provide a quantitative comparison, we consider a model acylation of a primary alcohol, benzyl alcohol. While direct comparative studies are scarce, we can collate data from various sources to build a representative picture.

Table 1: Comparative Acylation of Benzyl Alcohol with Various Anhydrides

Acylating AgentCatalyst/BaseSolventTemp (°C)Time (h)Yield (%)Reference(s)
Acetic AnhydrideNoneSolvent-free607>99%
Acetic AnhydrideExpansive GraphiteCH₂Cl₂Room Temp192%
Propionic AnhydrideWells-Dawson HPATolueneRoom Temp296%[4]
Tiglic Anhydride Predicted: DMAP / PyridineCH₂Cl₂ / Toluene25 - 60Predicted: 4 - 24Predicted: Good to HighN/A

Causality Behind the Data: As the data for acetic and propionic anhydride show, these smaller reagents can achieve high yields under mild conditions.[4] For tiglic anhydride, direct comparative data on this specific substrate is not readily available in the literature, which is not uncommon for more specialized reagents. However, based on its sterically hindered nature, we can predict that the reaction would likely require a catalyst such as 4-dimethylaminopyridine (DMAP) or heating to proceed at a practical rate. The yield is expected to be high, as anhydrides are efficient acylating agents, but the reaction time would be significantly longer than with acetic anhydride under similar conditions.

The Strategic Value of the Tigloyl Moiety in Drug Development

If tiglic anhydride is less reactive, why choose it? The answer lies not in the ease of the reaction, but in the properties the tigloyl group confers upon the final molecule. This is where the discussion shifts from simple reaction efficiency to strategic molecular design for a biological purpose.

The tigloyl group, with its five-carbon skeleton, significantly increases the lipophilicity of a parent molecule. This is a critical parameter in drug design, as it influences the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a compound.[5][6][7][8] Increased lipophilicity can enhance membrane permeability and oral absorption, but must be carefully balanced to avoid poor solubility and rapid metabolism. The tiglate esters are noted as being hydrophobic molecules.[9][10]

The true value of the tigloyl group is evident in its biological interactions. The presence of this moiety can dramatically alter a compound's efficacy and metabolic fate.

  • Unique Biological Recognition: The natural product tigilanol tiglate is a potent activator of Protein Kinase C (PKC), and its activity is crucial for its anti-tumor effects.[11][12] This demonstrates that the tigloyl group is not mere inert bulk, but an active participant in the molecule's mechanism of action.

  • Metabolic Considerations: Metabolic stability is a key factor in determining a drug's half-life and dosing regimen.[13] While pharmacokinetic data for tigilanol tiglate shows a relatively short plasma half-life in canines (mean of 6.53 hours), this is a complex interplay of the entire molecule's properties.[12] The strategic placement of a group like a tigloyl ester can sometimes shield a molecule from metabolic enzymes or, conversely, provide a specific site for esterase-mediated cleavage in a prodrug strategy.

The decision to use an acylating agent is therefore a choice between reaction kinetics and the desired properties of the final product.

Acylating Agent Decision Workflow start Define Synthetic Goal q1 Primary Goal: Simple Acylation / Protection? start->q1 a1_yes Use Acetic or Propionic Anhydride q1->a1_yes Yes q2 Need to Introduce Specific Physicochemical or Biological Properties? q1->q2 No a2_yes Evaluate Tiglic Anhydride q2->a2_yes Yes a2_no Re-evaluate Goal or Consider Other Reagents q2->a2_no No factors Consider: - Lipophilicity Modulation - Potential for Specific Biological Interaction - Metabolic Stability Profile - Steric Selectivity a2_yes->factors protocol Optimize Reaction Conditions: - Use Catalyst (e.g., DMAP) - Increase Temperature - Expect Longer Reaction Time a2_yes->protocol

Caption: Decision workflow for selecting an acylating agent.
Experimental Protocols: A Comparative Workflow

This section provides a self-validating protocol for the acylation of a model substrate, benzyl alcohol, comparing the straightforward acetylation with a projected protocol for tigloylation.

Objective: To synthesize and compare the formation of benzyl acetate and benzyl tiglate.

Materials:

  • Benzyl alcohol (Reagent Grade)

  • Acetic Anhydride (≥99%)

  • Tiglic Anhydride (>98%)

  • 4-Dimethylaminopyridine (DMAP)

  • Pyridine (Anhydrous)

  • Dichloromethane (DCM, Anhydrous)

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for chromatography

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzyl alcohol (1.08 g, 10 mmol, 1.0 eq).

  • Reagent Addition: Add acetic anhydride (1.53 g, 15 mmol, 1.5 eq).

  • Reaction: Stir the mixture at 60°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 7 hours.

  • Work-up: Cool the reaction to room temperature. Carefully pour the mixture into 50 mL of ice-cold saturated sodium bicarbonate solution to quench the excess anhydride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

  • Washing: Wash the combined organic layers sequentially with 30 mL of water and 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Validation: The expected product is a colorless oil. Confirm identity via ¹H NMR and assess purity by GC-MS. Expected yield should be >95%.

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen), add benzyl alcohol (1.08 g, 10 mmol, 1.0 eq), DMAP (0.12 g, 1 mmol, 0.1 eq), and 20 mL of anhydrous dichloromethane.

  • Reagent Addition: Dissolve tiglic anhydride (2.18 g, 12 mmol, 1.2 eq) in 10 mL of anhydrous DCM and add it dropwise to the stirring solution at room temperature. Causality: The use of DMAP is crucial here. It acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate with the sterically hindered anhydride, which is then readily attacked by the alcohol. An inert atmosphere is recommended to prevent hydrolysis of the anhydride.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (9:1 Hexanes:Ethyl Acetate). The reaction is expected to be significantly slower than acetylation; allow for 12-24 hours. If the reaction is sluggish, gentle heating to 40°C can be applied.

  • Work-up & Purification: Follow steps 4-7 from Protocol 1. Due to the higher molecular weight and potentially more side products, purification by flash column chromatography on silica gel may be necessary to achieve high purity.

  • Validation: The expected product, benzyl tiglate, is a colorless liquid.[9] Confirm its structure and purity by NMR and Mass Spectrometry.

Caption: General mechanism of nucleophilic acyl substitution.
Conclusion

Tiglic anhydride may not be the fastest or most common acylating agent, but it represents a powerful tool for strategic synthesis. While acetic and propionic anhydrides are excellent choices for routine acylations where speed and cost are paramount, tiglic anhydride offers the medicinal chemist an opportunity to install a moiety with proven biological significance and unique physicochemical properties. The decision to employ it should be driven by the ultimate goals of the drug discovery program—balancing the slightly more demanding reaction conditions against the potential for enhanced lipophilicity, unique biological interactions, and novel pharmacological profiles. This guide serves as a framework for making that informed decision, providing both the practical considerations and the strategic insights necessary for modern molecular design.

References

  • Panizza, B., et al. (2019). Phase I dose-escalation study to determine the safety, tolerability, preliminary efficacy and pharmacokinetics of an intratumoral injection of tigilanol tiglate (EBC-46). EBioMedicine, 50, 433-441. [Link]

  • Panizza, B., et al. (2019). Plasma concentration of tigilanol tiglate by dose level shown as individual PK profiles for dose-escalation cohorts (A) and LEC (B). ResearchGate. [Link]

  • Wender, P.A., et al. (2022). Practical synthesis of the therapeutic leads tigilanol tiglate and its analogues. Nature Chemistry, 14, 1439-1446. [Link]

  • De Ridder, T.R., et al. (2019). Dose Characterization of the Investigational Anticancer Drug Tigilanol Tiglate (EBC-46) in the Local Treatment of Canine Mast Cell Tumors. Frontiers in Veterinary Science, 6, 106. [Link]

  • Panizza, B., et al. (2019). Phase I dose-escalation study to determine the safety, tolerability, preliminary efficacy and pharmacokinetics of an intratumoral injection of tigilanol tiglate (EBC-46). PubMed. [Link]

  • Hosseini-Zare, M.S., et al. (2017). Comparison of protocols for the acylation of phenol and benzyl alcohol. ResearchGate. [Link]

  • Zhang, Z.H., et al. (1999). An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 38B(1), 110-111. [Link]

  • Pasha, M.A., et al. (2016). Acetylation of alcohols, phenols, amines, and thiols under catalyst- and solvent-free conditions. ResearchGate. [Link]

  • Pasha, M.A., et al. (2016). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Chemistry, 1(1), 6. [Link]

  • Nnamonu, L.A., Agwada, V.C., & Nwadinigwe, C.A. (2013). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. International Journal of Organic Chemistry, 3, 229-234. [Link]

  • PubChem. (n.d.). Benzyl tiglate. National Center for Biotechnology Information. [Link]

  • Romanelli, G.P., et al. (2008). WD-Acylation of phenol and benzyl alcohol with acid anhydrides. ResearchGate. [Link]

  • BioOrganics. (n.d.). Tiglic Acid Benzyl Ester. BioOrganics. [Link]

  • Nnamonu, L.A., et al. (2013). Synthesis of N -Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4- N -benzylamino-1,2,3,4-tetrahydroquinoline. ResearchGate. [Link]

  • Zhu, Q., et al. (2015). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters, 6(5), 585-589. [Link]

  • MDPI. (2023). ADME Properties in Drug Delivery. MDPI. [Link]

  • BioIVT. (2020). What is ADME and how does it fit into drug development? BioIVT. [Link]

  • BioSolveIT. (n.d.). ADME Properties in Drug Discovery. BioSolveIT. [Link]

  • Richard, J.P., et al. (2000). Reaction of essentially free benzyl cations with acetonitrile; synthesis of ethanimidic carboxylic anhydrides and unsymmetrical diacylamines. Penn State Research Database. [Link]

Sources

Comparative

A Comprehensive Guide to the Characterization of Tiglate Ester Diastereomers by NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals The precise determination of stereochemistry is a cornerstone of modern drug development and natural product synthesis. Diastereomers, stereoisomers that ar...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The precise determination of stereochemistry is a cornerstone of modern drug development and natural product synthesis. Diastereomers, stereoisomers that are not mirror images, often exhibit distinct pharmacological and toxicological profiles. Among the various classes of organic molecules, tiglate esters, which are derivatives of tiglic acid, present a common challenge in stereochemical assignment due to the subtle structural differences between their diastereomers. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for elucidating the relative and absolute configuration of these molecules. This guide provides an in-depth exploration of NMR techniques for the characterization of tiglate ester diastereomers, grounded in established scientific principles and supported by practical, field-proven insights.

The Challenge: Distinguishing Subtle Stereochemical Variations

Tiglate esters are unsaturated esters that can possess multiple stereocenters, leading to the formation of diastereomeric pairs. The biological activity of a molecule can be exquisitely sensitive to the spatial arrangement of its atoms. Therefore, the unambiguous assignment of each diastereomer is a critical step in chemical synthesis and drug discovery. The core analytical challenge lies in identifying unique spectroscopic signatures that differentiate these closely related structures.

NMR Spectroscopy: The Gold Standard for Stereochemical Elucidation

NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For diastereomers, which have different 3D arrangements of atoms, NMR can reveal subtle but measurable differences in the chemical environment of various nuclei, primarily protons (¹H) and carbons (¹³C). These differences manifest in chemical shifts, coupling constants, and through-space interactions.

Key NMR Techniques for Characterizing Tiglate Ester Diastereomers

A multi-faceted approach employing a suite of 1D and 2D NMR experiments is typically required for the complete stereochemical assignment of tiglate ester diastereomers.

¹H NMR: The First Look at Diastereomeric Differences

The ¹H NMR spectrum is often the first and most direct indicator of the presence of diastereomers. Protons in different stereochemical environments will experience different local magnetic fields and thus resonate at slightly different frequencies (chemical shifts).[1] For tiglate esters, key diagnostic protons include the vinyl proton and the protons on the chiral centers of the alcohol moiety.

Causality in Chemical Shift Differences: The differing spatial orientations of substituents in diastereomers lead to variations in shielding and deshielding effects. For instance, a proton that is spatially close to an anisotropic group (like a carbonyl or an aromatic ring) in one diastereomer may be distant in the other, resulting in a significant chemical shift difference.

J-Coupling Constants: Probing Through-Bond Relationships

The multiplicity of signals in a ¹H NMR spectrum arises from spin-spin coupling (J-coupling) between neighboring protons. The magnitude of the coupling constant (J), measured in Hertz (Hz), is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation.[2] This dependence makes J-coupling a powerful tool for determining the relative configuration of stereocenters.

Application to Tiglate Esters: By measuring the ³JHH coupling constants between protons on adjacent stereocenters, one can often deduce their relative orientation (e.g., syn vs. anti).

2D NMR: Unraveling Complex Structures

For more complex molecules, 1D NMR spectra can become crowded and difficult to interpret. 2D NMR techniques provide a second dimension to resolve overlapping signals and establish correlations between nuclei.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace out the spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C resonances.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two or three bonds away, crucial for piecing together the carbon skeleton.

NOESY and ROESY: The Definitive Tools for Relative Stereochemistry

The Nuclear Overhauser Effect (NOE) is a through-space interaction that occurs between protons that are in close spatial proximity (typically < 5 Å), regardless of whether they are connected through bonds.[3] This makes NOE-based experiments invaluable for determining the relative stereochemistry of a molecule.[4]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D experiment that shows cross-peaks between protons that are close in space. For small to medium-sized molecules, NOESY is a standard choice.[3]

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): An alternative to NOESY that is particularly useful for medium-sized molecules where the NOE may be close to zero.[5][6] In a ROESY experiment, the cross-peaks and diagonal peaks have opposite phases, which can help in distinguishing NOE signals from artifacts.[3]

Expert Insight: The choice between NOESY and ROESY depends on the molecular weight of the compound and the spectrometer frequency. For molecules with a molecular weight around 1000 Da, the NOE can be null, making ROESY the experiment of choice.[5]

Experimental Protocols

Sample Preparation

A well-defined and reproducible sample preparation protocol is essential for obtaining high-quality NMR data.

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Common choices include chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), and dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can sometimes influence the observed chemical shifts.[7]

  • Concentration: Prepare a solution with a concentration typically in the range of 5-20 mg/mL.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.

  • NMR Tube: Use a high-quality, clean NMR tube to avoid signal distortion.

NMR Data Acquisition

The following is a general workflow for acquiring a comprehensive set of NMR data for the characterization of tiglate ester diastereomers.

  • ¹H NMR: Acquire a standard 1D ¹H NMR spectrum to assess the sample's purity and to get an initial overview of the proton signals.

  • ¹³C NMR: Obtain a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Run DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

  • COSY: Acquire a 2D COSY spectrum to establish proton-proton coupling networks.

  • HSQC: Run a 2D HSQC experiment to correlate each proton with its directly attached carbon.

  • HMBC: Acquire a 2D HMBC spectrum to identify long-range proton-carbon correlations.

  • NOESY/ROESY: Run a 2D NOESY or ROESY experiment with an appropriate mixing time (typically 300-800 ms) to observe through-space correlations and determine the relative stereochemistry.

Data Interpretation: A Comparative Approach

The key to distinguishing diastereomers is a side-by-side comparison of their NMR data.

NMR ParameterObservation for DiastereomersRationale
¹H Chemical Shifts (δ) Different chemical shifts for corresponding protons.The different spatial arrangement of atoms leads to variations in local magnetic environments.
¹³C Chemical Shifts (δ) Small but measurable differences in carbon resonances.Similar to protons, the electronic environment of carbons is affected by the stereochemistry.
J-Coupling Constants (J) Different ³JHH values for protons on adjacent stereocenters.The dihedral angle between these protons differs between diastereomers, leading to changes in the coupling constant as predicted by the Karplus relationship.[2]
NOE/ROE Correlations Presence or absence of specific cross-peaks.The through-space distances between specific protons will differ between diastereomers, leading to a unique set of NOE/ROE correlations for each.

Example Data for Methyl Tiglate: For the simple methyl tiglate ester, the ¹H NMR spectrum shows characteristic signals for the vinyl proton, the two methyl groups of the tiglate moiety, and the methyl group of the ester. For instance, in CDCl₃, the vinyl proton appears around 6.86 ppm, the ester methyl group at 3.73 ppm, and the two vinyl methyl groups at approximately 1.83 and 1.80 ppm.[8] When additional stereocenters are present in the alcohol portion of the ester, these signals can be used as probes to distinguish diastereomers.

Visualizing the Workflow

The following diagram illustrates the general workflow for the characterization of tiglate ester diastereomers using NMR.

NMR_Workflow cluster_synthesis Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of Tiglate Ester Purification Purification of Diastereomers Synthesis->Purification NMR_Sample NMR Sample Preparation Purification->NMR_Sample NMR_1D 1D NMR (¹H, ¹³C, DEPT) NMR_Sample->NMR_1D Analyze NMR_2D_J 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D_J NMR_2D_NOE 2D NMR (NOESY/ROESY) NMR_2D_J->NMR_2D_NOE Assignment Spectral Assignment NMR_2D_NOE->Assignment Interpret Comparison Comparative Analysis of Diastereomers Assignment->Comparison Structure Stereochemical Assignment Comparison->Structure

Caption: Key proton groups in a tiglate ester for NMR analysis.

Conclusion

The characterization of tiglate ester diastereomers is a common and critical task in chemical and pharmaceutical research. NMR spectroscopy, through a combination of 1D and 2D experiments, provides an unparalleled level of detail for the unambiguous assignment of stereochemistry. By carefully analyzing chemical shifts, coupling constants, and through-space NOE/ROE correlations, researchers can confidently distinguish between diastereomers. The protocols and principles outlined in this guide offer a robust framework for tackling this analytical challenge, ensuring the scientific integrity of stereochemical assignments in drug development and beyond.

References

  • NOESY and ROESY - UCSD SSPPS NMR Facility. (2015, April 7). Retrieved from [Link]

  • NOESY and ROESY. (2018, August 8). Retrieved from [Link]

  • Moser, A. (n.d.). Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. Retrieved from [Link]

  • Luedemann, H. D., & Rath, O. (1990). Diastereomeric dinucleoside-methylphosphonates: determination of configuration with the 2-D NMR ROESY technique. Nucleic acids research, 18(16), 4938. Retrieved from [Link]

  • Smith, S. G., & Goodman, J. M. (2010). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. Nature protocols, 5(7), 1212–1223. Retrieved from [Link]

  • Görbitz, C. H. (2021). Distinguishing Near-identical Diastereomers with Digital NMR Reference Materials. AVESİS. Retrieved from [Link]

  • Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (2025, August 9). Retrieved from [Link]

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. (2020, September 16). ACS Omega. Retrieved from [Link]

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. (n.d.). Retrieved from [Link]

  • Analyze of stereoisomer by NMR. (n.d.). JEOL Ltd. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • Application of NMR Spectroscopy for the Detection of Equilibrating E- Z Diastereomers. (2020, September 16). Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (2004). 1H chemical shifts in NMR. Part 21--prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magnetic resonance in chemistry: MRC, 42(10), 865–876. Retrieved from [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. Modgraph. Retrieved from [Link]

  • J-Coupling. (n.d.). Retrieved from [Link]

  • Roy, S. S., Kiss, R., & Comment, A. (2021). Long-range heteronuclear J-coupling constants in esters: Implications for 13C metabolic MRI by side-arm parahydrogen-induced polarization. Magnetic resonance in medicine, 85(6), 2951–2961. Retrieved from [Link]

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. (n.d.). ACS Publications. Retrieved from [Link]

  • J-Coupling (Scalar). (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • 5.3 Spin-Spin Splitting: J-Coupling. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • calculating & reporting coupling constants. (2022, October 24). YouTube. Retrieved from [Link]

  • Synthesis and MS/NMR characterization of the isomers of di-hydroxylated fatty acid. (2025, August 9). Retrieved from [Link]

Sources

Validation

A Comparative Guide to the LC-MS Analysis of Amine- and Alcohol-Containing Compounds: Evaluating Tiglic Anhydride Derivatization Against Established Alternatives

This guide provides an in-depth comparison of derivatization strategies for the challenging analysis of amine- and alcohol-containing compounds by Liquid Chromatography-Mass Spectrometry (LC-MS). For researchers and drug...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of derivatization strategies for the challenging analysis of amine- and alcohol-containing compounds by Liquid Chromatography-Mass Spectrometry (LC-MS). For researchers and drug development professionals, the accurate quantification of these often highly polar and poorly ionizable analytes is a frequent bottleneck. Chemical derivatization offers a powerful solution by chemically modifying the analytes to improve their chromatographic behavior and enhance their MS signal.

Here, we will explore the principles and practical application of anhydride-based derivatization, using tiglic anhydride as a focal point. We will objectively compare this approach with widely adopted alternatives, supported by experimental insights and protocols, to empower you to select and implement the optimal strategy for your analytical goals.

The Rationale for Derivatization in LC-MS

Many critical endogenous compounds and pharmaceutical molecules, such as amino acids, neurotransmitters, and small polar drugs, possess amine or alcohol functional groups.[1] Direct analysis of these molecules via LC-MS is often hampered by several factors:

  • Poor Chromatographic Retention: These polar compounds exhibit weak interaction with conventional reversed-phase (e.g., C18) columns, leading to elution near the solvent front and poor separation from other matrix components.

  • Low Ionization Efficiency: Many of these molecules do not readily form ions in common electrospray ionization (ESI) sources, resulting in low sensitivity.[1][2]

  • Matrix Effects: Co-eluting compounds from complex biological matrices can suppress or enhance the analyte's ionization, compromising accuracy and precision.[3]

Chemical derivatization addresses these challenges by attaching a chemical tag to the analyte's functional group.[4] A well-chosen derivatization reagent can increase the analyte's hydrophobicity for better chromatographic retention and introduce a readily ionizable moiety to dramatically boost MS sensitivity.[1][4]

Section 1: Anhydride Derivatization - Mechanism and Advantages

Tiglic anhydride, like other acid anhydrides (e.g., acetic anhydride, propionic anhydride), reacts with nucleophilic functional groups such as primary and secondary amines and alcohols.[5][6] The reaction is a nucleophilic acyl substitution where the amine or alcohol attacks one of the carbonyl carbons of the anhydride, leading to the formation of a stable amide or ester bond, respectively.

The primary advantages of this derivatization strategy are:

  • Improved Chromatography: The addition of the tigloyl group increases the molecular weight and hydrophobicity of the analyte, promoting stronger retention on reversed-phase columns and improving separation from polar interferences.

  • Enhanced MS/MS Selectivity: The derivatized products share a common tigloyl moiety. This allows for the use of powerful MS/MS scan modes like Precursor Ion Scan or Neutral Loss Scan to selectively detect only the compounds that have been successfully derivatized, reducing background noise and improving specificity.

  • Versatility: Anhydrides can react with a range of important functional groups, allowing for the potential analysis of multiple compound classes in a single run.

Section 2: A Comparative Overview of Common Derivatization Reagents

The choice of derivatization reagent is critical and depends on the analyte, the sample matrix, and the analytical objective. No single reagent is superior for all applications.[7] The following table compares tiglic anhydride (properties inferred from similar anhydrides) with other popular reagents.

Derivatization ReagentTarget AnalytesKey AdvantagesKey Disadvantages
Tiglic Anhydride Primary & Secondary Amines, AlcoholsIncreases hydrophobicity for RP-LC; Provides common structure for selective MS/MS scanning.[5][6]Reaction may require optimization (catalyst, temperature); Potential for side reactions with hydroxyl groups.[5]
Dansyl Chloride (Dns-Cl) Primary & Secondary Amines, PhenolsHighly versatile; Enhances fluorescence and ionization efficiency; Isotopically labeled versions available.[7][8]Reaction can be slow; Reagent is non-specific and can react with other nucleophiles.[9]
Benzoyl Chloride (BzCl) Primary & Secondary Amines, AlcoholsFast reaction at room temperature; Derivatives are stable; Isotopically labeled versions available.[4]Can react with water, requiring non-aqueous conditions or careful pH control; Can be non-specific.[4][9]
o-Phthalaldehyde (OPA) Primary Amines (in presence of a thiol)Very fast reaction at room temperature; Produces highly fluorescent derivatives.[9][10]Derivatives can be unstable; Does not react with secondary amines.[8][9]
Fmoc-Cl Primary & Secondary Amines, AlcoholsDerivatives have strong UV absorbance and fluorescence; Stable under acidic conditions.[7][10]Can be less effective for enhancing ESI-MS signal compared to others; May require removal of excess reagent.

Section 3: Experimental Workflow and Protocols

A robust analytical method requires a well-designed workflow from sample preparation to data analysis. The following diagram illustrates a typical workflow for the analysis of tiglic anhydride reaction products.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Urine) Extract Protein Precipitation & Analyte Extraction (e.g., with Acetonitrile) Sample->Extract Drydown Supernatant Evaporation (under Nitrogen) Extract->Drydown Reconstitute Reconstitute in Reaction Buffer Drydown->Reconstitute Deriv Add Tiglic Anhydride & Catalyst (e.g., Pyridine) Incubate (e.g., 60°C, 30 min) Reconstitute->Deriv Quench Quench Reaction (e.g., with water or acid) Deriv->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Data Processing & Quantification LCMS->Data

Caption: General workflow for LC-MS analysis using tiglic anhydride derivatization.

Protocol 1: Tiglic Anhydride Derivatization of Amines/Alcohols in a Biological Matrix

This protocol provides a starting point for derivatization and must be optimized for specific analytes and matrices.

Materials:

  • Tiglic Anhydride

  • Acetonitrile (LC-MS Grade)

  • Pyridine or Triethylamine (as catalyst)

  • Reaction Buffer: 50 mM Sodium Bicarbonate, pH 9.0

  • Quenching Solution: 1% Formic Acid in Water

  • Internal Standard (Stable Isotope-Labeled analyte, if available)

Procedure:

  • Sample Preparation: To 100 µL of sample (e.g., plasma), add 300 µL of ice-cold acetonitrile containing the internal standard to precipitate proteins.

  • Extraction: Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Evaporation: Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 50 µL of Reaction Buffer.

  • Derivatization Reaction: Prepare a fresh 10 mg/mL solution of tiglic anhydride in acetonitrile. Add 10 µL of this solution and 5 µL of pyridine to the reconstituted sample.

  • Incubation: Vortex briefly and incubate at 60°C for 30 minutes.

  • Quenching: Cool the sample to room temperature. Add 100 µL of Quenching Solution to stop the reaction and neutralize the catalyst.

  • Final Preparation: Centrifuge at 14,000 x g for 5 minutes to pellet any precipitates. Transfer the supernatant to an LC vial for analysis.

Protocol 2: LC-MS/MS Method for Analysis of Tigloyl Derivatives

Liquid Chromatography Parameters:

ParameterValue
Column C18, 100 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 8 min, hold for 2 min
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL

Mass Spectrometry Parameters:

ParameterValue
Ionization Mode Positive ESI
Capillary Voltage 3.5 kV
Desolvation Temp. 350 °C
Nebulizing Gas Nitrogen
Analysis Mode Multiple Reaction Monitoring (MRM)

MRM Transition Logic:

  • Precursor Ion (Q1): The [M+H]⁺ of the tigloyl-derivatized analyte.

  • Product Ion (Q3): A characteristic fragment ion. This could be from the neutral loss of a part of the tigloyl group or a fragment corresponding to the original unmodified analyte. This must be determined empirically for each analyte by infusing a derivatized standard.

Section 4: Data Validation and Navigating Analytical Pitfalls

Achieving trustworthy and reproducible results requires awareness of potential analytical challenges.

  • Controlling Matrix Effects: While derivatization can move an analyte's retention time away from the "danger zone" of early elution, matrix effects can still occur.[3] The most reliable way to compensate for these effects is by using a stable isotope-labeled internal standard that co-elutes with the analyte and experiences the same ionization suppression or enhancement.[11]

  • Recognizing Adduct Formation: In ESI-MS, analytes can form adducts with ions present in the mobile phase or sample, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺).[3] These adducts can split the analyte signal across multiple species, reducing the signal used for quantification. Optimizing mobile phase additives (e.g., using ammonium formate) and ensuring high-purity solvents can help promote the desired protonated molecule ([M+H]⁺).[12]

  • Ensuring Reaction Efficiency: The derivatization reaction must be consistent and proceed to completion. It is crucial to optimize reaction parameters (time, temperature, reagent concentration) and verify that the derivatives are stable under the storage and analysis conditions.[9]

The following diagram illustrates the decision-making process for selecting a suitable derivatization approach.

G Analyte What is the target analyte? PrimaryAmine Primary Amine Analyte->PrimaryAmine SecondaryAmine Secondary Amine Analyte->SecondaryAmine Alcohol Alcohol Analyte->Alcohol Goal What is the primary goal? PrimaryAmine->Goal OPA Consider OPA (Fast, Specific) PrimaryAmine->OPA if fast reaction needed SecondaryAmine->Goal Dansyl Consider Dansyl-Cl (Versatile, High Signal) SecondaryAmine->Dansyl Anhydride Consider Anhydride (e.g., Tiglic Anhydride) SecondaryAmine->Anhydride Alcohol->Goal Alcohol->Anhydride MaxSens Maximum Sensitivity Goal->MaxSens ImproveLC Improve LC Retention Goal->ImproveLC Fluorescence Fluorescence Detection Goal->Fluorescence MaxSens->Dansyl ImproveLC->Anhydride Fluorescence->OPA Fluorescence->Dansyl Fmoc Consider Fmoc-Cl (UV/Fluorescence) Fluorescence->Fmoc

Caption: Decision tree for selecting a derivatization reagent.

Conclusion

The LC-MS analysis of small, polar molecules is a significant challenge that can be effectively overcome through chemical derivatization. Anhydride-based derivatization, using reagents like tiglic anhydride, offers a compelling strategy, particularly when the primary goal is to improve chromatographic retention on reversed-phase systems and enable selective MS/MS detection for targeted compound classes.

However, no single derivatization reagent is universally optimal.[7] A thorough evaluation of alternatives such as Dansyl Chloride for maximum sensitivity or OPA for rapid analysis of primary amines is essential. By understanding the underlying chemistry, advantages, and limitations of each approach, and by implementing robust, validated protocols, researchers can significantly enhance the quality and reliability of their analytical data, accelerating research and development.

References

  • Tsai, S. H., Lin, C. C., & Chen, Y. C. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1610, 460536. [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Chemistry LibreTexts. [Link]

  • Swenson, G. L., et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry, 93(10), 4447–4456. [Link]

  • Zulfa, F., & Lee, S. L. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry, 2020, 8841795. [Link]

  • Hájek, M., et al. (2019). Trimethylacetic Anhydride–Based Derivatization Facilitates Quantification of Histone Marks at the MS1 Level. Molecular & Cellular Proteomics, 18(1), 133–145. [Link]

  • ResearchGate. (n.d.). Development of a multi-sugar LC-MS/MS assay using simple chemical derivatization with acetic anhydride. ResearchGate. [Link]

  • GTFCh. (n.d.). Pitfalls in LC-MS(-MS) Analysis. Gesellschaft für Toxikologische und Forensische Chemie. [Link]

  • Higashi, T., & Ogawa, S. (2008). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 491-499. [Link]

  • Ovčačíková, M., et al. (2022). Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling. Metabolites, 12(10), 963. [Link]

  • Vocanson, M., et al. (2021). Chemical Modifications Induced by Phthalic Anhydride, a Respiratory Sensitizer, in Reconstructed Human Epidermis: A Combined HRMAS NMR and LC-MS/MS Proteomic Approach. Chemical Research in Toxicology, 34(10), 2153–2163. [Link]

  • Zhu, Y., Deng, P., & Zhong, D. (2015). Derivatization methods for LC-MS analysis of endogenous compounds. Bioanalysis, 7(19), 2557–2581. [Link]

  • Chetwynd, A. J., et al. (2018). Challenges and emergent solutions for LC-MS/MS based untargeted metabolomics in diseases. Current Opinion in Biotechnology, 55, 41-48. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Catalyst Efficacy in Tiglic Anhydride Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical synthesis and fine chemical production, the reactivity of tiglic anhydride serves as a valuable building block. Its uniqu...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and fine chemical production, the reactivity of tiglic anhydride serves as a valuable building block. Its unique stereochemistry and reactive nature make it a key intermediate in the synthesis of a variety of bioactive molecules. However, harnessing its full potential requires a nuanced understanding of the catalysts that can steer its reactions toward desired products with high efficiency and selectivity. This guide provides a comparative analysis of different catalyst systems for two of the most common transformations of tiglic anhydride: esterification and amidation. We will delve into the mechanistic underpinnings of each catalyst class, present supporting experimental data, and provide detailed protocols to empower you in your research and development endeavors.

The Crucial Role of Catalysis in Tiglic Anhydride Chemistry

Tiglic anhydride, like other acid anhydrides, is an activated carboxylic acid derivative. While it can react with nucleophiles directly, these reactions are often slow and may require harsh conditions, leading to side products and reduced yields. Catalysts play a pivotal role in accelerating these reactions by providing lower energy pathways. The choice of catalyst is paramount and depends on several factors, including the nucleophile's reactivity, the desired product's stability, and the overall efficiency of the process. This guide will focus on three major classes of catalysts: Lewis acids, organocatalysts (specifically nucleophilic and Brønsted acid catalysts), and their comparative efficacy in promoting reactions with tiglic anhydride.

Esterification of Tiglic Anhydride: A Comparative Study of Catalysts

The esterification of tiglic anhydride is a fundamental transformation for producing tiglate esters, which are precursors to various pharmaceuticals and natural products. Here, we compare the efficacy of Lewis acids and nucleophilic organocatalysts.

Lewis Acid Catalysis: Activating the Electrophile

Mechanism of Action: Lewis acids, such as metal triflates (e.g., Cu(OTf)₂, Sn(OTf)₂) and metal chlorides (e.g., TiCl₄, ZnCl₂), function by coordinating to one of the carbonyl oxygens of the tiglic anhydride.[1][2] This coordination withdraws electron density from the carbonyl carbon, rendering it significantly more electrophilic and susceptible to nucleophilic attack by an alcohol.[1] The catalytic cycle is completed by the dissociation of the catalyst from the product.

Lewis_Acid_Catalyzed_Esterification Tiglic_Anhydride Tiglic Anhydride Activated_Complex Activated Complex Tiglic_Anhydride->Activated_Complex Coordination Lewis_Acid Lewis Acid (e.g., Cu(OTf)₂) Lewis_Acid->Activated_Complex Alcohol Alcohol (R-OH) Tetrahedral_Intermediate Tetrahedral Intermediate Alcohol->Tetrahedral_Intermediate Nucleophilic Attack Activated_Complex->Tetrahedral_Intermediate Tiglate_Ester Tiglate Ester Tetrahedral_Intermediate->Tiglate_Ester Collapse & Proton Transfer Carboxylic_Acid Tiglic Acid Tetrahedral_Intermediate->Carboxylic_Acid Catalyst_Regeneration Catalyst Regeneration Tiglate_Ester->Catalyst_Regeneration Carboxylic_Acid->Catalyst_Regeneration Catalyst_Regeneration->Lewis_Acid Release

Fig. 1: Lewis Acid-Catalyzed Esterification of Tiglic Anhydride.

Comparative Performance:

Catalyst SystemAlcohol TypeTypical ConditionsYield (%)Reaction TimeSelectivityReference
Cu(OTf)₂Primary, SecondaryCH₂Cl₂, rtHigh1-4 hHigh[1][2]
Sn(OTf)₂Primary, SecondaryCH₂Cl₂, rtHigh1-4 hHigh[2]
TiCl₄Primary, SecondaryCH₂Cl₂, rtModerate to High1-12 hGood[3]
ZnCl₂Primary, SecondaryNeat, 80°CModerate6-12 hModerate[4]

Experimental Protocol: Cu(OTf)₂-Catalyzed Esterification of a Primary Alcohol with Tiglic Anhydride

  • To a stirred solution of a primary alcohol (1.0 mmol) and tiglic anhydride (1.2 mmol) in anhydrous dichloromethane (5 mL) under a nitrogen atmosphere, add copper(II) triflate (Cu(OTf)₂, 0.05 mmol, 5 mol%).

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired tiglate ester.

Nucleophilic Organocatalysis: The Power of DMAP

Mechanism of Action: 4-(Dimethylamino)pyridine (DMAP) is a highly efficient nucleophilic catalyst for acylation reactions.[5] It operates by attacking the anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is a much more potent acylating agent than the anhydride itself. The alcohol then attacks the activated intermediate, leading to the ester and regenerating the DMAP catalyst.[5][6]

DMAP_Catalyzed_Esterification Tiglic_Anhydride Tiglic Anhydride Acylpyridinium_Ion N-Tigloylpyridinium Ion Tiglic_Anhydride->Acylpyridinium_Ion Nucleophilic Attack DMAP DMAP DMAP->Acylpyridinium_Ion Alcohol Alcohol (R-OH) Tetrahedral_Intermediate Tetrahedral Intermediate Alcohol->Tetrahedral_Intermediate Nucleophilic Attack Acylpyridinium_Ion->Tetrahedral_Intermediate Tiglate_Ester Tiglate Ester Tetrahedral_Intermediate->Tiglate_Ester Collapse DMAP_H Protonated DMAP Tetrahedral_Intermediate->DMAP_H DMAP_H->DMAP Deprotonation

Fig. 2: DMAP-Catalyzed Esterification of Tiglic Anhydride.

Comparative Performance:

Catalyst SystemAlcohol TypeTypical ConditionsYield (%)Reaction TimeSelectivityReference
DMAPPrimary, SecondaryCH₂Cl₂, rtExcellent0.5-3 hExcellent[5][7]
DMAPTertiaryCH₂Cl₂, refluxGood12-24 hGood[5]

Experimental Protocol: DMAP-Catalyzed Esterification of a Secondary Alcohol with Tiglic Anhydride

  • To a stirred solution of a secondary alcohol (1.0 mmol) and tiglic anhydride (1.5 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, add DMAP (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature. Monitor the reaction by TLC or GC.

  • Once the reaction is complete, wash the mixture with 1 M HCl (2 x 10 mL) to remove DMAP, followed by a saturated aqueous solution of sodium bicarbonate (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the pure tiglate ester.

Amidation of Tiglic Anhydride: A Comparison of Catalytic Approaches

The synthesis of tiglamides, important motifs in many biologically active compounds, can be efficiently achieved through the amidation of tiglic anhydride. Here, we compare the efficacy of boronic acid organocatalysts and Lewis acids.

Boronic Acid Catalysis: A Mild and Efficient Approach

Mechanism of Action: Boronic acids have emerged as powerful catalysts for the direct amidation of carboxylic acids and their derivatives.[8] The proposed mechanism involves the activation of the anhydride by the boronic acid to form a reactive mixed anhydride or an acyloxyboronate intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the amide and regenerate the boronic acid catalyst.

Boronic_Acid_Catalyzed_Amidation Tiglic_Anhydride Tiglic Anhydride Activated_Intermediate Activated Intermediate Tiglic_Anhydride->Activated_Intermediate Activation Boronic_Acid Boronic Acid (ArB(OH)₂) Boronic_Acid->Activated_Intermediate Amine Amine (R-NH₂) Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Nucleophilic Attack Activated_Intermediate->Tetrahedral_Intermediate Tiglamide Tiglamide Tetrahedral_Intermediate->Tiglamide Collapse Catalyst_Regeneration Catalyst Regeneration Tetrahedral_Intermediate->Catalyst_Regeneration Catalyst_Regeneration->Boronic_Acid Release

Fig. 3: Boronic Acid-Catalyzed Amidation of Tiglic Anhydride.

Comparative Performance:

Catalyst SystemAmine TypeTypical ConditionsYield (%)Reaction TimeSelectivityReference
Phenylboronic AcidPrimary, SecondaryToluene, refluxGood to Excellent6-24 hHigh[8]
2-Hydroxyphenylboronic AcidAromatic aminesToluene, refluxHigh12-24 hHigh[8]

Experimental Protocol: Boronic Acid-Catalyzed Amidation of a Primary Amine with Tiglic Anhydride

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add a primary amine (1.0 mmol), tiglic anhydride (1.1 mmol), and phenylboronic acid (0.1 mmol, 10 mol%) in toluene (10 mL).

  • Heat the mixture to reflux and monitor the reaction by TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired tiglamide.

Lewis Acid Catalysis in Amidation

While less common than for esterification, certain Lewis acids can also catalyze the amidation of anhydrides. The mechanism is analogous to that of esterification, involving the activation of the anhydride's carbonyl group.

Comparative Performance: Titanium-based Lewis acids have shown promise in amidation reactions. For instance, TiCl₄ can mediate the direct condensation of carboxylic acids and amines, and this can be extended to anhydrides.[9]

Catalyst SystemAmine TypeTypical ConditionsYield (%)Reaction TimeSelectivityReference
TiCl₄Primary, SecondaryPyridine, 85°CModerate to Excellent2-24 hGood[9]
TiF₄Primary, SecondaryToluene, refluxGood to Excellent12-24 hGood[8][10]

Experimental Protocol: TiCl₄-Mediated Amidation of a Secondary Amine with Tiglic Anhydride

  • To a stirred solution of a secondary amine (1.0 mmol) in anhydrous pyridine (5 mL) at 0 °C under a nitrogen atmosphere, add a solution of TiCl₄ (1.1 mmol) in dichloromethane dropwise.

  • After stirring for 30 minutes at 0 °C, add tiglic anhydride (1.2 mmol).

  • Warm the reaction mixture to 85 °C and stir until the reaction is complete as monitored by TLC.

  • Cool the mixture to room temperature and pour it into a mixture of ice and 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the tiglamide product.

Conclusion and Future Outlook

The choice of catalyst for tiglic anhydride reactions is a critical decision that significantly impacts the efficiency, selectivity, and overall success of the synthesis.

  • For esterifications , DMAP stands out as a highly efficient and versatile catalyst, particularly for primary and secondary alcohols, offering high yields under mild conditions. Lewis acids like Cu(OTf)₂ provide a strong alternative, especially when nucleophilic catalysis by DMAP might be problematic.

  • For amidations , boronic acids offer a mild and effective catalytic system, particularly for direct condensation with a range of amines. Titanium-based Lewis acids present a viable, albeit sometimes more forcing, alternative.

The experimental data and protocols provided in this guide serve as a starting point for your investigations. It is crucial to recognize that the optimal catalyst and conditions will ultimately depend on the specific substrates and desired outcomes of your particular reaction. As the field of catalysis continues to evolve, we can anticipate the development of even more efficient and selective catalysts for anhydride transformations, further expanding the synthetic utility of valuable building blocks like tiglic anhydride in the pursuit of novel therapeutics and advanced materials.

References

Sources

Safety & Regulatory Compliance

Safety

Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tiglic Anhydride

As laboratory professionals, our work with reactive chemical intermediates like Tiglic Anhydride (CAS 14316-68-8) is foundational to innovation in drug development and materials science. However, the very properties that...

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our work with reactive chemical intermediates like Tiglic Anhydride (CAS 14316-68-8) is foundational to innovation in drug development and materials science. However, the very properties that make these reagents useful also demand our utmost respect and diligence. Tiglic Anhydride is a moisture-sensitive and corrosive compound, and a breach in handling protocol can lead to severe injury or compromise experimental integrity.

This guide moves beyond a simple checklist. It provides a procedural and logistical framework for handling Tiglic Anhydride, grounded in the principles of chemical causality. Understanding why a specific piece of personal protective equipment (PPE) is required is the first step toward building a culture of intrinsic safety.

Hazard Assessment: The 'Why' Behind the 'What'

Tiglic Anhydride's hazard

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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